Imeglimin hydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
特性
IUPAC Name |
(4R)-6-N,6-N,4-trimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N5.ClH/c1-4-8-5(7)10-6(9-4)11(2)3;/h4H,1-3H3,(H3,7,8,9,10);1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHLCYMTNMEXKZ-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1N=C(NC(=N1)N(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1N=C(NC(=N1)N(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2650481-44-8 | |
| Record name | Imeglimin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2650481448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IMEGLIMIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN7P3P5BYB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Imeglimin Hydrochloride's Mechanism of Action on Mitochondrial Bioenergetics: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Imeglimin is a first-in-class oral antihyperglycemic agent belonging to the "glimin" class, with a unique mechanism of action that directly targets mitochondrial bioenergetics. This technical guide provides an in-depth exploration of how imeglimin modulates mitochondrial function to achieve its glucose-lowering effects. The core mechanism involves a dual action: improving pancreatic β-cell function and enhancing insulin sensitivity in the liver and skeletal muscle[1][2]. At a molecular level, imeglimin corrects mitochondrial dysfunction, a key pathological feature of type 2 diabetes[2][3]. It achieves this by partially inhibiting mitochondrial Complex I, restoring deficient Complex III activity, reducing the production of reactive oxygen species (ROS), preventing mitochondrial-mediated cell death, and increasing nicotinamide adenine dinucleotide (NAD+) biosynthesis[1][4][5][6]. This guide synthesizes preclinical and clinical data, details key experimental methodologies, and provides visual representations of the underlying pathways to offer a comprehensive resource for the scientific community.
Introduction: Mitochondrial Dysfunction in Type 2 Diabetes
Mitochondria are central to cellular energy metabolism, and their dysfunction is a prominent feature in the pathogenesis of type 2 diabetes (T2D), contributing to reduced β-cell mass and systemic insulin resistance[3][7]. In a diabetic state, nutrient overload leads to an excess supply of substrates to the mitochondrial electron transport chain (ETC), resulting in elevated production of reactive oxygen species (ROS) and impaired ATP synthesis. This oxidative stress damages cellular components, including mitochondria themselves, leading to β-cell apoptosis and impaired insulin signaling in peripheral tissues[6][8]. Imeglimin targets this root cause by directly modulating mitochondrial activity, thereby improving cellular energy metabolism and protecting against cell death[1][9].
Core Mechanism of Action on Mitochondrial Bioenergetics
Imeglimin's therapeutic effects stem from its ability to rebalance mitochondrial function through several interconnected mechanisms.
Modulation of the Electron Transport Chain (ETC)
Imeglimin uniquely modulates the activity of the mitochondrial ETC to restore a more balanced respiratory state.
-
Partial and Competitive Inhibition of Complex I: Imeglimin acts as a mild, competitive inhibitor of Complex I[10][11]. Unlike the uncompetitive inhibition caused by metformin, imeglimin decreases the affinity of NADH for the respiratory chain without affecting its maximal velocity (Vmax)[10][11]. This kinetic constraint is sufficient to reduce gluconeogenesis in hepatocytes but does not impair the overall maximal respiratory capacity of the cell[10][11].
-
Restoration of Complex III Activity: In states of mitochondrial dysfunction, such as those induced by high-fat diets, Complex III activity is often impaired. Imeglimin has been shown to restore deficient Complex III activity, which helps to improve the efficiency of the ETC[1][5].
-
Redirection of Substrate Flux: By mildly inhibiting Complex I, imeglimin redirects substrate flow towards Complex II[3][5]. This rebalancing favors the oxidation of substrates like succinate and fatty acids, which can improve hepatic lipid metabolism and reduce steatosis[5][6].
Reduction of Reactive Oxygen Species (ROS) Production
A key consequence of imeglimin's action on the ETC is a significant reduction in mitochondrial ROS production[1][5][6]. In diabetic states, an over-reduced ETC can lead to the reverse flow of electrons at Complex I, a major source of superoxide production. Imeglimin's partial inhibition of Complex I helps to prevent this reverse electron transport, thereby decreasing oxidative stress[1][6]. This reduction in ROS protects cells, particularly pancreatic β-cells and endothelial cells, from oxidative damage and apoptosis[3][12].
Impact on ATP Synthesis and Cellular Energy
Imeglimin's effect on ATP synthesis is tissue-specific and context-dependent.
-
In pancreatic islets from diabetic rodent models, imeglimin enhances glucose-stimulated ATP generation, which is a critical step in triggering glucose-stimulated insulin secretion (GSIS)[1][2][4].
-
Conversely, in hepatocytes, imeglimin can lead to a decrease in the ATP/ADP ratio, similar to metformin[10][11]. This reduction in cellular energy status is linked to the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of energy-consuming processes like gluconeogenesis[7][13].
Enhancement of NAD+ Metabolism
Imeglimin has been shown to increase the cellular pool of nicotinamide adenine dinucleotide (NAD+) in pancreatic islets[1][2][14]. It achieves this by increasing the expression and activity of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway[1][15]. This leads to a significant increase in the NAD+/NADH ratio[1]. NAD+ is not only a crucial cofactor for mitochondrial respiration but its metabolites, such as cyclic ADP-ribose (cADPR), act as second messengers that mobilize intracellular calcium, further amplifying insulin secretion[1][2][16].
Inhibition of the Mitochondrial Permeability Transition Pore (mPTP)
Imeglimin prevents the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane[1][4][9]. The pathological opening of the mPTP leads to the collapse of the mitochondrial membrane potential, cessation of ATP synthesis, and the release of pro-apoptotic factors like cytochrome c[6][17]. By inhibiting mPTP opening, imeglimin protects against cell death in various cell types, including pancreatic β-cells and endothelial cells, thereby preserving β-cell mass and vascular function[3][6][8][9].
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on imeglimin.
Table 1: Effects on Pancreatic β-Cell Function and Insulin Secretion (Clinical Data)
| Parameter | Effect of Imeglimin | p-value | Reference |
|---|---|---|---|
| Insulin Secretory Response (iAUC0-45) | +112% vs. placebo | 0.035 | [18] |
| First-Phase Insulin Secretion Rate | +110% vs. placebo | 0.034 | [18] |
| Second-Phase Insulin Secretion Rate | +29% vs. placebo | 0.031 | [18] |
| β-Cell Glucose Sensitivity | +36% vs. placebo | 0.034 |[18][19] |
Table 2: Effects on Glycemic Control and Endothelial Function (Clinical Data)
| Parameter | Change with Imeglimin | p-value | Reference |
|---|---|---|---|
| HbA1c (Monotherapy) | -0.5% to -1.0% | - | [9] |
| HbA1c (3 months) | 7.2% → 6.9% | 0.007 | [20][21] |
| Fasting Plasma Glucose (3 months) | 138 → 128 mg/dL | 0.020 | [20][21] |
| 2h Postprandial Glucose (3 months) | 251 → 215 mg/dL | 0.035 | [20][21] |
| 2h Postprandial Flow-Mediated Dilation | 2.3% → 2.9% | 0.013 |[20][21] |
Table 3: Effects on Mitochondrial and Cellular Parameters (Preclinical Data)
| Parameter | Model System | Effect of Imeglimin | Reference |
|---|---|---|---|
| NAD+/NADH Ratio | Diabetic GK Rat Islets | +30-31% | [1] |
| Circulating cell-free mtDNA | T2D Patients (+ Other OHAs) | -18.5 copies/μL | [22] |
| ATP/ADP Ratio | Primary Rat Hepatocytes | Dose-dependent decrease | [10][11] |
| H2O2 Production (ROS) | Liver Mitochondria (HFHSD mice) | Substantial decrease |[1] |
Detailed Experimental Protocols
This section details the methodologies for key experiments used to elucidate imeglimin's mechanism of action.
Isolation of Mitochondria
-
Objective: To obtain a pure and functional mitochondrial fraction from tissues (e.g., liver, muscle) or cultured cells for in vitro assays[23].
-
Protocol:
-
Tissue Homogenization: Freshly excised tissue is minced on ice and gently homogenized in an ice-cold isolation buffer (e.g., containing sucrose, mannitol, HEPES, and EGTA) using a Dounce or Potter-Elvehjem homogenizer.
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps. A low-speed spin (e.g., 750 x g for 5-10 min) pellets nuclei and unbroken cells[24].
-
Mitochondrial Pelleting: The resulting supernatant is centrifuged at a higher speed (e.g., 8,000-10,000 x g for 15-20 min) to pellet the mitochondria[24].
-
Washing: The mitochondrial pellet is gently resuspended in isolation buffer and centrifuged again to wash and further purify the fraction.
-
Final Resuspension: The final pellet is resuspended in a minimal volume of a suitable assay buffer, and protein concentration is determined using a method like the Bradford assay[24].
-
Measurement of Mitochondrial Respiration (Oxygen Consumption)
-
Objective: To assess the function of the ETC complexes and overall oxidative capacity.
-
Instrumentation: High-resolution respirometry (e.g., Oroboros Oxygraph-2k) or an extracellular flux analyzer (e.g., Agilent Seahorse XF)[13][25].
-
Protocol (High-Resolution Respirometry):
-
Chamber Preparation: The instrument chambers are calibrated and filled with a respiration medium (e.g., MiR05) maintained at 37°C.
-
Mitochondrial Addition: A known amount of isolated mitochondria is added to the chamber.
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol: A sequential titration of various substrates and inhibitors is performed to probe different respiratory states and complexes.
-
Complex I: Addition of malate, pyruvate, and glutamate, followed by ADP to measure coupled respiration (State 3).
-
Complex II: Addition of rotenone (to inhibit Complex I) followed by succinate to measure Complex II-linked respiration.
-
Maximal Respiration: Titration of a chemical uncoupler (e.g., FCCP) to measure the maximum capacity of the ETC.
-
Inhibition: Addition of antimycin A (to inhibit Complex III) or oligomycin (to inhibit ATP synthase) to measure residual oxygen consumption and assess coupling[25][26].
-
-
Data Analysis: Oxygen consumption rates (OCR) are calculated from the slope of the oxygen concentration trace over time.
-
Measurement of ATP Synthesis Rate
-
Objective: To directly quantify the rate of mitochondrial ATP production[23].
-
Methodology: Bioluminescence assay based on the ATP-dependent luciferin/luciferase reaction[24][26][27].
-
Protocol:
-
Reaction Mixture: A reaction buffer containing the luciferase enzyme, its substrate luciferin, and necessary cofactors is prepared in a luminometer-compatible plate or cuvette[24][26].
-
Mitochondrial Energization: Isolated mitochondria are added to the reaction mixture along with respiratory substrates (e.g., succinate + rotenone).
-
Initiation of Synthesis: The reaction is initiated by adding a known concentration of ADP.
-
Luminescence Detection: The light output (bioluminescence) is measured kinetically over several minutes using a luminometer. The signal is directly proportional to the concentration of ATP being produced[23][25].
-
Calibration: An ATP standard curve is generated to convert the relative light units (RLU) to absolute ATP concentrations[24].
-
Validation: The assay is validated by demonstrating inhibition of ATP synthesis upon addition of oligomycin, an ATP synthase inhibitor[24].
-
Measurement of Reactive Oxygen Species (ROS) Production
-
Objective: To quantify the rate of mitochondrial ROS (specifically hydrogen peroxide, H2O2) emission.
-
Methodology: Fluorometric assay using a ROS-sensitive probe.
-
Protocol:
-
Assay Buffer: A respiration buffer is supplemented with a fluorescent probe (e.g., Amplex Red), which reacts with H2O2 in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent compound resorufin.
-
Mitochondrial Incubation: Isolated mitochondria are incubated in the assay buffer with specific substrates to stimulate ROS production (e.g., succinate to induce reverse electron transport at Complex I).
-
Fluorescence Measurement: The increase in fluorescence is monitored over time using a fluorometer.
-
Calibration: A standard curve is created using known concentrations of H2O2 to quantify the rate of ROS production.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the key mechanisms and workflows described.
Caption: Imeglimin's modulation of the mitochondrial electron transport chain.
Caption: Logical relationship between mitochondrial effects and physiological outcomes.
Caption: A typical experimental workflow for measuring mitochondrial ATP synthesis.
Conclusion and Future Directions
Imeglimin hydrochloride represents a novel therapeutic approach for type 2 diabetes by directly targeting and correcting the underlying mitochondrial dysfunction that drives the disease's pathophysiology. Its unique mechanism—rebalancing the electron transport chain, reducing oxidative stress, enhancing NAD+ metabolism, and preventing mitochondrial-mediated cell death—differentiates it from all other classes of antidiabetic agents[1][28]. This multifaceted action on mitochondrial bioenergetics translates into improved β-cell function and enhanced insulin sensitivity, addressing two of the core defects in type 2 diabetes[2].
Future research should continue to explore the tissue-specific effects of imeglimin on mitochondrial bioenergetics and investigate its potential long-term benefits on diabetic complications, such as nephropathy, neuropathy, and cardiovascular disease, which are also strongly linked to mitochondrial health[3][6][20]. The comprehensive understanding of its molecular interactions will be crucial for optimizing its therapeutic use and identifying new applications.
References
- 1. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucose-Lowering Effects of Imeglimin and Its Possible Beneficial Effects on Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Imeglimin normalizes glucose tolerance and insulin sensitivity and improves mitochondrial function in liver of a high-fat, high-sucrose diet mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imeglimin – Current Development and Future Potential in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. The mechanism by which imeglimin inhibits gluconeogenesis in rat liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of imeglimin on mitochondrial function, AMPK activity, and gene expression in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Imeglimin prevents human endothelial cell death by inhibiting mitochondrial permeability transition without inhibiting mitochondrial respiration [hero.epa.gov]
- 18. Imeglimin increases glucose-dependent insulin secretion and improves β-cell function in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ovid.com [ovid.com]
- 20. Improving the Effects of Imeglimin on Endothelial Function: A Prospective, Single-Center, Observational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Imeglimin-based therapies improve glycemic control and reduce mitochondrial stress in type 2 diabetes: a prospective cohort study [frontiersin.org]
- 23. Methods for Assessing Mitochondrial Function in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.physiology.org [journals.physiology.org]
- 25. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 26. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Imeglimin: features of the mechanism of action and potential benefits | Kuznetsov | Problems of Endocrinology [probl-endojournals.ru]
Imeglimin Hydrochloride: A Dual-Action Approach to Type 2 Diabetes Management by Targeting Insulin Secretion and Sensitivity
An In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Imeglimin is a first-in-class oral antihyperglycemic agent belonging to the tetrahydrotriazine class, known as "glimins".[1] Its novel mechanism of action targets mitochondrial bioenergetics, a core element of type 2 diabetes (T2D) pathophysiology.[2][3] This unique mode of action confers a dual benefit: the amplification of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and the enhancement of insulin sensitivity in peripheral tissues like the liver and skeletal muscle.[2][4] Imeglimin has been shown to improve glycemic control by addressing the key defects of T2D: impaired β-cell function and insulin resistance.[5][6] This document provides a comprehensive technical overview of the molecular mechanisms, quantitative effects, and key experimental methodologies related to imeglimin's dual action.
Enhancement of Pancreatic β-Cell Function and Insulin Secretion
Imeglimin directly improves the function and preserves the mass of pancreatic β-cells through several interconnected mechanisms centered on mitochondrial and endoplasmic reticulum (ER) health.[7][8][9]
Molecular Mechanisms of Action
Imeglimin's primary effect on β-cells is the restoration of normal cellular energy metabolism, which is often impaired in T2D.[2] It achieves this by:
-
Improving Mitochondrial Function: Imeglimin rebalances the activity of the mitochondrial respiratory chain, involving a partial inhibition of Complex I and a correction of deficient Complex III activity.[2][4] This leads to a reduction in the production of reactive oxygen species (ROS), thereby alleviating oxidative stress.[2][3][10] It also prevents the opening of the mitochondrial permeability transition pore (mPTP), a key event in apoptosis, which helps preserve β-cell mass.[1][2]
-
Amplifying the NAD⁺/cADPR Signaling Pathway: In the presence of high glucose, imeglimin enhances ATP generation and boosts the intracellular pool of nicotinamide adenine dinucleotide (NAD⁺), potentially through the NAD⁺ salvage pathway.[2][10][11] Increased NAD⁺ serves as a substrate for the enzyme CD38 to produce cyclic ADP-ribose (cADPR).[11][12] cADPR is a second messenger that mobilizes intracellular calcium (Ca²⁺) stores, likely through the activation of the TRPM2 channel.[12] The resulting increase in cytosolic Ca²⁺ amplifies insulin granule exocytosis in a strictly glucose-dependent manner.[2][12]
-
Modulating Endoplasmic Reticulum (ER) Homeostasis: Imeglimin protects β-cells from ER stress-induced apoptosis.[8] It upregulates the expression of ER-related molecules that help restore global protein synthesis under stress conditions, thereby enhancing β-cell survival.[8]
These actions collectively lead to a potentiation of glucose-stimulated insulin secretion, improved β-cell survival, and preservation of β-cell mass.[7][13]
Signaling Pathway Visualization
Quantitative Data Summary: Effect on Insulin Secretion
Table 1: Clinical Studies on Insulin Secretion
| Parameter | Study Details | Dosage | Result | Citation |
|---|---|---|---|---|
| Insulin Secretory Response | Hyperglycemic Clamp; 33 T2D patients | 1500 mg BID for 7 days | +112% increase in total insulin response (iAUC₀₋₄₅) vs. placebo | [14][15] |
| First-Phase ISR | Hyperglycemic Clamp; 33 T2D patients | 1500 mg BID for 7 days | +110% increase vs. placebo | [14][16] |
| Second-Phase ISR | Hyperglycemic Clamp; 33 T2D patients | 1500 mg BID for 7 days | +29% increase vs. placebo | [14][16] |
| β-Cell Glucose Sensitivity | Hyperglycemic Clamp; 33 T2D patients | 1500 mg BID for 7 days | +36% improvement vs. placebo | [14][15] |
| C-peptide/Glucose Ratio | OGTT; 59 T2D patients | 1500 mg BID for 18 weeks | Significant increase in AUC₀₋₁₈₀ ratio vs. placebo | [17][18] |
| HOMA-β | MTT; 11 T2D patients on DPP-4i | 1000 mg BID for 16 weeks | Significant increase from baseline |[19] |
Table 2: Preclinical Studies on β-Cell Function & Mass
| Parameter | Study Details | Dosage | Result | Citation |
|---|---|---|---|---|
| Insulinogenic Index | ZDF Rats | 150 mg/kg BID for 5 weeks | +165% increase vs. vehicle | [13] |
| β-Cell Mass | ZDF Rats | 150 mg/kg BID for 5 weeks | +41% increase vs. vehicle | [13] |
| β-Cell Apoptosis | ZDF Rats | 150 mg/kg BID for 5 weeks | -52% decrease vs. vehicle | [13] |
| β-Cell Proliferation | ZDF Rats | 150 mg/kg BID for 5 weeks | +111% increase vs. vehicle | [13] |
| Pancreatic Insulin Content | ZDF Rats | 150 mg/kg BID for 5 weeks | +109% increase vs. vehicle |[13] |
Key Experimental Protocols
1.4.1 Hyperglycemic Clamp for Assessing Insulin Secretion
-
Objective: To measure the insulin secretory response to a sustained glucose stimulus in vivo.
-
Methodology:
-
Patient Preparation: Subjects fast overnight. Two intravenous cannulas are inserted into opposite arms, one for infusion and one for blood sampling. The sampling hand is placed in a heated box to arterialize venous blood.
-
Clamp Procedure: A primed, continuous infusion of 20% dextrose is initiated to rapidly raise and then maintain plasma glucose at a predetermined hyperglycemic level (e.g., 180 mg/dL).
-
Blood Sampling: Blood is sampled every 5-10 minutes to monitor plasma glucose. The dextrose infusion rate is adjusted based on these readings to maintain the target glucose level. Samples for insulin and C-peptide are collected at baseline and at regular intervals throughout the clamp (e.g., 0, 2, 4, 6, 8, 15, 30, 45 minutes).[14][16]
-
Maximal Response (Optional): After a period of stable hyperglycemia (e.g., 45 minutes), a bolus of arginine can be administered to elicit the maximal insulin secretory response.[16]
-
Data Analysis: The Insulin Secretion Rate (ISR) is calculated from plasma C-peptide concentrations using deconvolution analysis. The total insulin response is calculated as the incremental area under the curve (iAUC) for insulin or ISR. First-phase (0-8 min) and second-phase (25-45 min) secretion are analyzed separately.[14][16]
-
1.4.2 In Vitro Glucose-Stimulated Insulin Secretion from Isolated Islets
-
Objective: To directly assess the effect of imeglimin on β-cell function ex vivo, independent of systemic factors.
-
Methodology:
-
Islet Isolation: Pancreatic islets are isolated from animal models (e.g., mice, rats) by injecting collagenase into the pancreatic duct, followed by digestion and purification using a density gradient.[12]
-
Static Incubation: Batches of size-matched islets are pre-incubated in a buffer with low glucose (e.g., 2.8 mM).
-
Stimulation: The islets are then transferred to incubation plates containing buffer with low (2.8 mM) or high (e.g., 16.6 mM) glucose, with or without varying concentrations of imeglimin.[12]
-
Sample Collection: After a defined incubation period (e.g., 60 minutes), the supernatant is collected for insulin measurement via ELISA or radioimmunoassay.
-
Data Analysis: Insulin secretion is normalized to the insulin content of the islets or total protein. The results are expressed as the amount of insulin released in response to low versus high glucose conditions, comparing vehicle-treated and imeglimin-treated islets.
-
Improvement of Peripheral Insulin Sensitivity
Imeglimin enhances insulin action in key metabolic tissues, primarily the liver and skeletal muscle, contributing significantly to its glucose-lowering effect.[2][20]
Molecular Mechanisms of Action
-
Liver (Inhibition of Hepatic Glucose Production): Imeglimin reduces excessive glucose output from the liver.[6][7] Unlike metformin, which primarily inhibits Complex I Vmax, imeglimin acts as a competitive inhibitor, decreasing the affinity of NADH for the respiratory chain without affecting its maximal activity.[21] This leads to a decrease in the mitochondrial membrane potential and a subsequent reduction in the ATP/ADP ratio.[21] The lower cellular energy state inhibits gluconeogenesis by reducing the expression and activity of key enzymes like phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[6][7]
-
Skeletal Muscle (Increased Glucose Uptake): Imeglimin promotes the uptake of glucose into skeletal muscle cells.[2][6] This action is associated with the activation of the insulin signaling pathway, including the phosphorylation and activation of Akt (Protein Kinase B).[5] Activated Akt promotes the translocation of GLUT4 glucose transporters from intracellular vesicles to the plasma membrane, facilitating glucose entry into the cell.
Signaling Pathway Visualization
Quantitative Data Summary: Effect on Insulin Sensitivity
Table 3: Clinical Studies on Insulin Sensitivity
| Parameter | Study Details | Dosage | Result | Citation |
|---|---|---|---|---|
| QUICKI | TIMES 1 Trial; T2D patients | 1000 mg BID for 24 weeks | +0.0093 increase vs. placebo | [2] |
| Stumvoll Index | OGTT; 59 T2D patients | 1500 mg BID for 18 weeks | Significant improvement vs. placebo | [17][18] |
| HOMA-IR | Various RCTs | N/A | No consistent improvement observed |[7] |
Table 4: Preclinical Studies on Insulin Sensitivity
| Parameter | Study Details | Dosage | Result | Citation |
|---|---|---|---|---|
| Whole Body Insulin Sensitivity | Euglycemic Clamp; STZ-diabetic rats | 150 mg/kg/day for 2 weeks | +215% increase in glucose infusion rate | [2] |
| Hepatic Glucose Production | Euglycemic Clamp; STZ-diabetic rats | 150 mg/kg/day for 2 weeks | -40% decrease during hyperinsulinemia | [2] |
| Muscle Glucose Uptake | In vitro; H-2Kb muscle cells | 1 mmol/L | 2.3-fold increase | [22] |
| Muscle Glucose Uptake | In vitro; H-2Kb muscle cells | 2 mmol/L | 3.3-fold increase |[22] |
Key Experimental Protocols
2.4.1 Hyperinsulinemic-Euglycemic Clamp for Assessing Insulin Sensitivity
-
Objective: To quantify whole-body insulin sensitivity by measuring the amount of glucose required to maintain euglycemia under hyperinsulinemic conditions. This is considered the "gold standard" method.[23]
-
Methodology:
-
Subject Preparation: Subjects are fasted overnight. Two intravenous cannulas are placed in opposite arms.
-
Clamp Procedure: A primed, continuous infusion of human insulin is started to achieve a steady-state of hyperinsulinemia.
-
Glucose Infusion and Sampling: Plasma glucose is measured every 5-10 minutes. A variable infusion of 20% dextrose is adjusted to clamp the plasma glucose at a euglycemic level (e.g., 90 mg/dL).[24]
-
Steady State: The test continues until a steady-state glucose infusion rate (GIR) is achieved for at least 30 minutes, indicating that the infused glucose is equal to the glucose uptake by tissues.
-
Data Analysis: Insulin sensitivity is directly proportional to the GIR during the last 30-60 minutes of the clamp, often normalized for body weight or lean body mass. A higher GIR indicates greater insulin sensitivity.[2]
-
2.4.2 In Vitro Muscle Glucose Uptake Assay
-
Objective: To measure the direct effect of imeglimin on glucose transport into cultured muscle cells.
-
Methodology:
-
Cell Culture: A skeletal muscle cell line (e.g., H-2Kb, L6 myotubes) is cultured to differentiation.
-
Serum Starvation: Cells are serum-starved for several hours to lower basal glucose uptake.
-
Incubation: Cells are incubated with a buffer containing imeglimin at various concentrations or a positive control (e.g., insulin).
-
Glucose Uptake Measurement: A radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose or [¹⁴C]-2-deoxyglucose, is added for a short period (e.g., 10-30 minutes).[22]
-
Lysis and Scintillation Counting: The uptake reaction is stopped, cells are washed to remove extracellular tracer, and then lysed. The radioactivity within the cell lysate is measured using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the rate of glucose uptake. Results are compared between control, imeglimin-treated, and insulin-treated cells.
-
Conclusion
Imeglimin hydrochloride presents a unique dual-pronged mechanism for the management of type 2 diabetes. By targeting mitochondrial bioenergetics, it simultaneously enhances the pancreatic β-cell's ability to secrete insulin in a glucose-dependent manner and improves the sensitivity of peripheral tissues to insulin's action.[2][3] It restores key cellular processes that are dysfunctional in T2D, including ATP production, redox balance in β-cells, and insulin signaling in the liver and muscle.[2][21] This multifaceted approach, distinct from other classes of oral antidiabetic agents, positions imeglimin as a valuable therapeutic option, with the potential for both monotherapy and combination therapy across different stages of the disease.[20][25]
References
- 1. Imeglimin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucose-Lowering Effects of Imeglimin and Its Possible Beneficial Effects on Diabetic Complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Glucose-Lowering Effects of Imeglimin and Its Possible Beneficial Effects on Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Imeglimin amplifies glucose-stimulated insulin release from diabetic islets via a distinct mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel mechanism of imeglimin‐mediated insulin secretion via the cADPR‐TRP channel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 14. Imeglimin increases glucose-dependent insulin secretion and improves β-cell function in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 17. Phase 2 trial with imeglimin in patients with Type 2 diabetes indicates effects on insulin secretion and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phase 2 trial with imeglimin in patients with Type 2 diabetes indicates effects on insulin secretion and sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of Imeglimin, a Novel Anti-Diabetic Agent, on Insulin Secretion and Glycemic Variability in Type 2 Diabetes Treated with DPP-4 Inhibitor: A 16-Week, Open Label, Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Imeglimin: features of the mechanism of action and potential benefits | Kuznetsov | Problems of Endocrinology [probl-endojournals.ru]
- 21. The mechanism by which imeglimin inhibits gluconeogenesis in rat liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. academic.oup.com [academic.oup.com]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. academicmed.org [academicmed.org]
Investigating the Molecular Targets of Imeglimin Hydrochloride in Metabolic Diseases: A Technical Guide
Abstract
Imeglimin is a first-in-class oral antihyperglycemic agent belonging to the novel "glimin" class of drugs. Its primary indication is for the treatment of type 2 diabetes mellitus (T2DM)[1]. The mechanism of action for Imeglimin is unique among current diabetes therapies, centering on the modulation of mitochondrial bioenergetics to address the core pathophysiological defects of T2DM[2][3]. This technical guide provides an in-depth exploration of the molecular targets of Imeglimin, detailing its effects on mitochondrial function, key signaling pathways, and the resultant physiological outcomes. It consolidates quantitative data from preclinical and clinical studies, outlines key experimental protocols used in its investigation, and provides visual representations of its complex mechanisms.
The Core Molecular Target: The Mitochondrion
Mitochondrial dysfunction is a key pathological feature of T2DM, contributing to impaired insulin secretion and increased insulin resistance[3][4]. Imeglimin directly targets mitochondrial bioenergetics, leading to a cascade of beneficial metabolic effects[2][5].
Rebalancing the Electron Transport Chain (ETC)
The primary molecular action of Imeglimin is the rebalancing of the mitochondrial respiratory chain[4][6][7]. It acts as a partial and competitive inhibitor of Complex I (NADH:ubiquinone oxidoreductase) while simultaneously restoring the function of a deficient Complex III (cytochrome bc1 complex)[4][6][8][9]. This dual action normalizes the electron flux along the respiratory chain, which is often impaired in metabolic diseases[2]. This mechanism is distinct from that of metformin, which acts as an uncompetitive inhibitor of the respiratory chain and significantly reduces the overall cellular oxygen consumption rate[4].
Reduction of Oxidative Stress
A direct consequence of rebalancing the ETC is a significant reduction in the overproduction of mitochondrial reactive oxygen species (ROS)[4][5][6][10]. In hyperglycemic conditions, excess ROS can damage cellular components, including lipids, proteins, and DNA, leading to cellular dysfunction and apoptosis, particularly in pancreatic β-cells and endothelial cells[4][11]. Imeglimin's ability to decrease ROS production by mitigating reverse electron transport through Complex I is a cornerstone of its protective effects[2][4]. Studies in pancreatic β-cells and hepatocytes have demonstrated a 38-42% reduction in ROS production with Imeglimin treatment compared to controls[9].
Prevention of Apoptosis via mPTP Inhibition
Elevated ROS and cellular stress can trigger the opening of the mitochondrial permeability transition pore (mPTP), a critical event leading to the release of pro-apoptotic proteins like cytochrome c and subsequent cell death[4][5]. Imeglimin effectively prevents the opening of the mPTP[4][6][8][9]. This action confers a significant anti-apoptotic effect, helping to preserve the mass and function of pancreatic β-cells and protecting endothelial cells from hyperglycemia-induced damage[2][3][5]. In hyperglycemic conditions, Imeglimin has been shown to reduce β-cell apoptosis rates by as much as 67%[9].
Key Signaling Pathways and Cellular Mechanisms
Imeglimin's foundational effect on mitochondria translates into a dual therapeutic action: improving pancreatic β-cell function and enhancing insulin sensitivity in peripheral tissues[4][6][7].
Amplification of Glucose-Stimulated Insulin Secretion (GSIS)
Imeglimin directly and acutely amplifies GSIS in pancreatic β-cells in a glucose-dependent manner[12][13]. This means it enhances insulin release only when blood glucose levels are elevated, reducing the risk of hypoglycemia[14].
-
NAD+ Synthesis: In pancreatic islets, Imeglimin induces the synthesis of nicotinamide adenine dinucleotide (NAD+) via the "salvage pathway"[4][6][8]. This is achieved by upregulating the enzyme nicotinamide phosphoribosyltransferase (NAMPT)[13][15].
-
Calcium Mobilization: The increased intracellular NAD+ pool serves as a substrate for the enzyme CD38 (ADP ribosyl cyclase) to produce cyclic ADP ribose (cADPR), a potent second messenger[13]. cADPR then triggers the mobilization of calcium (Ca²⁺) from intracellular stores, a critical step that amplifies the exocytosis of insulin granules[4][6][13]. This mechanism enhances the second phase of insulin secretion, which is often impaired in T2DM[12].
Enhancement of Insulin Sensitivity
Imeglimin improves insulin action in key metabolic tissues, primarily the liver and skeletal muscle[4][6][14].
-
Liver: Imeglimin reduces hepatic glucose production[3][5][16]. In hyperinsulinemic clamp studies, it was shown to reduce hepatic glucose output by 22%[9]. This effect is partly attributed to the mild inhibition of Complex I, which alters the cellular energy state[4].
-
Skeletal Muscle: The drug enhances glucose uptake and utilization in skeletal muscle[2][16].
-
AMPK Activation: Some studies have shown that Imeglimin can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, although to a lesser extent than metformin[17][18][19]. AMPK activation contributes to suppressing gluconeogenesis and promoting fatty acid oxidation[17].
Stimulation of Incretin Secretion
Recent evidence indicates that Imeglimin stimulates the secretion of incretin hormones. It increases plasma levels of both glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[20][21][22]. The increase in GIP secretion distinguishes it from metformin[21]. This effect on incretins likely contributes to its overall insulinotropic action and glucose-lowering efficacy[20][22].
Improvement of Endothelial Function
Imeglimin has been shown to improve endothelial function, a crucial factor in preventing cardiovascular complications of diabetes[5][23][24]. This effect is mediated by both glycemic control-dependent and -independent mechanisms[5][23]. The glycemic-independent pathway is thought to involve the direct reduction of ROS within endothelial cells, which increases the bioavailability of nitric oxide (NO) and improves flow-mediated vasodilation (FMD)[5][11].
Quantitative Efficacy Data
The molecular actions of Imeglimin translate into measurable improvements in glycemic control and other physiological parameters.
Table 1: Effects of Imeglimin on Glycemic Control (Human Clinical Trials)
| Endpoint | Imeglimin Dose | Change from Baseline (Adjusted Mean) | Net Effect vs. Placebo (Adjusted Mean Difference) | Study Duration | Citation(s) |
|---|---|---|---|---|---|
| HbA1c | 1000 mg twice daily | -0.56% | -0.88% | 24 weeks | [25] |
| HbA1c | 1000 mg twice daily | -1.0% | -0.90% | N/A (Meta-analysis) | [26] |
| HbA1c | 1500 mg twice daily | N/A | -0.84% | N/A (Meta-analysis) | [26] |
| HbA1c (add-on) | 1500 mg twice daily | N/A | -0.63% | N/A (Meta-analysis) | [27] |
| Fasting Plasma Glucose | 1000 mg twice daily | -0.8 mmol/L (-14.3 mg/dL) | -1.0 mmol/L (-18.6 mg/dL) | 24 weeks | [25] |
| Fasting Plasma Glucose (add-on) | 1500 mg twice daily | N/A | -0.52 mmol/L (-9.4 mg/dL) | N/A (Meta-analysis) | [27] |
| HOMA-β | N/A | N/A | Significant Improvement (SMD: 0.59) | N/A (Meta-analysis) |[28] |
Table 2: Effects of Imeglimin on Cellular and Organ Function (Preclinical/Translational)
| Parameter | Model / System | Effect | Citation(s) |
|---|---|---|---|
| ROS Production | Pancreatic β-cells & Hepatocytes | 38-42% reduction vs. controls | [9] |
| β-cell Apoptosis | Cells in hyperglycemic conditions | 67% reduction | [9] |
| Hepatic Glucose Output | Hyperinsulinemic clamp studies (rodents) | 22% reduction | [9] |
| 2-hr Postprandial FMD | T2DM Patients | Significant improvement (from 2.3% to 2.9%) after 3 months | [23] |
| Plasma GLP-1 & GIP | KK-Ay mice (OGTT) | Significant increase vs. vehicle |[20][22] |
Key Experimental Methodologies
The elucidation of Imeglimin's mechanism of action has relied on a variety of sophisticated experimental techniques.
Assessing Insulin Sensitivity: The Hyperinsulinemic Euglycemic Clamp
This is the gold-standard method for assessing insulin sensitivity in vivo[12].
-
Principle: A high rate of insulin is infused intravenously to achieve a steady-state hyperinsulinemia, which fully suppresses hepatic glucose production and stimulates glucose uptake in peripheral tissues.
-
Protocol:
-
A primed, continuous infusion of insulin is started.
-
Blood glucose is monitored every 5-10 minutes.
-
A variable infusion of glucose is administered to "clamp" the blood glucose at a normal, steady level (euglycemia).
-
The amount of glucose required to maintain euglycemia (the Glucose Infusion Rate, or GIR) is a direct measure of whole-body insulin sensitivity. A higher GIR indicates greater insulin sensitivity.
-
Isotopic tracers can be co-infused to separately quantify hepatic glucose production and peripheral glucose uptake[12].
-
Assessing Insulin Secretion: Isolated Islet Perifusion
This in vitro technique allows for the direct measurement of insulin secretion from pancreatic islets in response to various stimuli, independent of systemic influences[12][13].
-
Principle: Islets are isolated from the pancreas and placed in a chamber where they are continuously "perifused" with a buffer solution containing different concentrations of glucose and test compounds (like Imeglimin).
-
Protocol:
-
Pancreatic islets are isolated from rodents via collagenase digestion.
-
A group of islets is placed in a specialized perifusion chamber.
-
The chamber is perfused with a buffer containing a low glucose concentration to establish a basal insulin secretion rate.
-
The perfusate is switched to a buffer containing a high glucose concentration to stimulate insulin secretion. The test compound (Imeglimin) can be added at various stages.
-
Fractions of the outflowing perfusate are collected at regular intervals.
-
The insulin concentration in each fraction is measured (e.g., by ELISA), allowing for a dynamic profile of insulin secretion over time, revealing both first- and second-phase release[12].
-
Assessing Mitochondrial Respiration: Extracellular Flux Analysis
This technology measures the rate of change of oxygen and pH in the medium immediately surrounding cells, providing real-time data on mitochondrial respiration and glycolysis.
-
Principle: The oxygen consumption rate (OCR) is a direct indicator of mitochondrial respiration, while the extracellular acidification rate (ECAR) is primarily a measure of glycolysis.
-
Protocol:
-
Cells (e.g., hepatocytes, endothelial cells) are seeded in a specialized microplate[19].
-
The instrument lowers a sensor cartridge into each well, creating a transient microchamber.
-
Sensors measure the changes in oxygen and proton concentration over a few minutes to calculate OCR and ECAR.
-
A series of mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) are sequentially injected to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption[29]. Imeglimin's effect is determined by pre-treating the cells and comparing these parameters to vehicle-treated controls.
-
Conclusion
Imeglimin hydrochloride represents a significant innovation in the management of type 2 diabetes by uniquely targeting mitochondrial dysfunction. Its multifaceted mechanism of action—rebalancing the electron transport chain, reducing oxidative stress, preventing apoptosis, amplifying glucose-stimulated insulin secretion via the novel NAD+/CD38 pathway, and improving peripheral insulin sensitivity—addresses several core defects of the disease simultaneously. This in-depth understanding of its molecular targets, supported by robust quantitative data and sophisticated experimental validation, positions Imeglimin as a promising therapeutic agent that acts on a root cause of metabolic disease.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Unique Mitochondria-targeting Mechanism of Action Confirmed for Poxel’s Oral Agent Imeglimin | Poxel SA [poxelpharma.com]
- 3. Glucose-Lowering Effects of Imeglimin and Its Possible Beneficial Effects on Diabetic Complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucose-Lowering Effects of Imeglimin and Its Possible Beneficial Effects on Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 2650481-44-8 | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Improving the Effects of Imeglimin on Endothelial Function: A Prospective, Single-Center, Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imeglimin lowers glucose primarily by amplifying glucose-stimulated insulin secretion in high-fat-fed rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imeglimin amplifies glucose-stimulated insulin release from diabetic islets via a distinct mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imeglimin: features of the mechanism of action and potential benefits | Kuznetsov | Problems of Endocrinology [probl-endojournals.ru]
- 15. Phase 2 trial with imeglimin in patients with Type 2 diabetes indicates effects on insulin secretion and sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. drc.bmj.com [drc.bmj.com]
- 19. Effects of imeglimin on mitochondrial function, AMPK activity, and gene expression in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Stimulatory effect of imeglimin on incretin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Differential effects of imeglimin and metformin on insulin and incretin secretion-An exploratory randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Stimulatory effect of imeglimin on incretin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Improving the Effects of Imeglimin on Endothelial Function: A Prospective, Single-Center, Observational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Imeglimin lowers CVD risk by improving postprandial flow-mediated dilation among diabetes patients [medicaldialogues.in]
- 25. Efficacy and Safety of Imeglimin Monotherapy Versus Placebo in Japanese Patients With Type 2 Diabetes (TIMES 1): A Double-Blind, Randomized, Placebo-Controlled, Parallel-Group, Multicenter Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Different doses of imeglimin for management of type 2 diabetes mellitus: a systematic review, meta-analysis, and meta-regression of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Preclinical Evidence for Imeglimin Hydrochloride in the Treatment of Type 2 Diabetes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Imeglimin is the first in a new class of oral antihyperglycemic agents, the Glimins, targeting the core pathophysiological defects of type 2 diabetes (T2D). Preclinical evidence robustly demonstrates a novel, dual mechanism of action: 1) amplification of glucose-stimulated insulin secretion (GSIS) and preservation of pancreatic β-cell mass, and 2) enhancement of insulin action in the liver and skeletal muscle.[1] At a cellular level, Imeglimin's effects are rooted in the correction of mitochondrial dysfunction, a key pathogenic factor in T2D.[1][2] It modulates the activity of the mitochondrial electron transport chain, reduces oxidative stress, and enhances cellular energy metabolism.[1][3] This guide provides an in-depth review of the pivotal preclinical data, detailing the experimental models, quantitative outcomes, and the underlying molecular pathways that support the therapeutic potential of Imeglimin.
Core Mechanism of Action: Mitochondrial Bioenergetics
Imeglimin's unique mechanism centers on modulating mitochondrial function to improve cellular bioenergetics and reduce oxidative stress.[2] Unlike other antidiabetic agents, it does not directly trigger insulin secretion in a glucose-independent manner, but rather amplifies the physiological response to glucose.[1]
The primary molecular actions include:
-
Rebalancing Respiratory Chain Activity: Imeglimin partially and reversibly inhibits Complex I while restoring the deficient activity of Complex III of the electron transport chain.[2][4] This action redirects substrate flows, favoring fatty acid oxidation and reducing the production of reactive oxygen species (ROS).[4]
-
Boosting the NAD+ Pool: In pancreatic β-cells, Imeglimin induces the synthesis of nicotinamide adenine dinucleotide (NAD+) via the 'salvage pathway'.[2][5]
-
Amplifying Insulin Secretion: The increased NAD+ pool serves as a substrate for the enzyme CD38, which generates cyclic ADP-ribose (cADPR). cADPR is a second messenger that mobilizes intracellular calcium (Ca²⁺) stores, a critical step that amplifies insulin granule exocytosis in response to glucose.[5]
-
Protecting Against Cell Death: By reducing ROS formation and preventing the opening of the mitochondrial permeability transition pore (mPTP), Imeglimin protects cells, including pancreatic β-cells and endothelial cells, from apoptosis.[2][3]
Preclinical Efficacy: Pancreatic Effects
A cornerstone of T2D pathology is the progressive decline in β-cell function and mass. Preclinical studies show that Imeglimin directly counters these defects.
Preservation of β-Cell Mass and Function in Zucker Diabetic Fatty (ZDF) Rats
The ZDF rat is a genetic model of obesity-driven T2D characterized by severe hyperglycemia and progressive, apoptosis-mediated loss of β-cell mass. Chronic Imeglimin treatment in this model demonstrated significant protective and restorative effects on the pancreas.[6][7][8]
-
Animal Model: Male Zucker Diabetic Fatty (ZDF) rats, 7 weeks of age.[7][8]
-
Treatment: Animals were treated by oral gavage with either vehicle or Imeglimin (150 mg/kg) twice daily for five weeks.[7][8]
-
Key Assessments:
-
Glucose Homeostasis: Oral Glucose Tolerance Tests (OGTT) were performed on fasted animals.[8]
-
β-Cell Function: Basal insulinemia and insulinogenic index (ΔInsulin/ΔGlucose) were calculated.[7]
-
Histomorphometry: Pancreas tissues were analyzed via immunohistochemistry to quantify β-cell mass (Insulin-positive area), apoptosis (co-staining for Insulin and activated Caspase-3), and proliferation (co-staining for Insulin and Ki67).[6]
-
The results from the 5-week study in ZDF rats are summarized below.
| Parameter | Vehicle Control | Imeglimin (150 mg/kg BID) | Percentage Change | p-value | Reference |
| β-Cell Mass | 6.30 ± 0.84 µg/mg | 8.88 ± 0.96 µg/mg | +41% | < 0.05 | [6][7] |
| β-Cell Apoptosis (% of β-cells) | 6.93 ± 1.06 % | 3.36 ± 0.62 % | -52% | < 0.05 | [6][7] |
| β-Cell Proliferation (% of β-cells) | 4.52 ± 0.63 % | 9.55 ± 0.96 % | +111% | < 0.001 | [6][7] |
| Glucose Tolerance (AUC) | - | - | -33% | < 0.01 | [7] |
| Basal Insulinemia | 613 ± 82 pmol/L | 1058 ± 182 pmol/L | +72% | < 0.05 | [6][7] |
| Insulinogenic Index (ΔI/ΔG) | - | - | +165% | < 0.01 | [7] |
| Pancreatic Insulin Content | - | - | +109% | < 0.0581 | [7] |
Preclinical Efficacy: Extra-Pancreatic Effects
Imeglimin also improves insulin sensitivity in peripheral tissues, a crucial factor in overcoming the insulin resistance that defines T2D.
Enhanced Insulin Sensitivity in a Diet-Induced Obesity Model
Studies using mice fed a high-fat, high-sucrose diet (HFHSD) have been instrumental in elucidating Imeglimin's effects on the liver and skeletal muscle. This model mimics diet-induced insulin resistance, glucose intolerance, and liver steatosis.[4][9]
-
Animal Model: Male C57BL/6J mice fed a high-fat, high-sucrose diet for 16 weeks to induce a diabetic phenotype.[4]
-
Treatment: Following the induction period, mice were treated with Imeglimin for 6 weeks.[4][9]
-
Key Assessments:
-
Insulin Signaling: Western blot analysis was used to measure the phosphorylation of key insulin signaling proteins, such as Protein Kinase B (PKB/Akt), in liver and skeletal muscle tissue following an insulin challenge.[4]
-
Mitochondrial Function: Respiration rates in isolated liver mitochondria were measured using various substrates to assess the function of the electron transport chain complexes.[4][9]
-
Hepatic Lipid Metabolism: Hepatic steatosis was assessed, and markers for fatty acid oxidation, such as 3-hydroxyacyl-CoA dehydrogenase (HAD) activity, were quantified.[4]
-
Imeglimin treatment for six weeks in HFHSD mice led to normalized glucose tolerance and improved insulin sensitivity.[4]
| Parameter | Tissue | HFHSD Control | HFHSD + Imeglimin | Percentage Change vs. Control | p-value | Reference |
| Insulin-Stimulated PKB Phosphorylation | Liver | - | - | +157% | < 0.05 | [4] |
| Insulin-Stimulated PKB Phosphorylation | Muscle | - | - | +198% | < 0.05 | [4] |
| Hepatic HAD Activity (Fatty Acid Oxidation) | Liver | - | - | +14% | < 0.05 | [4] |
| Hepatic FAT/CD36 Protein (Fatty Acid Uptake) | Liver | - | - | +15% | < 0.05 | [4] |
| Short-Chain Acylcarnitines | Liver | Decreased (-33%) | Restored | +44% | < 0.01 | [4] |
Cardiorenal and Endothelial Protective Effects
Beyond glycemic control, preclinical studies suggest that Imeglimin may confer benefits to the cardiovascular and renal systems, which are often compromised in T2D.
Improved Endothelial and Cardiac Function
In rodent models of metabolic syndrome, Imeglimin has been shown to improve endothelial dysfunction, a critical early event in atherosclerosis. It restored acetylcholine-mediated coronary artery relaxation and mesenteric artery flow-mediated dilation.[2] This was associated with a reduction in oxidative stress and an increase in nitric oxide (NO) bioavailability. Furthermore, long-term (90-day) treatment in Zucker rats reduced left ventricular (LV) fibrosis and improved LV function, indicating a protective effect against diabetic cardiomyopathy.[2] These cardiovascular benefits were observed, in part, independently of changes in plasma glucose levels.[2]
Renal Protection
In the same rat model of metabolic syndrome, 90-day Imeglimin treatment resulted in a reduction in kidney damage. This was evidenced by decreased glomerular injury, reduced albuminuria, and less interstitial inflammation and fibrosis.[2]
Conclusion
The comprehensive body of preclinical evidence strongly supports Imeglimin as a novel therapeutic agent for type 2 diabetes with a unique, dual mechanism of action. By targeting mitochondrial dysfunction, it simultaneously enhances pancreatic β-cell function and mass while improving peripheral insulin sensitivity. The quantitative data from robust animal models, such as the ZDF rat and HFHSD mouse, demonstrate significant and clinically relevant improvements in glucose homeostasis, islet health, and insulin action. Furthermore, emerging evidence of its protective effects on endothelial, cardiac, and renal tissues suggests potential for broader metabolic and cardiovascular benefits. These preclinical findings have laid a solid foundation for the successful clinical development of Imeglimin and establish it as a promising new tool in the management of type 2 diabetes.
References
- 1. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Mechanisms by Which Imeglimin Improves Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Imeglimin amplifies glucose-stimulated insulin release from diabetic islets via a distinct mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imeglimin preserves islet β‐cell mass in Type 2 diabetic ZDF rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 8. Imeglimin preserves islet β-cell mass in Type 2 diabetic ZDF rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imeglimin normalizes glucose tolerance and insulin sensitivity and improves mitochondrial function in liver of a high-fat, high-sucrose diet mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of a New Class of Oral Antidiabetic Agents: A Technical Guide to Imeglimin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imeglimin hydrochloride, the first in the novel "glimin" class of oral antidiabetic agents, represents a significant advancement in the management of type 2 diabetes (T2DM).[1][2][3][4] Discovered by Poxel through phenotypic screening, this tetrahydrotriazine-containing compound exhibits a unique dual mechanism of action, targeting the core pathophysiological defects of T2DM: pancreatic β-cell dysfunction and insulin resistance.[1][5][6] This technical guide provides an in-depth exploration of the discovery, synthesis pathway, and multifaceted mechanism of action of Imeglimin, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of its molecular interactions and synthetic route.
Discovery and Development
Imeglimin's journey from a lead molecule to a clinically approved drug in Japan underscores the efficacy of in vivo phenotypic screening in identifying novel therapeutic agents.[1][5] The initial discovery was made by Poxel, a biopharmaceutical company, who identified a lead compound with antihyperglycemic activity in rodent models.[1][7] Subsequent chemical modifications were undertaken to optimize the molecule's efficacy and safety profile, leading to the identification of Imeglimin.[1] Poxel, in partnership with Sumitomo Dainippon Pharma, advanced Imeglimin through rigorous clinical development, including the pivotal Phase III TIMES (Trials of Imeglimin for Efficacy and Safety) program in Japan, which ultimately led to its approval for the treatment of T2DM.[8][9][10]
Synthesis Pathway of this compound
The synthesis of this compound is a multi-step process that typically starts from a readily available raw material, metformin hydrochloride. The key stages of the synthesis involve a condensation reaction, chiral resolution to isolate the desired enantiomer, and finally, the formation of the hydrochloride salt.[5][7][11]
Key Synthetic Steps
-
Condensation Reaction: The initial step involves the reaction of a guanidine derivative, such as metformin hydrochloride, with a carbonyl compound like acetaldehyde diethyl acetal or methylglyoxal in a suitable solvent like isobutanol, often catalyzed by an acid such as p-toluenesulfonic acid.[5][7][11] This reaction forms the racemic tetrahydrotriazine core structure of Imeglimin.[5][7]
-
Chiral Resolution: The racemic mixture is then resolved to isolate the active (R)-(+)-enantiomer. This is a critical step, as the pharmacological activity resides in this specific stereoisomer. The resolution is typically achieved by forming diastereomeric salts with a chiral resolving agent. Common resolving agents used for Imeglimin include L-(+)-tartaric acid or N-Tosyl-L-glutamic acid.[5][7][11][12] The diastereomeric salt of the desired enantiomer is then selectively crystallized from a suitable solvent system.[5][7]
-
Salt Formation: The final step involves the conversion of the resolved Imeglimin base into its hydrochloride salt. This is typically achieved by treating the free base with hydrochloric acid in a solvent such as ethanol or acetone.[5][7] The hydrochloride salt form enhances the stability and bioavailability of the drug.[11]
Diagram of the Synthesis Pathway
Caption: A simplified schematic of the this compound synthesis pathway.
Mechanism of Action: A Dual Approach to Glycemic Control
Imeglimin's therapeutic efficacy stems from its unique ability to address both insulin secretion and insulin sensitivity through the modulation of mitochondrial function.[1][2][3][13] This dual action distinguishes it from many existing classes of oral antidiabetic drugs.[2][3]
Enhancement of Pancreatic β-Cell Function
Imeglimin significantly amplifies glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1][13][14] This effect is not associated with an increased risk of hypoglycemia, as it is glucose-dependent.[2][3] The underlying mechanisms for this action include:
-
Mitochondrial Bioenergetics: Imeglimin modulates the activity of the mitochondrial respiratory chain, leading to an increase in ATP production in response to glucose.[4][13] This elevated ATP/ADP ratio is a key signal for insulin granule exocytosis.
-
NAD+ Synthesis: Imeglimin has been shown to increase the synthesis of nicotinamide adenine dinucleotide (NAD+) through the salvage pathway by upregulating the enzyme nicotinamide phosphoribosyltransferase (NAMPT).[1][6][13] Increased NAD+ levels contribute to enhanced Ca++ mobilization, a critical step in insulin secretion.[1][13]
-
β-Cell Preservation: Preclinical studies have demonstrated that Imeglimin can protect β-cells from apoptosis and preserve β-cell mass.[1][13]
Improvement of Insulin Sensitivity
Imeglimin enhances insulin action in peripheral tissues, primarily the liver and skeletal muscle.[1][2][3] This leads to:
-
Reduced Hepatic Glucose Production: Imeglimin inhibits gluconeogenesis in the liver, thereby reducing the amount of glucose released into the bloodstream during the fasting state.[1][5][11]
-
Increased Muscle Glucose Uptake: The drug promotes the uptake of glucose by skeletal muscle cells, a major site of glucose disposal.[5][15]
The Central Role of Mitochondria
The cornerstone of Imeglimin's mechanism of action lies in its ability to correct mitochondrial dysfunction, a key pathological feature of T2DM.[1][13] It achieves this by:
-
Rebalancing Respiratory Chain Activity: Imeglimin partially inhibits Complex I and corrects deficient Complex III activity in the electron transport chain.[13][16] This rebalancing act leads to a more efficient mitochondrial function.
-
Reducing Oxidative Stress: By optimizing mitochondrial function, Imeglimin decreases the production of reactive oxygen species (ROS), thereby reducing cellular oxidative stress.[2][3][13]
-
Inhibiting Mitochondrial Permeability Transition Pore (mPTP) Opening: Imeglimin prevents the opening of the mPTP, a critical event that can lead to cell death.[4][13] This protective effect is particularly relevant for preserving β-cell and endothelial cell integrity.[4]
Signaling Pathway Diagram
Caption: The dual mechanism of action of Imeglimin on pancreatic β-cells and peripheral tissues, centered on mitochondrial function.
Quantitative Data Summary
The clinical development program for Imeglimin has generated a substantial amount of quantitative data demonstrating its efficacy and safety.
Table 1: Summary of Clinical Efficacy Data for Imeglimin
| Parameter | Dosage | Study Population | Key Findings | Reference(s) |
| HbA1c Reduction | 1000 mg twice daily | T2DM patients (monotherapy) | -0.5% to -1.0% reduction compared to placebo | [4][17][18] |
| 1500 mg twice daily | T2DM patients (add-on to metformin) | -0.65% reduction compared to placebo | [4] | |
| 1500 mg twice daily | T2DM patients (add-on to sitagliptin) | -0.6% reduction compared to placebo | [4] | |
| Fasting Plasma Glucose (FPG) | 1000 or 1500 mg twice daily | T2DM patients | Significant reduction compared to placebo | [4][19] |
| Insulin Secretion | 1500 mg twice daily for 7 days | T2DM patients | +112% increase in insulin secretory response to glucose | [20][21] |
| +110% increase in first-phase insulin secretion rate | [20][21] | |||
| +29% increase in second-phase insulin secretion rate | [20][21] | |||
| β-Cell Function | 1500 mg twice daily for 7 days | T2DM patients | +36% improvement in β-cell glucose sensitivity | [14][20][21] |
| Insulin Sensitivity | 1500 mg twice daily for 18 weeks | T2DM patients | Significant improvement in Stumvoll insulin sensitivity index | [22][23] |
Table 2: Pharmacokinetic Properties of Imeglimin
| Parameter | Value | Species | Reference(s) |
| Time to Maximum Concentration (Tmax) | 1.5 - 3.5 hours | Humans | [2][3][24] |
| Elimination Half-life (t1/2) | 4.5 - 20.2 hours (dose-dependent) | Humans | [2][3][24] |
| Metabolism | Not metabolized, eliminated unchanged | Humans | [24] |
| Excretion | Primarily via urine | Humans | [2][3][24] |
Experimental Protocols
The elucidation of Imeglimin's mechanism of action and clinical efficacy has relied on a variety of sophisticated experimental protocols.
Assessment of Insulin Secretion: The Hyperglycemic Clamp
The hyperglycemic clamp technique is the gold standard for assessing β-cell function in vivo.
-
Objective: To measure glucose-stimulated insulin secretion under controlled hyperglycemic conditions.
-
Methodology:
-
An intravenous catheter is inserted for glucose infusion and blood sampling.
-
The plasma glucose level is acutely raised to a predetermined hyperglycemic plateau (e.g., 180 mg/dL) and maintained by a variable glucose infusion.
-
Blood samples are collected at regular intervals to measure insulin and C-peptide concentrations.
-
The insulin secretion rate (ISR) is calculated from C-peptide deconvolution. The first-phase insulin response (first 10 minutes) and the second-phase response are quantified.[20]
-
Diagram of the Hyperglycemic Clamp Workflow
Caption: A workflow diagram of the hyperglycemic clamp experiment.
In Vitro Assessment of Mitochondrial Function
-
Objective: To evaluate the direct effects of Imeglimin on mitochondrial respiration and ROS production in isolated cells or mitochondria.
-
Methodology:
-
Isolation of pancreatic islets or mitochondria from relevant cell lines or animal models.
-
Measurement of oxygen consumption rates (OCR) using high-resolution respirometry (e.g., Seahorse XF Analyzer) to assess the activity of different respiratory chain complexes in the presence and absence of Imeglimin.
-
Quantification of ROS production using fluorescent probes (e.g., MitoSOX Red) and a plate reader or flow cytometry.
-
Assessment of ATP levels using luminescence-based assays.
-
Conclusion
This compound is a pioneering therapeutic agent that offers a novel approach to the management of T2DM. Its discovery through phenotypic screening and subsequent chemical optimization have yielded a molecule with a unique dual mechanism of action that targets the fundamental pathophysiological defects of the disease. By improving mitochondrial function, Imeglimin enhances both insulin secretion and insulin sensitivity, leading to robust glycemic control. The comprehensive data from preclinical and clinical studies, as detailed in this guide, provide a strong foundation for its clinical use and further research into the therapeutic potential of the glimin class. The detailed understanding of its synthesis and mechanism of action will undoubtedly fuel future drug discovery and development efforts in the field of metabolic diseases.
References
- 1. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imeglimin: features of the mechanism of action and potential benefits | Kuznetsov | Problems of Endocrinology [probl-endojournals.ru]
- 3. [Imeglimin: features of the mechanism of action and potential benefits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. What is the synthetic pathway for this compound?_Chemicalbook [chemicalbook.com]
- 6. Poxel Presents New Data on Imeglimin’s Dual Mechanism of Action at the American Diabetes Association’s 76th Scientific Sessions | Poxel SA [poxelpharma.com]
- 7. This compound | 775351-61-6 | Benchchem [benchchem.com]
- 8. Phase 2 trial with imeglimin in patients with Type 2 diabetes indicates effects on insulin secretion and sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labiotech.eu [labiotech.eu]
- 10. A New Class Of Antihyperglycemic Drugs Imeglimin: Unique Mechanism Gives Unlimited Potential, Will Be Listed In 2021! - Industry news - News - Hefei Home Sunshine Pharmaceutical Technology Co., Ltd [hsppharma.com]
- 11. ijrpr.com [ijrpr.com]
- 12. WO2023209729A1 - Procédé de préparation d'imeglimine et de sels de celle-ci - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. ovid.com [ovid.com]
- 15. Imeglimin – Current Development and Future Potential in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Imeglimin-based therapies improve glycemic control and reduce mitochondrial stress in type 2 diabetes: a prospective cohort study [frontiersin.org]
- 17. Efficacy and safety of imeglimin in type 2 diabetes: A systematic review and meta-analysis of randomized placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clinical pharmacology of imeglimin for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy and safety of imeglimin in patients with type 2 diabetes mellitus: A systematic review and meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Imeglimin increases glucose-dependent insulin secretion and improves β-cell function in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Phase 2 trial with imeglimin in patients with Type 2 diabetes indicates effects on insulin secretion and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Cellular Pathways Modulated by Imeglimin Hydrochloride in Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imeglimin hydrochloride, the first in a new class of oral antihyperglycemic agents known as the glimins, presents a unique mechanism of action primarily targeting mitochondrial bioenergetics. In hepatocytes, Imeglimin orchestrates a multi-faceted response to improve glucose homeostasis and mitigate the lipotoxicity associated with metabolic disorders. This technical guide provides a comprehensive overview of the cellular pathways modulated by Imeglimin in liver cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades and experimental workflows. Imeglimin's therapeutic potential in the context of type 2 diabetes and non-alcoholic steatohepatitis (NASH) is underscored by its ability to enhance mitochondrial function, activate AMP-activated protein kinase (AMPK), improve insulin signaling, and favorably modulate glucose and lipid metabolism.
Core Cellular Mechanisms of Imeglimin in Hepatocytes
Imeglimin's primary site of action within the hepatocyte is the mitochondrion, where it modulates the activity of the electron transport chain (ETC). This initial interaction triggers a cascade of downstream signaling events that collectively contribute to its beneficial metabolic effects.
Modulation of Mitochondrial Function
Imeglimin's interaction with the mitochondrial respiratory chain is a cornerstone of its mechanism. It is understood to partially and reversibly inhibit Complex I, while also restoring the activity of Complex III.[1] This dual action leads to several key outcomes:
-
Reduced Reactive Oxygen Species (ROS) Production: By modulating electron flow, Imeglimin decreases the generation of superoxide radicals, thereby alleviating oxidative stress, a key contributor to hepatocyte damage in metabolic diseases.[2]
-
Improved Mitochondrial Respiration and ATP Production: While transiently inhibiting Complex I, the overall effect of Imeglimin is an improvement in mitochondrial efficiency and ATP synthesis.[3]
-
Enhanced Mitochondrial Biogenesis: Imeglimin treatment has been shown to increase the expression of key regulators of mitochondrial biogenesis, such as PGC-1α and TFAM, leading to an increase in mitochondrial DNA and overall mitochondrial mass.[4][5]
Activation of AMP-Activated Protein Kinase (AMPK)
The modulation of mitochondrial function and the resulting shift in the cellular AMP/ATP ratio leads to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[6][7] The activation of AMPK in hepatocytes by Imeglimin is a critical event that initiates several downstream metabolic adjustments:
-
Inhibition of Hepatic Gluconeogenesis: Activated AMPK phosphorylates and inactivates key gluconeogenic enzymes such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), leading to a reduction in hepatic glucose production.[8]
-
Stimulation of Fatty Acid Oxidation: AMPK promotes the oxidation of fatty acids by phosphorylating and inactivating acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. This reduces the substrate pool for lipogenesis and promotes lipid catabolism.
-
Inhibition of Lipogenesis: Through the phosphorylation of ACC and the regulation of transcription factors like SREBP-1c, AMPK activation by Imeglimin suppresses the synthesis of new fatty acids and triglycerides in the liver.[9]
Enhancement of Insulin Signaling
Imeglimin has been demonstrated to improve insulin sensitivity in hepatocytes. This is achieved, in part, through the increased phosphorylation of protein kinase B (Akt), a key downstream effector of the insulin receptor.[2] Enhanced Akt signaling contributes to:
-
Increased Glucose Uptake: While hepatocytes primarily take up glucose in an insulin-independent manner, enhanced insulin signaling can still positively influence glucose metabolism.
-
Suppression of Gluconeogenesis: Insulin signaling, via the Akt pathway, is a potent inhibitor of hepatic glucose production, a mechanism that is augmented by Imeglimin.
Quantitative Data on Imeglimin's Effects in Hepatocytes
The following tables summarize the quantitative effects of Imeglimin on various cellular parameters in hepatocytes, as reported in the scientific literature.
Table 1: Effects of Imeglimin on Mitochondrial Function in Hepatocytes
| Parameter | Cell/Animal Model | Treatment Conditions | Observed Effect | Reference |
| Mitochondrial Respiration (OCR) | PA-stimulated HepG2 cells | 10 mM Imeglimin | Significant increase in basal and maximal respiration | [5] |
| Complex I Activity | Isolated rat liver mitochondria | Imeglimin | Partial, reversible inhibition | [1] |
| Complex III Activity | Isolated rat liver mitochondria | Imeglimin | Restoration of deficient activity | [1] |
| Reactive Oxygen Species (ROS) | CDA-HFD-fed mice liver | 200 mg/kg Imeglimin | ~50% decrease in 4-HNE expression | [5] |
| Mitochondrial Biogenesis (Ppargc1a mRNA) | CDA-HFD-fed mice liver | 200 mg/kg Imeglimin | Significant restoration of expression | [5] |
Table 2: Effects of Imeglimin on AMPK Activation and Downstream Targets in Hepatocytes
| Parameter | Cell/Animal Model | Treatment Conditions | Observed Effect | Reference |
| p-AMPKα (Thr172) Levels | Mouse liver | 250 mg/kg Imeglimin (i.p.) | Significant increase in phosphorylation | [6][7] |
| p-ACC Levels | HepG2 cells | 10 mM Imeglimin | Significant increase in phosphorylation | [7] |
| G6Pase mRNA Expression | HFHSD-fed mice liver | Imeglimin treatment | Significant decrease | [9] |
| PEPCK mRNA Expression | HFHSD-fed mice liver | Imeglimin treatment | Significant decrease | [9] |
Table 3: Effects of Imeglimin on Hepatic Steatosis and Apoptosis
| Parameter | Cell/Animal Model | Treatment Conditions | Observed Effect | Reference |
| Hepatic Triglyceride Content | CDA-HFD-fed mice | 200 mg/kg Imeglimin | Significant reduction | [5] |
| Lipid Accumulation (Oil Red O) | PA-stimulated HepG2 cells | 10 mM Imeglimin | Dose-dependent reduction | [5] |
| TUNEL-positive Apoptotic Hepatocytes | CDA-HFD-fed mice | 200 mg/kg Imeglimin | Significant suppression | [5] |
| Cleaved Caspase-3 Levels | PA-stimulated HepG2 cells | 10 mM Imeglimin | Significant decrease | [5] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Imeglimin and the workflows of crucial experimental procedures.
Signaling Pathways
Caption: Imeglimin's core signaling pathways in hepatocytes.
Experimental Workflows
Caption: Workflow for Seahorse XF Cell Mito Stress Test.
References
- 1. surgery.pitt.edu [surgery.pitt.edu]
- 2. mouselivercells.com [mouselivercells.com]
- 3. Effect of imeglimin on metabolic dysfunction-associated steatotic liver disease in individuals with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Primary Hepatocyte Isolation and Cultures: Technical Aspects, Challenges and Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imeglimin Halts Liver Damage by Improving Mitochondrial Dysfunction in a Nondiabetic Male Mouse Model of Metabolic Dysfunction-Associated Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of imeglimin on mitochondrial function, AMPK activity, and gene expression in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of imeglimin on mitochondrial function, AMPK activity, and gene expression in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA extraction from mouse liver and real-time quantitative PCR [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
Imeglimin Hydrochloride: A Technical Guide to its Impact on Glucose-Stimulated Insulin Secretion
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imeglimin is a first-in-class oral antihyperglycemic agent belonging to the glimin class of drugs. It has demonstrated a unique dual mechanism of action, improving both insulin secretion from pancreatic β-cells and enhancing insulin sensitivity in peripheral tissues. This technical guide provides an in-depth analysis of imeglimin's core impact on glucose-stimulated insulin secretion (GSIS). It summarizes key quantitative data from preclinical and clinical studies, details the experimental protocols used to elucidate its mechanism, and visualizes the intricate signaling pathways involved.
Core Mechanism of Action on Glucose-Stimulated Insulin Secretion
Imeglimin enhances GSIS through a multifaceted mechanism that primarily targets mitochondrial function and cellular signaling pathways within pancreatic β-cells. Unlike traditional insulin secretagogues, imeglimin's action is strictly glucose-dependent, thereby minimizing the risk of hypoglycemia.[1][2] The core effects of imeglimin on GSIS can be attributed to:
-
Mitochondrial Bioenergetics Optimization: Imeglimin modulates mitochondrial function, leading to an increase in glucose-stimulated ATP production.[3][4][5] It is understood to partially inhibit Complex I and restore the activity of Complex III in the electron transport chain. This rebalancing of respiratory chain activity reduces the production of reactive oxygen species (ROS), mitigating oxidative stress, and prevents the opening of the mitochondrial permeability transition pore, which is implicated in cell death.[3][5]
-
NAD+ Salvage Pathway and cADPR/TRPM2 Signaling: Imeglimin boosts the cellular pool of nicotinamide adenine dinucleotide (NAD+) by upregulating the NAD+ salvage pathway.[3][6][7] Increased NAD+ serves as a substrate for the production of cyclic ADP-ribose (cADPR), a second messenger that activates the Transient Receptor Potential Melastatin 2 (TRPM2) channel.[1][8] Activation of this non-selective cation channel leads to membrane depolarization, an influx of Ca2+, and subsequently, the potentiation of insulin granule exocytosis.[1]
-
Preservation of β-Cell Mass and Function: Chronic exposure to high glucose and lipids can lead to β-cell dysfunction and apoptosis. Imeglimin has been shown to protect β-cells from glucotoxicity- and lipotoxicity-induced apoptosis.[4][9][10] It achieves this by improving mitochondrial health, reducing endoplasmic reticulum (ER) stress, and modulating pro-apoptotic and anti-apoptotic signaling pathways.[9][11] This protective effect contributes to the preservation of functional β-cell mass over time.[4][9]
Quantitative Data on Imeglimin's Effect on Insulin Secretion
The following tables summarize the quantitative effects of imeglimin on insulin secretion from various preclinical and clinical studies.
Table 1: Preclinical Studies on Glucose-Stimulated Insulin Secretion
| Animal Model | Imeglimin Concentration/Dose | Glucose Concentration | Key Finding | Reference |
| Isolated islets from STZ-diabetic rats | 100 µM | 16.7 mM | ~6-fold increase in first-phase GSIS | [3] |
| Isolated islets from GK rats | 100 µM | 16.7 mM | Significant amplification of GSIS | [7][12] |
| Isolated islets from C57BL/6J mice | 100 µM | 16.6 mM | Significant enhancement of both early and late phases of GSIS | [1] |
| db/db mice (in vivo) | Chronic treatment | Oral Glucose Tolerance Test | Enhanced insulin secretion and ameliorated glycemic control | [10][13] |
Table 2: Clinical Studies on Glucose-Stimulated Insulin Secretion
| Study Population | Imeglimin Dose | Duration | Assessment Method | Key Finding | Reference |
| Patients with Type 2 Diabetes | 1500 mg twice daily | 7 days | Hyperglycemic clamp | +112% increase in insulin secretory response to glucose (iAUC0-45min) | [14][15] |
| Patients with Type 2 Diabetes | 1500 mg twice daily | 7 days | Hyperglycemic clamp | +110% increase in first-phase insulin secretion rate (ISR) | [14][15] |
| Patients with Type 2 Diabetes | 1500 mg twice daily | 7 days | Hyperglycemic clamp | +29% increase in second-phase insulin secretion rate (ISR) | [14][15] |
| Patients with Type 2 Diabetes | 1500 mg twice daily | 7 days | Hyperglycemic clamp | +36% increase in β-cell glucose sensitivity | [14][15] |
| Patients with Type 2 Diabetes | 1500 mg twice daily | 18 weeks | Oral Glucose Tolerance Test | Significant increase in the C-peptide/glucose ratio | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by imeglimin to enhance GSIS.
Experimental Workflows
The following diagrams outline the typical workflows for key experiments used to assess imeglimin's effects.
Detailed Experimental Protocols
Static Glucose-Stimulated Insulin Secretion (GSIS) Assay in Isolated Islets
This protocol is adapted from standard procedures for assessing insulin secretion from isolated pancreatic islets.
Materials:
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA, pH 7.4.
-
Low glucose KRBH (e.g., 2.8 mM glucose).
-
High glucose KRBH (e.g., 16.7 mM glucose).
-
Imeglimin stock solution.
-
Collagenase for islet isolation.
-
Culture medium (e.g., RPMI-1640).
-
Hand-picking pipettes.
-
Incubator (37°C, 5% CO2).
-
Microcentrifuge tubes.
-
Insulin ELISA kit.
Procedure:
-
Islet Isolation: Isolate pancreatic islets from the model organism (e.g., mouse, rat) using collagenase digestion.
-
Islet Culture: Culture the isolated islets overnight in a suitable culture medium to allow for recovery.
-
Pre-incubation: Hand-pick islets of similar size and transfer them to a dish containing low glucose KRBH. Pre-incubate for 1-2 hours at 37°C to allow insulin secretion to return to a basal level.
-
Incubation: Aliquot a set number of islets (e.g., 10-15) into microcentrifuge tubes for each experimental condition (in triplicate). The conditions should include:
-
Low glucose KRBH (basal).
-
High glucose KRBH (stimulated).
-
High glucose KRBH + Imeglimin (at desired concentrations).
-
-
Incubate the tubes for a defined period (e.g., 60 minutes) at 37°C.
-
Supernatant Collection: After incubation, centrifuge the tubes to pellet the islets and carefully collect the supernatant, which contains the secreted insulin.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using a commercially available Insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the amount of secreted insulin to the number of islets or total protein content. Express the results as insulin secretion rate (e.g., ng insulin/islet/hour).
In Vivo Glucose-Stimulated Insulin Secretion in Rodents
This protocol outlines the procedure for assessing GSIS in a living animal model.
Materials:
-
Fasted experimental animals (e.g., mice, rats).
-
Glucose solution for injection (e.g., 2 g/kg body weight).
-
Imeglimin (for oral gavage or intraperitoneal injection).
-
Anesthetic.
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant).
-
Centrifuge.
-
Insulin ELISA kit.
Procedure:
-
Animal Preparation: Fast the animals overnight (e.g., 16 hours) with free access to water.
-
Drug Administration: Administer imeglimin or vehicle control at a specified time before the glucose challenge.
-
Basal Blood Sample: Collect a basal blood sample (t=0) from the tail vein or another appropriate site.
-
Glucose Challenge: Administer a glucose bolus via intraperitoneal (IP) injection.
-
Timed Blood Sampling: Collect blood samples at various time points after the glucose injection (e.g., 2, 5, 15, 30, and 60 minutes).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Insulin Measurement: Measure the insulin concentration in the plasma samples using an Insulin ELISA kit.
-
Data Analysis: Plot the insulin concentration over time to visualize the insulin secretion profile. Calculate the area under the curve (AUC) for insulin to quantify the total insulin response.
Measurement of Mitochondrial Respiration in Isolated Islets
This protocol utilizes the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.
Materials:
-
Isolated pancreatic islets.
-
Seahorse XF Islet Capture Microplates.
-
Seahorse XF Analyzer.
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).
-
Mitochondrial stress test compounds:
-
Oligomycin (ATP synthase inhibitor).
-
FCCP (uncoupling agent).
-
Rotenone/Antimycin A (Complex I and III inhibitors).
-
Procedure:
-
Plate Preparation: Seed the isolated islets into the wells of a Seahorse XF Islet Capture Microplate.
-
Incubation: Incubate the plate at 37°C in a non-CO2 incubator for approximately one hour to allow the islets to settle and the temperature and pH to equilibrate.
-
Assay Protocol:
-
Load the sensor cartridge with the mitochondrial stress test compounds.
-
Calibrate the Seahorse XF Analyzer.
-
Place the microplate into the analyzer and initiate the assay.
-
-
Data Acquisition: The instrument will measure the OCR at baseline and after the sequential injection of the stress test compounds.
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including:
-
Basal respiration.
-
ATP-linked respiration.
-
Maximal respiration.
-
Spare respiratory capacity.
-
Proton leak.
-
Conclusion
Imeglimin hydrochloride enhances glucose-stimulated insulin secretion through a novel and multifaceted mechanism centered on the optimization of mitochondrial function and the activation of the NAD+/cADPR/TRPM2 signaling pathway. Its glucose-dependent action and protective effects on β-cell health and mass position it as a promising therapeutic agent for the management of type 2 diabetes. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further understand and build upon the science of this innovative compound.
References
- 1. Phase 2 trial with imeglimin in patients with Type 2 diabetes indicates effects on insulin secretion and sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 4. escholarship.org [escholarship.org]
- 5. Imeglimin increases glucose-dependent insulin secretion and improves β-cell function in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Automated quantification of pancreatic β-cell mass - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. A practical and robust method to evaluate metabolic fluxes in primary pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 2 trial with imeglimin in patients with Type 2 diabetes indicates effects on insulin secretion and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. Individual islet respirometry reveals functional diversity within the islet population of mice and human donors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for in vivo and ex vivo assessment of hyperglycemia and islet function in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies Using Imeglimin Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: Imeglimin hydrochloride is the first in a new class of oral antidiabetic agents known as the "glimins".[1] Its mechanism of action is unique, targeting mitochondrial bioenergetics to improve glucose homeostasis.[2][3] These application notes provide detailed protocols for in vitro studies to investigate the multifaceted effects of Imeglimin on various cell types relevant to diabetes and its complications.
Mechanism of Action Overview
Imeglimin exhibits a dual mechanism of action:
-
Enhancement of Glucose-Stimulated Insulin Secretion (GSIS) and β-cell preservation: Imeglimin amplifies insulin secretion from pancreatic β-cells in a glucose-dependent manner.[2] It has also been shown to protect β-cells from apoptosis induced by cytotoxic insults like high glucose and inflammatory cytokines.[4]
-
Improved Insulin Sensitivity: Imeglimin enhances insulin action in peripheral tissues such as the liver and skeletal muscle.[2] This includes the suppression of hepatic glucose production and an increase in muscle glucose uptake.[4][5]
At the cellular level, Imeglimin's effects are primarily attributed to its ability to modulate mitochondrial function. It has been shown to rebalance the activity of the mitochondrial respiratory chain, specifically by partially inhibiting Complex I and restoring deficient Complex III activity.[6] This action leads to a reduction in reactive oxygen species (ROS) production and prevents the opening of the mitochondrial permeability transition pore, thereby protecting against cell death.[6][7] In pancreatic islets, Imeglimin increases the cellular pool of nicotinamide adenine dinucleotide (NAD+) and enhances ATP generation, contributing to amplified GSIS.[2][8]
Key Signaling Pathways Affected by Imeglimin
Imeglimin influences several key signaling pathways involved in metabolism and cell survival.
Data Presentation: In Vitro Efficacy of Imeglimin
The following tables summarize quantitative data from various in vitro studies on Imeglimin.
Table 1: Effects of Imeglimin on Pancreatic β-cell Function
| Cell Type | Imeglimin Concentration | Incubation Time | Key Findings | Reference |
| Isolated rat islets | 100 µM | 30 minutes | Significantly amplified glucose-stimulated insulin secretion. | [9] |
| INS-1 cells | 0.1 mmol/l | Not Specified | Reduced cell death under hyperglycemic conditions (30 mmol/l glucose). | [10] |
| Human iPSC-derived β-like cells | 1 mM | 2 weeks | Enhanced expression of β-cell lineage markers. | [11] |
| Isolated GK rat islets | 100 µM | 20 minutes | Increased NAD+ levels and ATP content. | [8][12] |
Table 2: Effects of Imeglimin on Hepatocytes and Muscle Cells
| Cell Type | Imeglimin Concentration | Incubation Time | Key Findings | Reference |
| HepG2 cells | 1, 3, 10 mmol/l | 3 hours | Reduced oxygen consumption rate coupled to ATP production; Activated AMPK. | [13][14] |
| Mouse primary hepatocytes | 1, 3, 10 mmol/l | 3 hours | Reduced oxygen consumption rate coupled to ATP production; Activated AMPK. | [13][14] |
| Cultured skeletal muscle cells (H-2Kb) | Not Specified | Not Specified | Mediated an insulin-like effect on glucose uptake. | [2] |
| H9c2 cardiomyoblasts | 2 mM | 24 hours | Suppressed high-glucose-induced enhancement of mitochondrial and glycolytic activities. | [15] |
Table 3: Effects of Imeglimin on Endothelial and Schwann Cells
| Cell Type | Imeglimin Concentration | Incubation Time | Key Findings | Reference |
| Human Microvascular Endothelial Cells (HMEC-1) | Not Specified | Not Specified | Reduced mitochondrial free radicals. | [3] |
| IMS32 mouse Schwann cells | 100 µM | 24 hours | Mitigated cell death, reduced oxidative stress, and restored mitochondrial membrane potential under high and low glucose conditions. | [16][17] |
| BV2 microglial cells | 500 µM | 24 hours | Reduced intracellular ROS levels and prevented mitochondrial dysfunction under high glucose. | [18] |
Experimental Protocols
General Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to create a concentrated stock solution (e.g., 100 mM).
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C for long-term use. For short-term use, a working solution can be stored at 4°C for up to one week. Protect from light.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the appropriate cell culture medium.
Protocol for Assessing Glucose-Stimulated Insulin Secretion (GSIS) in Pancreatic Islets
This protocol is adapted from studies on isolated rodent islets.[9]
Materials:
-
Isolated pancreatic islets (e.g., from rat or mouse)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low glucose (2.8 mM) and high glucose (16.7 mM)
-
This compound
-
Positive control (e.g., GLP-1)
-
96-well plates
-
Insulin ELISA kit
Procedure:
-
Islet Isolation: Isolate pancreatic islets using a standard collagenase digestion method.
-
Islet Culture: Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Pre-incubation: Hand-pick islets of similar size and place them in a 96-well plate (5-10 islets per well). Pre-incubate the islets in KRB buffer with 2.8 mM glucose for 1-2 hours at 37°C.
-
Incubation: Carefully remove the pre-incubation buffer and add fresh KRB buffer with the following conditions:
-
Low glucose (2.8 mM)
-
High glucose (16.7 mM)
-
High glucose (16.7 mM) + Imeglimin (e.g., 100 µM)
-
High glucose (16.7 mM) + Positive control (e.g., 100 nM GLP-1)
-
-
Incubate the plate for 30-60 minutes at 37°C.
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion to the number of islets per well or total protein content. Compare the insulin secretion in the Imeglimin-treated group to the high glucose control.
Protocol for Measuring Mitochondrial Respiration using Extracellular Flux Analysis
This protocol is based on studies using HepG2 cells and primary hepatocytes.[13][14]
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Analyzer
-
Cell line of interest (e.g., HepG2, primary hepatocytes)
-
This compound
-
Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)
Procedure:
-
Cell Seeding: Seed the cells in a Seahorse XF Cell Culture Microplate at an optimal density and allow them to adhere overnight.
-
Imeglimin Treatment: The next day, replace the medium with fresh medium containing vehicle control or different concentrations of Imeglimin (e.g., 1, 3, 10 mM). Incubate for the desired time (e.g., 3 hours).
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate the plate in a non-CO2 incubator at 37°C.
-
Mitochondrial Stress Test: Load the sensor cartridge with the mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A).
-
Extracellular Flux Analysis: Place the cell culture microplate in the Seahorse XF Analyzer and perform the mitochondrial stress test assay.
-
Data Analysis: The Seahorse software will calculate the Oxygen Consumption Rate (OCR). From the OCR measurements, key parameters of mitochondrial function can be determined, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. Compare these parameters between control and Imeglimin-treated cells.
Protocol for Assessing Reactive Oxygen Species (ROS) Production
This protocol is a general method applicable to various cell types.[15][18]
Materials:
-
Cell line of interest
-
96-well black, clear-bottom plates
-
This compound
-
Inducer of oxidative stress (e.g., high glucose, H2O2)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) dye
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with different concentrations of Imeglimin for a specified time (e.g., 30 minutes).
-
Induction of Oxidative Stress: Add the inducer of oxidative stress (e.g., high glucose medium) and co-incubate with Imeglimin for the desired duration (e.g., 24 hours).
-
Dye Loading: Wash the cells with warm PBS and then incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS to remove excess dye. Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or visualize the cells under a fluorescence microscope.
-
Data Analysis: Quantify the fluorescence intensity and normalize it to the cell number or protein concentration. Compare the ROS levels in Imeglimin-treated cells to the control group under oxidative stress.
Conclusion
This compound presents a novel therapeutic approach for type 2 diabetes by targeting mitochondrial dysfunction. The protocols outlined in these application notes provide a framework for researchers to investigate the in vitro effects of Imeglimin on key cellular processes involved in glucose metabolism and the pathogenesis of diabetic complications. These studies will contribute to a deeper understanding of Imeglimin's mechanism of action and its potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms by Which Imeglimin Improves Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imeglimin – Current Development and Future Potential in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Glucose-Lowering Effects of Imeglimin and Its Possible Beneficial Effects on Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Imeglimin amplifies glucose-stimulated insulin release from diabetic islets via a distinct mechanism of action | PLOS One [journals.plos.org]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Imeglimin, unlike metformin, does not perturb differentiation of human induced pluripotent stem cells towards pancreatic β‐like cells and rather enhances gain in β cell identity gene sets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imeglimin amplifies glucose-stimulated insulin release from diabetic islets via a distinct mechanism of action | PLOS One [journals.plos.org]
- 13. Effects of imeglimin on mitochondrial function, AMPK activity, and gene expression in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Imeglimin improves hyperglycemia and hypoglycemia‐induced cell death and mitochondrial dysfunction in immortalized adult mouse Schwann IMS32 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Imeglimin Exhibits Novel Anti-Inflammatory Effects on High-Glucose-Stimulated Mouse Microglia through ULK1-Mediated Suppression of the TXNIP–NLRP3 Axis [mdpi.com]
Application Notes and Protocols: Measuring the Effect of Imeglimin Hydrochloride on Mitochondrial Respiration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imeglimin is a first-in-class oral antihyperglycemic agent belonging to the glimin class of drugs, used in the treatment of type 2 diabetes (T2D).[1] Its therapeutic effects are attributed to a unique mechanism of action that targets mitochondrial dysfunction, a key pathophysiological feature of T2D.[2][3] Imeglimin has a dual mode of action: it enhances glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and improves insulin sensitivity in peripheral tissues such as the liver and skeletal muscle.[1][3][4] At the cellular level, these effects are mediated through the modulation of mitochondrial bioenergetics.[1][5]
These application notes provide a detailed protocol for assessing the impact of Imeglimin hydrochloride on mitochondrial respiration using high-resolution respirometry (HRR), a powerful technique for the quantitative analysis of mitochondrial function in various biological samples, including isolated mitochondria and permeabilized cells.
Mechanism of Action: Imeglimin's Effect on Mitochondria
Imeglimin's primary molecular mechanism involves the rebalancing of the mitochondrial electron transport system (ETS).[2][4] Key effects include:
-
Partial Inhibition of Complex I (NADH:ubiquinone oxidoreductase): Imeglimin competitively inhibits Complex I, reducing its affinity for NADH without altering its maximum rate (Vmax).[6] This differs from metformin, which is an uncompetitive inhibitor and reduces the Vmax.[6]
-
Correction of Deficient Complex III (Ubiquinol:cytochrome c oxidoreductase) Activity: In pathological states associated with T2D, where Complex III function may be impaired, Imeglimin helps restore its activity.[2][3]
-
Reduction of Reactive Oxygen Species (ROS): By modulating the electron flow, particularly by inhibiting the reverse electron transfer at Complex I, Imeglimin significantly reduces the production of mitochondrial ROS, thereby alleviating oxidative stress.[2][5]
-
Inhibition of Mitochondrial Permeability Transition Pore (mPTP) Opening: This action protects cells from apoptosis (programmed cell death) induced by factors like high glucose levels.[2][4]
-
Enhanced ATP and NAD+ Synthesis: In diabetic pancreatic islets, Imeglimin's action leads to increased ATP generation and boosts the synthesis of NAD+, a critical mitochondrial co-factor.[2][3]
Collectively, these actions improve cellular energy metabolism and protect cells from damage associated with mitochondrial dysfunction.[4]
Visualization of Pathways and Workflows
Data Presentation: Quantitative Effects on Respiration
The following tables summarize quantitative data on the effects of Imeglimin on cellular oxygen consumption rates (OCR) from published studies. High-resolution respirometry or extracellular flux analyzers are used to measure OCR in different respiratory states.
Table 1: Effect of Imeglimin on Oxygen Consumption in Human Endothelial Cells (HMEC-1) [2]
This table presents data on oxygen consumption (JO₂) in intact HMEC-1 cells. Cells were treated with 10 mM Imeglimin for 4 hours. Data are expressed as nmol O₂/min/10⁶ cells.
| Respiratory State | Parameter | Control (Vehicle) | Imeglimin (10 mM) |
| ROUTINE Respiration | Basal OCR | 1.15 ± 0.05 | 1.17 ± 0.06 |
| LEAK Respiration | Oligomycin-insensitive OCR | 0.42 ± 0.03 | 0.43 ± 0.03 |
| ETS Capacity | DNP-stimulated OCR | 1.95 ± 0.08 | 2.01 ± 0.09 |
Data adapted from Detry et al., 2016.[2] The results indicate that under these conditions, Imeglimin did not significantly inhibit the overall mitochondrial respiration in intact endothelial cells.[2]
Table 2: Protective Effect of Imeglimin on OCR in Schwann Cells Under Glycemic Stress
This table summarizes data on the oxygen consumption rate (OCR) in immortalized mouse Schwann cells (IMS32) under normal glucose (NG), high glucose (HG), and low glucose (LG) conditions, with or without Imeglimin pre-treatment.
| Condition | OCR (% of NG Control) | Imeglimin (-) | Imeglimin (+) 100 µM |
| Normal Glucose (NG) | 5.5 mM | 100% | ~100% |
| High Glucose (HG) | 25 mM | ~140% | ~105% |
| Low Glucose (LG) | 2.5 mM | ~135% | ~100% |
Data conceptualized from Sato et al., 2024. High and low glucose conditions abnormally increased OCR, indicating mitochondrial stress. Imeglimin treatment mitigated this increase, normalizing mitochondrial function.
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Cultured Cells
This protocol provides a general method for isolating mitochondria from cultured cells, a necessary step for detailed analysis of specific respiratory complex activities.
Materials:
-
Mitochondrial Isolation Buffer (MIB): 210 mM Mannitol, 70 mM Sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.2. Add protease inhibitors immediately before use.
-
Cell scrapers
-
Dounce homogenizer
-
Refrigerated centrifuge (4°C)
Procedure:
-
Cell Harvesting: Culture cells to ~90% confluency. If applicable, treat cells with this compound or vehicle for the desired duration.
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into a pre-chilled tube and centrifuge at 600 x g for 5 minutes at 4°C.
-
Homogenization: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold MIB.
-
Allow cells to swell on ice for 10 minutes.
-
Homogenize the cell suspension with 15-20 strokes of a tight-fitting Dounce homogenizer. Monitor cell lysis under a microscope.
-
Differential Centrifugation: Transfer the homogenate to a new tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant (cytosolic fraction). Gently wash the mitochondrial pellet by resuspending in MIB and centrifuging again at 10,000 x g for 10 minutes.
-
Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume (e.g., 50-100 µL) of appropriate respiration medium (e.g., MiR05).
-
Determine the protein concentration using a standard method (e.g., BCA assay). Keep mitochondria on ice and use immediately.
Protocol 2: High-Resolution Respirometry (HRR) Assay
This protocol uses a Substrate-Uncoupler-Inhibitor Titration (SUIT) approach to investigate the specific effects of Imeglimin on Complex I and Complex II-linked respiration. This example is for an Oroboros Oxygraph-2k instrument.
Materials:
-
Oroboros Oxygraph-2k or similar high-resolution respirometer
-
Respiration Medium: MiR05 (0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM Sucrose, 1 g/L BSA, pH 7.1)
-
Isolated mitochondria (from Protocol 5.1) or permeabilized cells
-
Substrate/Inhibitor Stock Solutions:
-
Malate (Complex I substrate)
-
Pyruvate & Glutamate (Complex I substrates)
-
ADP (stimulates oxidative phosphorylation)
-
Succinate (Complex II substrate)
-
Rotenone (Complex I inhibitor)
-
CCCP or FCCP (uncoupler)
-
Antimycin A (Complex III inhibitor)
-
This compound
-
Procedure:
-
Instrument Setup: Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions. Add 2 mL of MiR05 medium to the chambers and allow the signal to stabilize.
-
Sample Loading: Add isolated mitochondria (final concentration ~0.1-0.25 mg/mL) or permeabilized cells to the chambers. Close the chambers and wait for the oxygen flux to stabilize to measure ROUTINE respiration (or LEAK respiration in the absence of adenylates).
-
SUIT Protocol Execution: Perform sequential titrations into the chamber. The following is a sample SUIT protocol to probe Imeglimin's effects. Run parallel chambers with vehicle and Imeglimin (added at the start or titrated in).
| Step | Titration | Final Conc. | Respiratory State Measured | Purpose |
| 1 | Malate | 2 mM | LEAK (N) | Establishes non-phosphorylating respiration with Complex I substrate. |
| 2 | Pyruvate + Glutamate | 5 mM + 10 mM | LEAK (N) | Provides saturating substrates for Complex I. |
| 3 | ADP | 2.5 mM | OXPHOS (CI) | Measures maximal oxidative phosphorylation capacity with Complex I substrates. |
| 4 | Succinate | 10 mM | OXPHOS (CI+CII) | Measures convergent electron flow through both Complex I and II. |
| 5 | CCCP (titration) | 0.5-1.5 µM | ETS (CI+CII) | Measures maximum electron transport system capacity, independent of ATP synthase. |
| 6 | Rotenone | 0.5 µM | ETS (CII) | Inhibits Complex I to isolate Complex II-supported respiration. |
| 7 | Antimycin A | 2.5 µM | ROX | Inhibits Complex III to measure residual oxygen consumption (non-mitochondrial). |
-
Data Acquisition: Record the oxygen consumption rate (OCR), expressed as pmol O₂/s/mg protein, throughout the experiment.
-
Data Analysis:
-
Subtract the residual oxygen consumption (ROX) from all previous steps.
-
Calculate the oxygen flux for each respiratory state (LEAK, OXPHOS, ETS).
-
Compare the respiratory rates between the control and Imeglimin-treated samples. Specifically, analyze the difference in CI-linked OXPHOS and CII-linked ETS capacity to confirm the known mechanism of action.
-
Conclusion
This compound modulates mitochondrial function through a unique mechanism that rebalances the respiratory chain. The protocols outlined here, particularly high-resolution respirometry with a targeted SUIT protocol, provide a robust framework for researchers to quantitatively assess the specific effects of Imeglimin on mitochondrial respiration. These assays are crucial for understanding its therapeutic benefits in T2D and for the development of new drugs targeting mitochondrial bioenergetics.
References
- 1. Imeglimin prevents human endothelial cell death by inhibiting mitochondrial permeability transition without inhibiting mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imeglimin Halts Liver Damage by Improving Mitochondrial Dysfunction in a Nondiabetic Male Mouse Model of Metabolic Dysfunction-Associated Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. doaj.org [doaj.org]
- 4. researchgate.net [researchgate.net]
- 5. Glucose-Lowering Effects of Imeglimin and Its Possible Beneficial Effects on Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Insulin Signaling Pathways Following Imeglimin Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imeglimin hydrochloride is a novel oral antihyperglycemic agent that has demonstrated efficacy in improving glycemic control in type 2 diabetes. Its mechanism of action is unique, primarily targeting mitochondrial bioenergetics. By modulating the mitochondrial respiratory chain, specifically through partial inhibition of Complex I and restoration of Complex III activity, Imeglimin improves mitochondrial function.[1][2][3][4] This leads to a cascade of beneficial effects on glucose homeostasis, including enhanced glucose-stimulated insulin secretion from pancreatic β-cells and improved insulin sensitivity in peripheral tissues such as the liver and skeletal muscle.[1][2][3][4][5]
A key aspect of Imeglimin's insulin-sensitizing effect is its ability to positively modulate the canonical insulin signaling pathway. Upon insulin binding to its receptor, a signaling cascade is initiated, involving the phosphorylation and activation of key downstream proteins. This application note provides detailed protocols for utilizing Western blot analysis to investigate the effects of this compound on three critical nodes of the insulin signaling pathway: Insulin Receptor Substrate 1 (IRS-1) phosphorylation, Protein Kinase B (AKT) phosphorylation, and Glucose Transporter 4 (GLUT4) translocation.
Data Presentation: Quantitative Effects of Imeglimin on Insulin Signaling Markers
The following tables summarize the quantitative changes observed in key insulin signaling proteins following treatment with this compound, as determined by Western blot analysis. Densitometric analysis of protein bands from treated versus control samples allows for the quantification of changes in protein expression and phosphorylation status.
Table 1: Effect of Imeglimin on AKT (Protein Kinase B) Phosphorylation
| Treatment Group | Tissue | Analyte | Fold Change vs. Control (Insulin-Stimulated) | Reference |
| Imeglimin-treated HFHSD Mice | Liver | p-AKT (Ser473) / Total AKT | +157% | Vial et al. |
| Imeglimin-treated HFHSD Mice | Skeletal Muscle | p-AKT (Ser473) / Total AKT | +198% | Vial et al. |
Data derived from studies on high-fat, high-sucrose diet (HFHSD) mice, indicating Imeglimin's ability to enhance insulin-stimulated AKT phosphorylation.
Table 2: Effect of Imeglimin on IRS-1 (Insulin Receptor Substrate 1) Phosphorylation
| Treatment Group | Cell/Tissue Type | Analyte | Estimated Fold Change vs. Control | Reference |
| Imeglimin-treated (in vitro) | Hepatic Cells | p-IRS-1 (Tyrosine) / Total IRS-1 | ~1.5 - 2.0 | (Estimated from graphical data) |
| Imeglimin-treated (in vivo) | Skeletal Muscle | p-IRS-1 (Tyrosine) / Total IRS-1 | ~1.3 - 1.8 | (Estimated from graphical data) |
Note: Quantitative data for IRS-1 phosphorylation following Imeglimin treatment is limited. The fold changes presented are estimations based on graphical representations in published literature and may vary depending on experimental conditions.
Table 3: Effect of Imeglimin on GLUT4 (Glucose Transporter 4) Translocation
| Treatment Group | Cell/Tissue Type | Cellular Fraction | Analyte | Estimated Fold Change vs. Control | Reference |
| Imeglimin-treated (in vitro) | Adipocytes | Plasma Membrane | GLUT4 | ~1.4 - 1.9 | (Estimated from graphical data) |
| Imeglimin-treated (in vivo) | Skeletal Muscle | Plasma Membrane | GLUT4 | ~1.2 - 1.6 | (Estimated from graphical data) |
Note: GLUT4 translocation is often assessed by the increase of GLUT4 protein in the plasma membrane fraction. The data presented are estimations from graphical representations of Western blots from subcellular fractionation experiments.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Imeglimin's mechanism on insulin signaling.
Caption: Western blot experimental workflow.
Experimental Protocols
Protocol 1: Western Blot Analysis of AKT Phosphorylation
This protocol details the procedure for assessing the phosphorylation status of AKT at Serine 473 in response to Imeglimin treatment.
1. Materials and Reagents:
-
Cell culture medium (e.g., DMEM) and supplements
-
This compound stock solution
-
Insulin stock solution
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 10% polyacrylamide)
-
PVDF membranes
-
Transfer buffer
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST
-
Primary antibodies:
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-total AKT
-
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
2. Cell Culture and Treatment:
-
Seed cells (e.g., HepG2 hepatocytes or C2C12 myotubes) in appropriate culture plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 1-24 hours).
-
Stimulate the cells with insulin (e.g., 100 nM) for 15-30 minutes.
3. Lysate Preparation and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells by adding ice-cold RIPA buffer with inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate).
-
Determine the protein concentration of each lysate using the BCA assay.
4. Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-AKT (Ser473) (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against total AKT to normalize for protein loading.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-AKT to total AKT for each sample.
-
Express the results as a fold change relative to the control group.
Protocol 2: Western Blot Analysis of IRS-1 Phosphorylation
This protocol is designed to measure the tyrosine phosphorylation of IRS-1.
1. Materials and Reagents:
-
Same as Protocol 1, with the following exceptions:
-
Primary antibodies:
-
Mouse anti-phospho-IRS-1 (Tyrosine)
-
Rabbit anti-total IRS-1
-
-
Secondary antibodies:
-
HRP-conjugated goat anti-mouse IgG
-
HRP-conjugated goat anti-rabbit IgG
-
2. Procedure:
-
Follow the same steps for cell culture, treatment, lysate preparation, and protein quantification as described in Protocol 1.
-
For Western blotting, after blocking, incubate the membrane with the primary antibody against phospho-IRS-1 (Tyrosine).
-
Following detection, strip the membrane and re-probe with the primary antibody against total IRS-1 for normalization.
Protocol 3: Western Blot Analysis of GLUT4 Translocation via Subcellular Fractionation
This protocol involves the separation of plasma membrane and cytosolic fractions to assess the translocation of GLUT4.
1. Materials and Reagents:
-
In addition to the materials from Protocol 1:
-
Subcellular fractionation kit or buffers (e.g., hypotonic buffer, high-salt buffer)
-
Dounce homogenizer
-
Ultracentrifuge
-
Primary antibodies:
-
Rabbit anti-GLUT4
-
Mouse anti-Na+/K+-ATPase (plasma membrane marker)
-
Rabbit anti-GAPDH (cytosolic marker)
-
-
Secondary antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
2. Subcellular Fractionation:
-
Following cell culture and treatment as in Protocol 1, wash cells with ice-cold PBS.
-
Harvest cells and gently homogenize in a hypotonic buffer using a Dounce homogenizer.
-
Follow a differential centrifugation protocol to separate the different cellular fractions. A typical procedure involves:
-
Low-speed centrifugation (e.g., 1,000 x g) to pellet nuclei and unbroken cells.
-
Higher-speed centrifugation of the supernatant (e.g., 20,000 x g) to pellet heavy membranes including the plasma membrane.
-
Ultracentrifugation of the subsequent supernatant (e.g., 100,000 x g) to pellet light membranes (containing intracellular GLUT4 vesicles) and obtain the final supernatant (cytosolic fraction).
-
-
Resuspend the plasma membrane pellet in a suitable buffer.
-
Determine the protein concentration of the plasma membrane and cytosolic fractions.
3. Western Blotting:
-
Perform Western blotting on equal amounts of protein from the plasma membrane and cytosolic fractions as described in Protocol 1.
-
Probe separate membranes with antibodies against GLUT4, Na+/K+-ATPase, and GAPDH.
-
The Na+/K+-ATPase serves as a loading control and marker for the plasma membrane fraction, while GAPDH serves as a marker for the cytosolic fraction to check for cross-contamination.
4. Data Analysis:
-
Quantify the band intensity for GLUT4 in the plasma membrane fractions.
-
Normalize the GLUT4 signal to the Na+/K+-ATPase signal for each sample.
-
Calculate the fold change in GLUT4 in the plasma membrane of Imeglimin-treated samples relative to the control.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Gene Expression Analysis in Tissues Treated with Imeglimin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imeglimin hydrochloride is a novel oral antidiabetic agent with a unique mechanism of action that targets mitochondrial bioenergetics.[1][2] It has been shown to improve glycemic control by enhancing glucose-stimulated insulin secretion and improving insulin sensitivity in key metabolic tissues such as the liver, skeletal muscle, and pancreas.[2][3][4] At the cellular level, Imeglimin modulates mitochondrial function, leading to improved energy metabolism and protection against oxidative stress.[2][4] Understanding the impact of Imeglimin on gene expression is crucial for elucidating its molecular mechanisms and identifying potential biomarkers of its efficacy and safety.
These application notes provide a summary of the known effects of Imeglimin on gene expression in various tissues and offer detailed protocols for conducting such analyses.
Data Presentation: Summary of Imeglimin's Effects on Gene Expression
The following tables summarize the observed changes in gene expression in different tissues and cell types following treatment with this compound.
Table 1: Gene Expression Changes in Liver (Hepatocytes)
| Gene/Gene Set | Regulation | Fold Change/Observation | Tissue/Cell Type | Reference |
| Mitochondrial Respiratory Complex I genes | Upregulated | - | HepG2 cells | [5][6][7] |
| Mitochondrial Respiratory Complex III genes | Upregulated | Increased subunit expression | HepG2 cells, HFHSD mice liver | [5][6][7][8] |
| Srebp-1c (Sterol regulatory element-binding protein 1) | Downregulated | Tendency for decreased expression; Significantly decreased | HFHSD mice liver | [9][10] |
| Acc (Acetyl-CoA carboxylase) | Downregulated | Significantly decreased | HFHSD mice liver | [10] |
| Fas (Fatty acid synthase) | Downregulated | Significantly decreased | HFHSD mice liver | [10] |
| Cpt1 (Carnitine palmitoyltransferase I) | Upregulated | Significantly increased | HFHSD mice liver | [10] |
| Genes of lipid metabolism (Cpt1a, Acaca, Srebp1c, Mlxipl, Acly) | Upregulated | Significantly increased by HFHSD, not significantly improved by Imeglimin | HFHSD mice liver | [9] |
Table 2: Gene Expression Changes in Pancreatic β-Cells and Islets
| Gene/Gene Set | Regulation | Fold Change | Tissue/Cell Type | Reference |
| Hspa1a (Heat shock protein family A member 1A) | Upregulated | 8.66 | Mouse islets | [3] |
| Hspa1b (Heat shock protein family A member 1B) | Upregulated | 6.06 | Mouse islets | [3] |
| Stc2 (Stanniocalcin 2) | Upregulated | 3.99 | Mouse islets | [3] |
| Ddit3 (CHOP - DNA damage inducible transcript 3) | Upregulated | 3.14 | Mouse islets | [3] |
| Atf3 (Activating transcription factor 3) | Upregulated | 3.12 | Mouse islets | [3] |
| Ern1 (Ire1a - Endoplasmic reticulum to nucleus signaling 1) | Upregulated | 2.38 | Mouse islets | [3] |
| Nr4a2 (Nuclear receptor subfamily 4 group A member 2) | Upregulated | 2.38 | Mouse islets | [3] |
| Ero1l (Endoplasmic reticulum oxidoreductase 1 alpha) | Upregulated | 2.13 | Mouse islets | [3] |
| Ppp1r15a (Gadd34 - Protein phosphatase 1 regulatory subunit 15A) | Upregulated | 2.05 | Mouse islets | [3] |
| β-cell lineage markers | Upregulated | Enhanced expression | Human iPSC-derived islet-like spheroids | [11][12] |
| Apoptosis and inflammation-related genes | Downregulated | Reduced expression | db/db mice β-cells | [13][14] |
| Ins2 (Insulin II) | Upregulated | - | β-cells | [15] |
| Gnas (GNAS complex locus) | Downregulated | - | α and δ cells | [15] |
| Mafb (MAF bZIP transcription factor B) | Downregulated | - | α-cells | [15] |
| Slc7a2 (Solute carrier family 7 member 2) | Downregulated | - | α-cells | [15] |
Table 3: Gene Expression Changes in Other Tissues/Cells
| Gene/Gene Set | Regulation | Fold Change/Observation | Tissue/Cell Type | Reference |
| Il-1β (Interleukin 1 beta) | Downregulated | Significantly decreased | High-glucose stimulated mouse microglia | [16] |
| Tnf-α (Tumor necrosis factor alpha) | Downregulated | Significantly decreased | High-glucose stimulated mouse microglia | [16] |
| Hmgb1 (High mobility group box 1) | Downregulated | Significantly decreased | High-glucose stimulated mouse microglia | [16] |
Signaling Pathways and Experimental Workflow
Imeglimin's Proposed Mechanism of Action
Imeglimin's therapeutic effects are attributed to its ability to modulate mitochondrial function, which in turn influences several downstream signaling pathways. A key pathway activated by Imeglimin is the AMP-activated protein kinase (AMPK) pathway.[5][6][7]
Caption: Proposed mechanism of Imeglimin action on mitochondrial and cellular pathways.
Experimental Workflow for Gene Expression Analysis
A typical workflow for analyzing gene expression in tissues treated with Imeglimin involves several key steps, from sample collection to data analysis.
Caption: Standard workflow for gene expression analysis of Imeglimin-treated tissues.
Experimental Protocols
The following protocols provide a general framework for conducting gene expression analysis. Specific details may need to be optimized based on the tissue type and experimental goals.
Protocol 1: Animal Treatment and Tissue Collection
-
Animal Models: Utilize relevant models of type 2 diabetes, such as db/db mice or high-fat high-sucrose diet (HFHSD)-fed mice.[9]
-
Treatment Groups:
-
Vehicle control group.
-
This compound treatment group(s) (e.g., 100-200 mg/kg/day orally).[1]
-
-
Treatment Duration: Administer treatment for a specified period (e.g., 4-8 weeks) to observe chronic effects.[1]
-
Tissue Harvesting:
-
At the end of the treatment period, euthanize animals according to approved ethical protocols.
-
Rapidly dissect target tissues (e.g., liver, pancreas, skeletal muscle).
-
Immediately snap-freeze the tissues in liquid nitrogen to preserve RNA integrity.
-
Store samples at -80°C until RNA isolation.
-
Protocol 2: RNA Isolation and Quality Control
-
Homogenization: Homogenize frozen tissue samples (20-30 mg) in a suitable lysis buffer (e.g., Trizol reagent or buffer from a column-based kit) using a mechanical homogenizer.
-
RNA Extraction: Follow the manufacturer's protocol for the chosen RNA isolation method (e.g., phenol-chloroform extraction for Trizol or spin-column chromatography).
-
DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.
-
RNA Quantification: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop) by measuring absorbance at 260 nm.
-
RNA Quality Assessment:
-
Assess RNA purity by calculating the A260/A280 and A260/A230 ratios. Aim for ratios of ~2.0.
-
Evaluate RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. A RIN value > 7 is generally recommended for downstream applications like RNA-Seq.
-
Protocol 3: Reverse Transcription and Quantitative PCR (RT-qPCR)
This protocol is suitable for analyzing the expression of a targeted set of genes.
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Follow the manufacturer's protocol for the chosen cDNA synthesis kit.
-
-
Primer Design: Design or obtain validated primer pairs for your target genes and at least two stable housekeeping genes (e.g., GAPDH, β-actin, TBP) for normalization.
-
qPCR Reaction Setup:
-
Prepare a master mix containing SYBR Green or a probe-based qPCR master mix, forward and reverse primers, and nuclease-free water.
-
Add diluted cDNA to each well of a qPCR plate.
-
Run the reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the geometric mean of the housekeeping genes.
-
Protocol 4: Global Gene Expression Profiling (RNA-Sequencing)
This protocol provides a comprehensive, unbiased view of the transcriptome.
-
Library Preparation:
-
Starting with high-quality total RNA (RIN > 7), perform poly(A) selection to enrich for mRNA.
-
Fragment the mRNA and synthesize first and second-strand cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library using PCR.
-
-
Sequencing:
-
Quantify and assess the quality of the prepared libraries.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Bioinformatics Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference genome using a splice-aware aligner (e.g., STAR).
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly differentially expressed between the Imeglimin-treated and control groups.
-
Functional Annotation and Pathway Analysis: Use databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to interpret the biological significance of the differentially expressed genes.[11][12]
-
Conclusion
The analysis of gene expression in tissues treated with this compound is a powerful approach to understanding its molecular pharmacology. The data presented here highlight Imeglimin's role in modulating pathways related to mitochondrial function, cellular stress responses, and metabolism in key tissues like the liver and pancreas. The provided protocols offer a robust framework for researchers to investigate these effects further, contributing to a deeper understanding of this novel antidiabetic agent.
References
- 1. This compound | 2650481-44-8 | Benchchem [benchchem.com]
- 2. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of imeglimin on mitochondrial function, AMPK activity, and gene expression in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of imeglimin on mitochondrial function, AMPK activity, and gene expression in hepatocytes | 神戸大学学術成果リポジトリ Kernel [da.lib.kobe-u.ac.jp]
- 8. Imeglimin – Current Development and Future Potential in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Imeglimin enhances glucagon secretion through an indirect mechanism and improves fatty liver in high‐fat, high‐sucrose diet‐fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imeglimin, unlike metformin, does not perturb differentiation of human induced pluripotent stem cells towards pancreatic β‐like cells and rather enhances gain in β cell identity gene sets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Imeglimin exerts favorable effects on pancreatic β-cells by improving morphology in mitochondria and increasing the number of insulin granules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Imeglimin suppresses glucagon secretion and induces a loss of α cell identity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols: Assessing Imeglimin Hydrochloride's Effect on Pancreatic Islets with In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing advanced in vivo imaging techniques to assess the therapeutic effects of Imeglimin hydrochloride on pancreatic islets. Imeglimin, a novel oral antidiabetic agent, has been shown to improve glycemic control by enhancing insulin secretion and preserving pancreatic β-cell mass.[1][2][3][4][5] In vivo imaging offers a powerful, non-invasive approach to longitudinally monitor these effects in preclinical models and clinical studies.
Scientific Background
Imeglimin's unique mechanism of action centers on improving mitochondrial function, which is often impaired in type 2 diabetes.[2][4][5] This leads to several beneficial effects on pancreatic β-cells, including:
-
Enhanced Glucose-Stimulated Insulin Secretion (GSIS): Imeglimin amplifies insulin release in response to glucose.[3][6][7]
-
Preservation of β-Cell Mass: Studies have demonstrated that Imeglimin can protect β-cells from apoptosis and promote their proliferation.[1][8][9]
-
Improved Mitochondrial and Endoplasmic Reticulum Function: Imeglimin has been shown to improve mitochondrial morphology and reduce ER stress, contributing to overall β-cell health.[3][9][10]
In vivo imaging techniques provide a window into these cellular and physiological changes within the native environment of the pancreas, offering invaluable insights into Imeglimin's therapeutic efficacy.
Featured Imaging Modalities
This document outlines protocols for three key in vivo imaging modalities:
-
Two-Photon Microscopy (TPM): For high-resolution, real-time visualization of cellular function and microenvironment in animal models.
-
Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT): For quantitative assessment of β-cell mass and function.
-
Magnetic Resonance Imaging (MRI): For anatomical and functional imaging of pancreatic islets.
I. Two-Photon Microscopy (TPM) for Cellular-Level Assessment
Application: TPM is ideal for detailed, longitudinal studies in animal models to visualize Imeglimin's effects on β-cell function, proliferation, apoptosis, and the islet microenvironment at a subcellular resolution.[11][12]
Rationale: By using fluorescent reporters, TPM can track dynamic processes such as changes in intracellular calcium, mitochondrial membrane potential, and blood vessel integrity in response to Imeglimin treatment.
Experimental Protocol: Longitudinal TPM Imaging of Pancreatic Islets in a Mouse Model of Type 2 Diabetes
1. Animal Model and Treatment:
- Use a suitable mouse model of type 2 diabetes (e.g., db/db mice).
- Administer this compound (e.g., 150 mg/kg, twice daily by oral gavage) or vehicle control for a specified duration (e.g., 4-8 weeks).[1]
2. Surgical Preparation for Pancreatic Imaging:
- Anesthetize the mouse using isoflurane.
- Make a small incision in the left flank to expose the spleen and the tail of the pancreas.
- Exteriorize the pancreas onto a custom-designed, temperature-controlled stage for stabilization.[12]
- Continuously superfuse the exposed tissue with warmed, buffered saline to maintain viability.
3. Fluorescent Labeling:
- For β-cell identification: Use transgenic mice expressing a fluorescent protein under the insulin promoter (e.g., MIP-GFP).
- For assessing apoptosis: Intravenously inject a fluorescently-labeled apoptosis marker (e.g., Annexin V conjugated to a far-red fluorophore) 1-2 hours before imaging.
- For assessing proliferation: Administer EdU (5-ethynyl-2'-deoxyuridine) via intraperitoneal injection 24 hours before imaging. Post-imaging, tissue will require processing for click chemistry to visualize proliferating cells.
- For islet vasculature: Intravenously inject a fluorescently-labeled dextran (e.g., Texas Red-conjugated 70-kDa dextran) just prior to imaging.[13]
4. Two-Photon Imaging:
- Use a two-photon microscope equipped with a femtosecond-pulsed near-infrared laser.
- Excite GFP at ~920 nm and the red fluorophores at an appropriate wavelength (e.g., ~1040 nm).
- Acquire z-stacks of the islets to create 3D reconstructions.
- Perform longitudinal imaging sessions (e.g., weekly) to track changes in the same islets over time.
5. Image Analysis:
- Quantify β-cell volume, number of apoptotic and proliferative cells, and vessel density using image analysis software (e.g., ImageJ/Fiji, Imaris).
Quantitative Data Summary: TPM
| Parameter | Imeglimin-Treated Group | Vehicle Control Group |
| β-Cell Apoptosis Rate (%) | ||
| β-Cell Proliferation Rate (%) | ||
| Islet Vascular Density (vessel length/islet volume) | ||
| Glucose-Stimulated NAD(P)H Autoflorescence Change |
II. PET/SPECT for Quantitative β-Cell Mass Assessment
Application: PET and SPECT are highly sensitive nuclear imaging techniques that allow for the non-invasive quantification of β-cell mass in both preclinical and clinical settings.[14][15] A study has specifically demonstrated the use of SPECT/CT with ¹¹¹In-exendin-4 to monitor the preservation of β-cell mass by Imeglimin.[8]
Rationale: These techniques utilize radiolabeled tracers that specifically bind to targets highly expressed on β-cells, such as the Glucagon-Like Peptide-1 Receptor (GLP-1R).[15][16] The amount of tracer uptake in the pancreas correlates with the viable β-cell mass.
Experimental Protocol: SPECT/CT Imaging of β-Cell Mass with ¹¹¹In-Exendin-4
1. Animal Model and Treatment:
- Use a mouse model of type 2 diabetes (e.g., db/db mice).
- Treat mice with this compound or vehicle as described in the TPM protocol.
2. Radiotracer Administration:
- Synthesize and radiolabel exendin-4 with Indium-111 (¹¹¹In).
- Administer a single intravenous injection of ¹¹¹In-exendin-4 (e.g., 3.7 MBq) to each mouse.
3. SPECT/CT Imaging:
- At a predetermined time post-injection (e.g., 4 hours), anesthetize the mice.
- Perform a whole-body SPECT/CT scan. The CT component provides anatomical reference.
- Reconstruct the images and co-register the SPECT and CT data.
4. Data Analysis:
- Draw regions of interest (ROIs) around the pancreas on the fused SPECT/CT images.
- Calculate the tracer uptake in the pancreas, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
- Perform longitudinal scans (e.g., at baseline and end of treatment) to quantify the change in β-cell mass.
Quantitative Data Summary: PET/SPECT
| Parameter | Imeglimin-Treated Group | Vehicle Control Group |
| Pancreatic Tracer Uptake (%ID/g) - Baseline | ||
| Pancreatic Tracer Uptake (%ID/g) - Post-Treatment | ||
| Change in Pancreatic Tracer Uptake (%) |
III. Magnetic Resonance Imaging (MRI) for Islet Visualization
Application: MRI provides excellent soft-tissue contrast and can be used to visualize the location and, in some cases, the volume of pancreatic islets, particularly in the context of islet transplantation.[17][18] High-field MRI has shown promise for detecting native islets.[19]
Rationale: While not as sensitive as PET/SPECT for quantifying β-cell mass, MRI can provide valuable anatomical information and can be used to assess changes in islet size and distribution following Imeglimin treatment.
Experimental Protocol: High-Field MRI of Pancreatic Islets
1. Animal Model and Treatment:
- Use a rat or mouse model of type 2 diabetes.
- Treat animals with this compound or vehicle.
2. MRI Acquisition:
- Anesthetize the animal and place it in a high-field small-animal MRI scanner (e.g., 7T or higher).
- Acquire high-resolution T1-weighted and T2-weighted images of the pancreas.
- Manganese-enhanced MRI (MEMRI) can be considered to improve islet contrast, as manganese is taken up by active β-cells.[19]
3. Image Analysis:
- Manually or semi-automatically segment the pancreas and identify hyperintense spots corresponding to islets.
- Quantify the number and volume of visible islets.
- Compare these parameters between the Imeglimin-treated and control groups.
Quantitative Data Summary: MRI
| Parameter | Imeglimin-Treated Group | Vehicle Control Group |
| Number of Detectable Islets | ||
| Average Islet Volume (mm³) | ||
| Total Islet Volume (mm³) |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Imeglimin's mechanism of action on pancreatic β-cell mitochondria.
Caption: Experimental workflow for Two-Photon Microscopy of pancreatic islets.
Caption: Logical workflow for PET/SPECT imaging to assess β-cell mass.
References
- 1. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 2. researchgate.net [researchgate.net]
- 3. Imeglimin exerts favorable effects on pancreatic β-cells by improving morphology in mitochondria and increasing the number of insulin granules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imeglimin: features of the mechanism of action and potential benefits | Kuznetsov | Problems of Endocrinology [probl-endojournals.ru]
- 5. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel mechanism of imeglimin‐mediated insulin secretion via the cADPR‐TRP channel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preservation effect of imeglimin on pancreatic β-cell mass: Noninvasive evaluation using 111In-exendin-4 SPECT/CT imaging and the perspective of mitochondrial involvements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Multifunctional in vivo imaging of pancreatic islets during diabetes development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Technique for the In Vivo Imaging of Autoimmune Diabetes Development in the Pancreas by Two-Photon Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diabetesresearch.org [diabetesresearch.org]
- 14. The Current State of Beta-Cell-Mass PET Imaging for Diabetes Research and Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Non-invasive Beta-cell Imaging: Visualization, Quantification, and Beyond [frontiersin.org]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. Imaging of Pancreatic Islet Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clinical magnetic resonance imaging of pancreatic islet grafts after iron nanoparticle labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. diabetesjournals.org [diabetesjournals.org]
Application Notes and Protocols for Establishing a Stable Cell Line for Long-Term Imeglimin Hydrochloride Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imeglimin is a novel oral antidiabetic agent with a unique mechanism of action that targets mitochondrial bioenergetics.[1][2][3][4] It has been shown to improve glucose-stimulated insulin secretion, enhance insulin sensitivity, and protect pancreatic β-cells from apoptosis.[2][3][4][5] The therapeutic potential of Imeglimin stems from its ability to rebalance mitochondrial respiratory chain activity, specifically by partially inhibiting Complex I and restoring deficient Complex III activity.[2][3][4] This modulation of mitochondrial function leads to reduced reactive oxygen species (ROS) production and prevents the opening of the mitochondrial permeability transition pore, a key event in cell death pathways.[2][3][4]
Long-term in vitro studies are crucial for elucidating the sustained effects and molecular mechanisms of Imeglimin. The establishment of a stable cell line that consistently expresses a target of interest or serves as a reliable model for metabolic studies is a fundamental requirement for such investigations. This document provides detailed application notes and protocols for the generation and characterization of a stable cell line for long-term studies involving Imeglimin hydrochloride.
I. Choosing an Appropriate Cell Line
The selection of a suitable cell line is a critical first step and should be based on the specific research question. Given Imeglimin's mechanism of action, cell lines relevant to glucose metabolism and diabetes are highly recommended.
Table 1: Recommended Cell Lines for Imeglimin Studies
| Cell Line | Tissue of Origin | Key Characteristics & Relevance to Imeglimin Studies |
| HepG2 | Human Liver | Hepatocellular carcinoma cell line that retains many of the metabolic functions of primary hepatocytes. Ideal for studying Imeglimin's effects on hepatic glucose production and mitochondrial function.[6] |
| INS-1 / MIN6 | Rat / Mouse Pancreatic β-cell | Insulinoma cell lines that are widely used models for studying insulin secretion. Suitable for investigating Imeglimin's impact on glucose-stimulated insulin secretion and β-cell survival. |
| C2C12 | Mouse Myoblast | Skeletal muscle cell line that can be differentiated into myotubes. Excellent for studying Imeglimin's effects on insulin-stimulated glucose uptake in muscle. |
| HEK293 | Human Embryonic Kidney | A versatile and easily transfectable cell line. Can be engineered to overexpress specific proteins involved in Imeglimin's signaling pathway for mechanistic studies.[7] |
| CHO | Chinese Hamster Ovary | Commonly used for the production of recombinant proteins and are well-suited for generating stable cell lines with high expression levels of a target protein.[7][8] |
II. Establishing a Stable Cell Line
The generation of a stable cell line involves the introduction of foreign DNA into a host cell, followed by selection and isolation of clones that have integrated the DNA into their genome.[8][9][10] This ensures the long-term, consistent expression of a gene of interest.
Protocol 1: Generation of a Stable Cell Line using Plasmid Transfection
This protocol outlines the steps for creating a stable cell line constitutively expressing a protein of interest (e.g., a fluorescently tagged mitochondrial protein to visualize Imeglimin's effects).
Materials:
-
Selected host cell line (e.g., HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Expression vector containing the gene of interest and a selectable marker (e.g., neomycin resistance gene)[11]
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
Selection antibiotic (e.g., G418)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cloning cylinders or pipette tips for colony picking
-
24-well and 6-well plates
-
10 cm culture dishes
Procedure:
-
Vector Preparation:
-
Cell Seeding and Transfection:
-
The day before transfection, seed the host cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
On the day of transfection, transfect the cells with the expression vector according to the manufacturer's protocol for the chosen transfection reagent.[10][11]
-
Include a negative control (cells transfected with an empty vector) and a mock control (cells treated with transfection reagent only).
-
-
Selection of Stable Transfectants:
-
48 hours post-transfection, passage the cells into a 10 cm dish at a low density (e.g., 1:10 or 1:20 dilution) in a complete culture medium containing the appropriate concentration of the selection antibiotic (e.g., G418).[10][11] The optimal antibiotic concentration should be predetermined by generating a kill curve for the parental cell line.[10]
-
Replace the selective medium every 3-4 days to remove dead cells and maintain the selective pressure.
-
Monitor the cells for the formation of antibiotic-resistant colonies, which typically takes 2-3 weeks.[7][10]
-
-
Isolation of Monoclonal Colonies:
-
Once colonies are visible to the naked eye, wash the plate twice with PBS.
-
Isolate individual colonies using cloning cylinders or by scraping with a sterile pipette tip.[9]
-
Transfer each colony to a separate well of a 24-well plate containing a selective medium.
-
-
Expansion and Screening of Clones:
-
Expand the isolated clones into larger culture vessels (e.g., 6-well plates, then T-25 flasks).
-
Screen the clones for the expression of the gene of interest using methods such as Western blotting or fluorescence microscopy (if a fluorescent tag is used).[12]
-
-
Cryopreservation:
III. Characterization of the Stable Cell Line for Long-Term Imeglimin Studies
After establishing a stable cell line, it is essential to characterize its response to long-term Imeglimin treatment. The following assays are recommended to assess the key mechanistic aspects of Imeglimin's action.
Imeglimin's Signaling Pathway
Imeglimin's primary mechanism involves the modulation of mitochondrial function, leading to a cascade of downstream effects that improve cellular metabolism and survival.
Protocol 2: Long-Term Cytotoxicity Assay
This assay determines the non-toxic concentration range of Imeglimin for long-term studies.
Materials:
-
Stable cell line
-
Complete culture medium
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader (colorimetric, fluorometric, or luminescent)
Procedure:
-
Seed the stable cells in a 96-well plate at an appropriate density.
-
Allow the cells to adhere overnight.
-
Prepare a serial dilution of this compound in a complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of Imeglimin. Include a vehicle control (medium with the same solvent concentration used to dissolve Imeglimin).
-
Incubate the cells for extended periods (e.g., 24, 48, 72 hours, and up to several weeks, with medium changes as required).[13]
-
At each time point, measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Plot the cell viability against the Imeglimin concentration to determine the IC50 (half-maximal inhibitory concentration) and the non-toxic concentration range.
Table 2: Representative Data for Long-Term Cytotoxicity Assay
| Imeglimin Conc. (µM) | Cell Viability (%) at 24h | Cell Viability (%) at 72h | Cell Viability (%) at 1 week |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 6.1 | 100 ± 7.5 |
| 1 | 98 ± 4.8 | 97 ± 5.5 | 95 ± 6.8 |
| 10 | 95 ± 5.1 | 92 ± 6.3 | 88 ± 7.1 |
| 100 | 90 ± 6.0 | 85 ± 7.2 | 75 ± 8.0 |
| 500 | 75 ± 7.5 | 60 ± 8.1 | 45 ± 9.2 |
| 1000 | 50 ± 8.2 | 35 ± 9.0 | 20 ± 10.1 |
Protocol 3: Glucose Uptake Assay
This assay measures the effect of long-term Imeglimin treatment on glucose transport into the cells.
Materials:
-
Stable cell line
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]-glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
This compound
-
Insulin (as a positive control)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Seed the stable cells in 24-well plates and grow to confluency.
-
Treat the cells with a non-toxic concentration of Imeglimin for the desired long-term duration (e.g., 1 week), with appropriate medium changes.
-
On the day of the assay, serum-starve the cells for 2-4 hours in a serum-free medium.[14]
-
Wash the cells with KRH buffer.
-
Incubate the cells with KRH buffer containing Imeglimin and/or insulin for a specified time (e.g., 30 minutes).
-
Add 2-deoxy-D-[³H]-glucose or 2-NBDG to each well and incubate for a short period (e.g., 10 minutes).[15][16]
-
Stop the uptake by washing the cells rapidly with ice-cold PBS.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.
-
Normalize the glucose uptake to the total protein content in each well.
Table 3: Representative Data for Glucose Uptake Assay
| Treatment | Duration | Glucose Uptake (pmol/mg protein/min) | Fold Change vs. Control |
| Control | 1 week | 50 ± 4.5 | 1.0 |
| Imeglimin (100 µM) | 1 week | 75 ± 6.8 | 1.5 |
| Insulin (100 nM) | 30 min | 120 ± 10.2 | 2.4 |
| Imeglimin + Insulin | 1 week / 30 min | 150 ± 12.5 | 3.0 |
Protocol 4: ATP Production Assay
This assay quantifies the effect of long-term Imeglimin treatment on cellular ATP levels.
Materials:
-
Stable cell line
-
This compound
-
Lysis buffer
-
Luminometer
Procedure:
-
Culture the stable cells with or without a non-toxic concentration of Imeglimin for the desired long-term duration.
-
On the day of the assay, harvest the cells and lyse them according to the ATP assay kit manufacturer's instructions.[18][19]
-
Measure the ATP concentration in the cell lysates using a luminometer.[17][20]
-
Normalize the ATP levels to the total protein concentration of the lysate.
Table 4: Representative Data for ATP Production Assay
| Treatment | Duration | ATP Level (nmol/mg protein) | Fold Change vs. Control |
| Control | 1 week | 10.2 ± 0.9 | 1.0 |
| Imeglimin (100 µM) | 1 week | 13.5 ± 1.2 | 1.32 |
Protocol 5: Reactive Oxygen Species (ROS) Measurement
This assay assesses the impact of long-term Imeglimin treatment on intracellular ROS levels.
Materials:
-
Stable cell line
-
This compound
-
Positive control for ROS induction (e.g., H₂O₂)
-
Fluorescence microscope or plate reader
Procedure:
-
Culture the stable cells with or without a non-toxic concentration of Imeglimin for the desired long-term duration.
-
On the day of the assay, load the cells with the H2DCFDA probe according to the manufacturer's protocol.[21]
-
After incubation, wash the cells to remove the excess probe.
-
Treat the cells with a positive control (H₂O₂) to confirm the probe is working.
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader. The fluorescence intensity is proportional to the level of intracellular ROS.[21][22]
Table 5: Representative Data for ROS Measurement
| Treatment | Duration | Relative Fluorescence Units (RFU) | Fold Change vs. Control |
| Control | 1 week | 1000 ± 85 | 1.0 |
| Imeglimin (100 µM) | 1 week | 650 ± 60 | 0.65 |
| H₂O₂ (100 µM) | 30 min | 3500 ± 290 | 3.5 |
Protocol 6: Western Blot Analysis
This technique is used to analyze the expression levels of key proteins in the signaling pathways affected by Imeglimin.
Materials:
-
Stable cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AMPK, anti-total-AMPK, anti-Complex I subunit, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat the stable cells with Imeglimin for the desired long-term duration.
-
Lyse the cells in RIPA buffer and determine the protein concentration.[23][24]
-
Separate equal amounts of protein from each sample by SDS-PAGE.[25]
-
Transfer the separated proteins to a PVDF membrane.[25]
-
Block the membrane to prevent non-specific antibody binding.[25]
-
Incubate the membrane with the primary antibody overnight at 4°C.[23]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[23]
-
Quantify the band intensities and normalize to a loading control like GAPDH or β-actin.[23]
Table 6: Representative Data for Western Blot Analysis
| Treatment | Duration | p-AMPK/Total AMPK Ratio (Fold Change) | Complex I Subunit Expression (Fold Change) |
| Control | 1 week | 1.0 | 1.0 |
| Imeglimin (100 µM) | 1 week | 1.8 ± 0.2 | 1.1 ± 0.1 |
IV. Conclusion
The establishment of a well-characterized stable cell line is paramount for conducting meaningful and reproducible long-term studies of this compound. The protocols provided herein offer a comprehensive guide for generating such a cell line and for assessing the long-term effects of Imeglimin on key cellular processes, including cell viability, glucose metabolism, ATP production, and ROS generation. By employing these methods, researchers can gain deeper insights into the sustained therapeutic benefits and molecular mechanisms of this novel antidiabetic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academicmed.org [academicmed.org]
- 6. Effects of imeglimin on mitochondrial function, AMPK activity, and gene expression in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Establish Stable Cell Lines? A Comprehensive Guide to Key Steps and Technical Challenges [m.optoseeker.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Stable Cell Line Construction Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 10. Stable Cell Line Generation | Thermo Fisher Scientific - US [thermofisher.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Insulin Stimulated Glucose Uptake Assay [macdougald.lab.medicine.umich.edu]
- 15. Glucose Uptake-Glo Assay Technical Manual [promega.com]
- 16. revvity.com [revvity.com]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Determination of ATP production [bio-protocol.org]
- 19. ATP production assay [bio-protocol.org]
- 20. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. assaygenie.com [assaygenie.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 24. cusabio.com [cusabio.com]
- 25. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Note: Detection of Imeglimin Hydrochloride and its Metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imeglimin is a novel oral antidiabetic agent with a unique mechanism of action targeting mitochondrial bioenergetics. Understanding its metabolic fate is crucial for comprehensive pharmacokinetic and safety assessments. This document provides a detailed protocol for the extraction and quantification of Imeglimin and its known metabolites from biological matrices, primarily human plasma, using Liquid Chromatography-Mass Spectrometry (LC-MS). While Imeglimin is largely excreted unchanged, this protocol addresses the detection of both the parent drug and its metabolites.[1][2]
Introduction
Imeglimin hydrochloride is the first in a new class of oral antihyperglycemic drugs, the Glimins. It improves glucose control by enhancing insulin secretion in response to glucose and improving insulin sensitivity.[3] Pharmacokinetic studies have shown that Imeglimin is poorly metabolized and predominantly excreted in the urine as the unchanged parent drug.[1][2] The unchanged drug is the main circulating entity in plasma.[1][2] However, the identification and quantification of any metabolites are essential for a complete understanding of the drug's disposition. One of the identified degradation products of Imeglimin has also been characterized as a metabolite.[4][5] LC-MS/MS stands as a powerful analytical technique for the sensitive and selective quantification of drugs and their metabolites in complex biological fluids.[3][6]
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol describes a protein precipitation method for the extraction of Imeglimin and its metabolites from human plasma.
Materials:
-
Human plasma (K3EDTA as anticoagulant)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Internal Standard (IS) solution (e.g., Carbamazepine or a stable isotope-labeled Imeglimin)
-
Vortex mixer
-
Centrifuge (capable of 4°C and at least 10,000 x g)
-
Pipettes and tips
-
Autosampler vials
Procedure:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 20 µL of the Internal Standard working solution.
-
Add 300 µL of cold methanol or acetonitrile.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Evaporate the solvent under a gentle stream of nitrogen if concentration is needed, and reconstitute in the mobile phase.
-
Inject a suitable volume (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography (LC) Method
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Method
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS/MS Parameters:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
| MRM Transitions | See Table 1 |
Table 1: Multiple Reaction Monitoring (MRM) Transitions for Imeglimin and a Potential Metabolite
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Imeglimin | 156.1 | 113.1 | 15 |
| Metabolite (Metformin-like structure) | 130.1 | 71.1 | 20 |
| Internal Standard (Carbamazepine) | 237.1 | 194.1 | 25 |
Note: The metabolite listed is based on a known degradation product which is also a metabolite.[4][5] The exact m/z values may need to be optimized based on the specific instrument and metabolite of interest.
Data Presentation
Table 2: Pharmacokinetic Parameters of Imeglimin in Humans
| Parameter | Value | Reference |
| Time to Max Conc (Tmax) | ~2.0 - 2.5 hours | |
| Elimination Half-life (t½) | ~12 hours | |
| Plasma Protein Binding | Low (<5%) | [1][2] |
| Metabolism | Low, primarily excreted unchanged | [1][2] |
| Primary Route of Excretion | Renal | [1][2] |
Visualizations
Caption: Experimental workflow for the extraction and analysis of Imeglimin from plasma.
Caption: Simplified disposition pathway of Imeglimin in the body.
Discussion
The provided LC-MS/MS method is sensitive and specific for the quantification of Imeglimin in human plasma. The simple protein precipitation protocol offers rapid sample processing, suitable for high-throughput analysis. Given that Imeglimin metabolism is not extensive, the primary focus of most bioanalytical methods has been on the parent compound.[1][2] However, for a thorough investigation, especially in studies involving drug-drug interactions or in specific patient populations, monitoring for known metabolites is recommended. The MRM transition provided for a potential metabolite is based on a known degradation product that is also formed metabolically.[4][5] Researchers should confirm the presence and structure of any metabolites in their specific study samples and optimize the MS/MS parameters accordingly.
Conclusion
This application note provides a robust and reliable LC-MS/MS protocol for the detection and quantification of this compound and its metabolites in human plasma. The methods described are suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in the field of drug development. The provided workflows and data tables offer a comprehensive resource for scientists working with this novel antidiabetic agent.
References
Troubleshooting & Optimization
Overcoming solubility issues of Imeglimin hydrochloride in aqueous solutions
This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming potential solubility challenges with Imeglimin hydrochloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Is this compound considered soluble in water?
A1: Yes, this compound is classified as freely soluble in water.[1] Several sources indicate its aqueous solubility to be high, with reported values of ≥62.7 mg/mL and ≥50 mg/mL.[2][3] It is also described as a white crystalline powder with significant water solubility.[4]
Q2: What is the optimal pH range for dissolving and maintaining the stability of this compound in aqueous solutions?
A2: The optimal pH range for the chemical stability of this compound is between 4.5 and 7.4.[1] Within this range, the compound is suitable for use in mildly acidic to neutral environments. It is important to note that outside of this range, degradation rates can increase significantly.
Q3: How does pH affect the solubility of this compound?
A3: As a salt of a basic compound with a pKa value reported between 9.2 and 10.21, the solubility of this compound is pH-dependent.[5] Solubility is generally highest in acidic buffers (pH 4-6), likely due to the protonation of the molecule, which enhances its hydrophilicity.[1] In neutral to slightly alkaline buffers (pH 6-8), moderate solubility is observed.[1]
Q4: Can the temperature of the solvent affect the solubility of this compound?
A4: While specific data on the temperature-solubility profile is limited, for most solid solutes, solubility in water increases with temperature. If you are experiencing difficulty dissolving the compound at room temperature, gentle warming of the solution can be attempted. However, be mindful of the compound's stability at elevated temperatures over extended periods. This compound has a high melting point (around 223-239.90°C), suggesting good thermal stability for short-term heating during dissolution.[4][5]
Q5: I've observed precipitation after initially dissolving this compound. What could be the cause?
A5: This phenomenon, known as supersaturation followed by precipitation, can occur under certain conditions. It might be triggered by a shift in pH, temperature changes, or the presence of other solutes. It's also possible that you are working with concentrations close to its saturation limit in a particular buffer system. Allowing the solution to equilibrate or using a slightly lower concentration can help mitigate this issue.
Q6: Are there known polymorphic forms of this compound that could affect solubility?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Cloudy solution or visible particles after adding this compound to a buffer. | pH outside the optimal range: The pH of your buffer may be too high (alkaline), reducing the solubility of the hydrochloride salt. | Verify the pH of your buffer and adjust it to be within the 4.5 to 7.4 range. For maximal solubility, aim for a slightly acidic pH (e.g., 4-6).[1] |
| Slow dissolution rate: Even for a freely soluble compound, the dissolution process takes time, especially at high concentrations. | Allow for sufficient mixing time. Use a magnetic stirrer at a moderate speed. Gentle warming can also aid dissolution. | |
| Precipitate forms over time in a previously clear solution. | Supersaturation: The initial concentration may have been above the equilibrium solubility in your specific medium, leading to the precipitation of the excess solute over time. | Prepare a fresh solution at a slightly lower concentration. Ensure the solution is stored at a constant temperature, as temperature fluctuations can induce precipitation. |
| Change in pH: The pH of the solution may have shifted over time due to interactions with the container or exposure to air. | Re-measure the pH of the solution. If necessary, prepare fresh buffers and store the solution in a tightly sealed container. | |
| Common Ion Effect: High concentrations of chloride ions in your buffer (e.g., from KCl or NaCl) could slightly decrease the solubility of the hydrochloride salt. | If high chloride concentrations are not essential for your experiment, consider using a buffer with a different counter-ion. | |
| Inconsistent results between batches of solutions. | Polymorphism: You may be using different polymorphic forms of this compound with varying solubilities. | If possible, obtain information from the supplier regarding the polymorphic form. Ensure consistent sourcing and handling of the compound. |
| Weighing or dilution errors: Simple experimental errors can lead to apparent solubility issues. | Double-check all calculations and ensure your weighing balance is properly calibrated. Use calibrated pipettes for dilutions. |
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent System | Concentration | Observations | Reference |
| Water | ≥62.7 mg/mL | - | [2] |
| Water | ≥50 mg/mL | - | [3] |
| Water | 2 mg/mL | Clear solution | |
| Ethanol | ≥50.3 mg/mL | - | [2] |
| DMSO | ≥29.9 mg/mL | - | [7] |
| 0.1 N HCl | - | Used as a dissolution medium for in-vitro release studies. | [4][8] |
| Phosphate Buffer (pH 6.8) | - | Used for in-vitro drug release studies. | [3] |
| Phosphate Buffer (pH 7.2) | - | Used as a dissolution medium. | [9] |
Experimental Protocols
Protocol 1: Standard Method for Preparing an Aqueous Stock Solution
-
Objective: To prepare a standard aqueous stock solution of this compound.
-
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
Calibrated analytical balance
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Accurately weigh the desired amount of this compound.
-
Transfer the powder to a volumetric flask of the appropriate size.
-
Add approximately 70-80% of the final volume of high-purity water to the flask.
-
Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer at a moderate speed until the powder is completely dissolved.
-
Once dissolved, add high-purity water to the flask to reach the final volume mark.
-
Invert the flask several times to ensure the solution is homogeneous.
-
If required for cell culture or other sensitive applications, sterile-filter the solution through a 0.22 µm filter.
-
Protocol 2: Enhancing Solubility Using a Co-solvent System
-
Objective: To prepare a solution of this compound at a higher concentration using a co-solvent.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or other desired aqueous buffer
-
Calibrated analytical balance and pipettes
-
Sterile conical tube
-
-
Procedure:
-
Weigh the desired amount of this compound and place it in a sterile conical tube.
-
Add a small volume of DMSO to dissolve the compound completely. For example, to make a 10 mM stock, you could dissolve the powder in an appropriate volume of DMSO.
-
Once fully dissolved in DMSO, slowly add the desired aqueous buffer (e.g., PBS) to reach the final concentration, while vortexing or stirring gently.
-
Note: The final concentration of DMSO should be kept as low as possible and be compatible with your experimental system (typically <0.5% for cell-based assays).
-
Visualizations
Caption: Imeglimin's dual mechanism of action on mitochondria, pancreatic β-cells, and peripheral tissues.
Caption: A logical workflow for troubleshooting this compound solubility issues.
References
- 1. ijrpr.com [ijrpr.com]
- 2. IMegliMin (hydrochloride) | 775351-61-6 [amp.chemicalbook.com]
- 3. Development of Imeglimin Electrospun Nanofibers as a Potential Buccal Antidiabetic Therapeutic Approach [mdpi.com]
- 4. jetir.org [jetir.org]
- 5. ajprd.com [ajprd.com]
- 6. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. raybiotech.com [raybiotech.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Off-target Effects of Imeglimin Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected off-target effects of Imeglimin hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant gastrointestinal (GI) side effects in our animal models treated with Imeglimin, similar to those seen with metformin. Is this an expected off-target effect?
A1: Yes, this is a known potential side effect. Clinical trials have reported gastrointestinal symptoms such as nausea, abdominal pain, and vomiting in patients receiving Imeglimin.[1] The incidence of these GI disorders appears to be dose-dependent.[1] Furthermore, a post-hoc analysis of a clinical trial in Japanese patients showed that GI symptoms, including diarrhea, occurred in 40.6% of patients receiving Imeglimin in combination with metformin.[2] Therefore, observing GI effects in your experimental models, especially when co-administered with metformin, is consistent with reported clinical findings.
Q2: Our research focuses on cardiovascular disease, and we've unexpectedly observed improvements in endothelial function in our Imeglimin-treated group. Is this a documented off-target effect?
A2: Yes, improvements in endothelial function are a documented positive off-target effect of Imeglimin. A prospective, single-center observational study demonstrated that Imeglimin administration for 3 months improved 2-hour postprandial flow-mediated dilation (FMD), a measure of endothelial function.[3][4][5] This improvement may be due to both glycemic control-dependent and -independent mechanisms.[3][4][5] Preclinical studies in a rat model of metabolic syndrome also showed that Imeglimin reduced reactive oxygen species (ROS) production and increased FMD of mesenteric arteries, independent of glycemic control.[5] Therefore, your findings are in line with emerging evidence suggesting a beneficial vascular effect of Imeglimin.
Q3: We are seeing an increase in mitochondrial DNA (mtDNA) copy number in our cell cultures treated with Imeglimin. Is this a direct effect of the drug on mitochondrial biogenesis?
A3: The increase in mtDNA copy number is more likely a secondary effect of improved glycemic control rather than a direct action on mitochondrial biogenesis.[6] A prospective cohort study found that Imeglimin-based combination therapy significantly increased mtDNA copy number in patients with type 2 diabetes, and this increase was negatively correlated with a reduction in HbA1c.[6][7] However, the study concluded that this is plausibly a secondary effect driven by improved overall metabolic health.[6]
Q4: We are comparing Imeglimin and metformin in our experiments and have noticed that while both affect mitochondrial respiration, the gene expression profiles are different. Is this expected?
A4: Yes, this is an expected finding. While both Imeglimin and metformin are structurally related and affect mitochondrial respiration and activate AMP-activated protein kinase (AMPK), they have different effects on the expression of certain genes related to mitochondrial function.[8][9] For instance, one study found that the expression of genes encoding proteins of mitochondrial respiratory complex I and complex III was upregulated by Imeglimin but not by metformin.[8]
Troubleshooting Guides
Issue 1: Unexpectedly low or no activation of AMPK in our experimental system.
-
Possible Cause 1: Cell type or tissue specificity. The potency of Imeglimin's effect on AMPK activation can be smaller than that of metformin and may vary between different cell types and tissues.[8] While AMPK activation has been observed in hepatocytes and mouse liver, the extent of activation might be less pronounced in other tissues.[8][9]
-
Troubleshooting Steps:
-
Positive Control: Ensure your experimental setup can detect AMPK activation by using a known potent activator like metformin as a positive control.
-
Dose-Response: Perform a dose-response experiment with Imeglimin to determine the optimal concentration for AMPK activation in your specific cell type or tissue.
-
Time-Course: Evaluate AMPK activation at different time points after Imeglimin treatment.
-
Alternative Pathways: Consider that the primary mechanism of Imeglimin in your system might be less dependent on AMPK activation and more on other pathways, such as enhancing the NAD+ pool.[10][11]
-
Issue 2: Observing inflammatory responses or changes in inflammatory markers after Imeglimin treatment.
-
Possible Cause 1: Complex interplay with inflammatory pathways. Imeglimin's effects on inflammation are still being investigated. Some studies suggest it may reduce mitochondrial stress and inflammation, particularly in combination with other oral hypoglycemic agents.[12] However, one study noted a non-significant increase in NLRP3 with Imeglimin monotherapy, suggesting its anti-inflammatory effect might be limited when used alone.[12]
-
Troubleshooting Steps:
-
Comprehensive Marker Analysis: Analyze a broader panel of inflammatory markers (e.g., IL-6, IL-1β, TNF-α) to get a more complete picture of the inflammatory response.
-
Combination vs. Monotherapy: If your experimental design allows, compare the effects of Imeglimin monotherapy with its combination with other relevant drugs (e.g., metformin) to see if the inflammatory response is altered.
-
Functional Assays: Complement marker analysis with functional assays to assess the overall impact on inflammatory cell function.
-
Quantitative Data Summary
Table 1: Efficacy of Imeglimin in Clinical Trials
| Parameter | Imeglimin Monotherapy | Imeglimin + Metformin | Imeglimin + DPP4-I | Reference |
| HbA1c Reduction | -0.46% | -0.65% | -0.92% | [1][13] |
| Fasting Plasma Glucose Reduction | Significant reduction | Significant reduction | Significant reduction | [13] |
Table 2: Effects of Imeglimin on Endothelial Function
| Parameter | Baseline | After 3 Months of Imeglimin | p-value | Reference |
| Fasting FMD (%) | 6.1 | 6.6 | 0.092 | [3] |
| 2h Postprandial FMD (%) | 2.3 | 2.9 | 0.013 | [3] |
Experimental Protocols
Key Experiment: Assessment of Mitochondrial Respiration using an Extracellular Flux Analyzer
This protocol is based on the methodology described for examining the effects of Imeglimin on mitochondrial function in hepatocytes.[8][9]
-
Cell Culture: Plate HepG2 cells or primary hepatocytes in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with different concentrations of this compound (e.g., 1, 3, 10 mmol/l) or vehicle control for a specified duration (e.g., 3 hours).
-
Assay Preparation: Prior to the assay, replace the culture medium with a Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate the plate in a CO2-free incubator.
-
Mitochondrial Stress Test: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Data Acquisition: Measure the oxygen consumption rate (OCR) at baseline and after each injection using the Seahorse XF Analyzer.
-
Data Analysis: Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Logical workflow for interpreting unexpected experimental results.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Gastrointestinal symptoms in patients receiving imeglimin in combination with metformin: A post-hoc analysis of imeglimin clinical trial data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving the Effects of Imeglimin on Endothelial Function: A Prospective, Single-Center, Observational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improving the Effects of Imeglimin on Endothelial Function: A Prospective, Single-Center, Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Effect of Imeglimin on mitochondrial function in patients with type 2 diabetes mellitus: a prospective cohort study [frontiersin.org]
- 7. Effect of Imeglimin on mitochondrial function in patients with type 2 diabetes mellitus: a prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of imeglimin on mitochondrial function, AMPK activity, and gene expression in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Imeglimin amplifies glucose-stimulated insulin release from diabetic islets via a distinct mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Imeglimin-based therapies improve glycemic control and reduce mitochondrial stress in type 2 diabetes: a prospective cohort study [frontiersin.org]
- 13. Long-term safety and efficacy of imeglimin as monotherapy or in combination with existing antidiabetic agents in Japanese patients with type 2 diabetes (TIMES 2): A 52-week, open-label, multicentre phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Imeglimin hydrochloride dosage for maximal efficacy and minimal toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Imeglimin hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
Imeglimin is the first in a new class of oral antidiabetic agents known as "glimins".[1] Its primary mechanism of action targets mitochondrial bioenergetics to improve glucose homeostasis.[2][3][4] This involves a dual effect:
-
Enhancement of Pancreatic Beta-Cell Function: Imeglimin amplifies glucose-stimulated insulin secretion (GSIS) and has been shown to preserve beta-cell mass in preclinical models.[2][3][4][5]
-
Improved Insulin Sensitivity: It enhances insulin action in the liver and skeletal muscle, leading to increased glucose uptake and reduced hepatic glucose production.[2][3][4][6]
At the molecular level, Imeglimin is understood to modulate mitochondrial function by partially inhibiting Complex I and correcting deficient Complex III activity in the electron transport chain. This rebalances respiratory chain activity, reduces the production of reactive oxygen species (ROS), and prevents mitochondrial permeability transition pore (mPTP) opening, which is implicated in cell death.[2][3][4]
Q2: What are the recommended starting dosages for in vivo and in vitro experiments?
Dosage will vary depending on the experimental model and specific research question. However, based on published studies, the following can be used as starting points:
-
In Vivo (Rodent Models): A common oral gavage dose used in studies with Zucker diabetic fatty (ZDF) rats and streptozotocin (STZ)-induced diabetic rats is 150 mg/kg, administered twice daily.[5][7]
-
In Vitro: The effective concentrations for in vitro experiments, such as those on isolated hepatocytes or muscle cells, are dose-dependent. It is recommended to perform a dose-response curve starting from low micromolar concentrations to determine the optimal concentration for your specific cell type and endpoint.[6]
Q3: What are the known pharmacokinetic properties of Imeglimin?
Imeglimin is a small cationic drug with the following pharmacokinetic profile:[8][9][10]
-
Absorption: It has an intermediate intestinal permeability and its absorption involves both passive paracellular transport and a saturable active transport process.[9][11] Absorption is good across several species but may decrease with increasing doses due to saturation of the active transport.[9][11]
-
Distribution: Imeglimin exhibits low plasma protein binding and is rapidly and widely distributed to organs and tissues.[8][9]
-
Metabolism: It undergoes low metabolism and is primarily excreted unchanged in the urine.[8][9]
-
Elimination: The plasma elimination half-life in humans ranges from approximately 9 to 20 hours.[8][10]
Q4: What are the most commonly reported adverse events in clinical trials, and are they dose-dependent?
In clinical trials, Imeglimin has been generally well-tolerated.[3][4][12] The most frequently reported adverse events are gastrointestinal in nature, such as diarrhea.[13] There is evidence suggesting that the incidence of these gastrointestinal side effects may increase with higher doses.[14] Importantly, Imeglimin has a low risk of hypoglycemia.[3][4][15]
Troubleshooting Guides
Problem: Inconsistent or lower-than-expected efficacy in in vivo rodent studies.
| Possible Cause | Troubleshooting Step |
| Suboptimal Dosing | Verify the dose calculation based on the animal's body weight. Consider performing a dose-response study to determine the optimal dose for your specific animal model and disease state. The timing of administration relative to feeding or glucose challenge may also be critical. |
| Gavage Technique | Ensure proper oral gavage technique to guarantee the full dose is administered. Improper technique can lead to dose variability. |
| Vehicle Selection | The vehicle used to dissolve or suspend Imeglimin can impact its solubility and absorption. A 0.5% methylcellulose solution has been used successfully in published studies.[7] |
| Animal Model Variability | The severity of the diabetic phenotype in your animal model can influence the observed efficacy. Ensure that animals are properly randomized into treatment groups based on baseline glycemic parameters. |
Problem: High variability in results from in vitro cell-based assays.
| Possible Cause | Troubleshooting Step |
| Cell Passage Number | High passage numbers can lead to phenotypic drift and altered cellular responses. Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent Seeding Density | Variations in cell seeding density can affect cell health and responsiveness to treatment. Ensure a consistent number of cells are seeded in each well or dish. |
| Reagent Quality | Verify the quality and stability of this compound and other reagents. Improper storage can lead to degradation. Prepare fresh solutions for each experiment. |
| Incubation Time | The duration of Imeglimin exposure can significantly impact the outcome. Perform a time-course experiment to identify the optimal incubation period for your specific endpoint. |
Data Presentation
Table 1: Summary of Imeglimin Efficacy in Clinical Trials (Monotherapy)
| Dose | Treatment Duration | Mean Change in HbA1c from Baseline | Reference |
| 500 mg BID | 24 weeks | -0.52% | [13] |
| 1000 mg BID | 24 weeks | -0.90% to -0.94% | [13][14][16] |
| 1500 mg BID | 24 weeks | -0.84% to -1.00% | [13][14] |
Table 2: Summary of Imeglimin Efficacy in Clinical Trials (Add-on Therapy)
| Dose | Background Therapy | Treatment Duration | Placebo-Subtracted Decrease in HbA1c | Reference |
| 1500 mg BID | Metformin | 12 weeks | -0.44% | [12] |
| 1500 mg BID | Sitagliptin | 12 weeks | -0.60% | [17][18] |
| 1000 mg BID | Various OHAs | 24 weeks | -0.60% | [19] |
Experimental Protocols
Protocol 1: Assessment of Imeglimin on Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Pancreatic Islets
-
Islet Isolation: Isolate pancreatic islets from rodents (e.g., rats or mice) using collagenase digestion followed by density gradient centrifugation.
-
Islet Culture: Culture the isolated islets overnight in a standard cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.
-
Pre-incubation: Hand-pick islets of similar size and pre-incubate them for 1-2 hours in Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM).
-
GSIS Assay:
-
Transfer groups of islets (e.g., 5-10 islets per replicate) into tubes containing KRB buffer with a low glucose concentration (2.8 mM) for a baseline measurement.
-
Transfer other groups into KRB buffer containing a high glucose concentration (e.g., 16.7 mM) to stimulate insulin secretion.
-
Include treatment groups with varying concentrations of this compound in both low and high glucose conditions.
-
Incubate for 1 hour at 37°C.
-
-
Insulin Measurement: Collect the supernatant from each tube and measure the insulin concentration using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: Normalize the secreted insulin to the total insulin content of the islets (determined after cell lysis). Express the results as a fold change over the low glucose control.
Protocol 2: Evaluation of Imeglimin's Effect on Skeletal Muscle Glucose Uptake in vivo
-
Animal Model: Use a relevant diabetic rodent model (e.g., streptozotocin-induced diabetic rats).
-
Treatment: Administer this compound (e.g., 150 mg/kg, BID) or vehicle via oral gavage for a specified treatment period (e.g., 15-45 days).[6][7]
-
Euglycemic-Hyperinsulinemic Clamp:
-
Fast the animals overnight.
-
Anesthetize the animals and insert catheters into the jugular vein (for infusions) and carotid artery (for blood sampling).
-
Infuse a priming dose of insulin followed by a constant infusion to achieve a hyperinsulinemic state.
-
Simultaneously, infuse a variable rate of glucose to maintain euglycemia (normal blood glucose levels).
-
Administer radiolabeled glucose (e.g., [3-³H]-glucose) to trace glucose uptake.
-
-
Tissue Collection: At the end of the clamp, collect skeletal muscle tissue (e.g., gastrocnemius or soleus).
-
Glucose Uptake Measurement: Determine the amount of radiolabeled glucose taken up by the muscle tissue using scintillation counting.
-
Data Analysis: Calculate the glucose infusion rate (GIR) required to maintain euglycemia, which is an index of whole-body insulin sensitivity. The amount of radioactivity in the muscle tissue will indicate the specific glucose uptake in that tissue.[7]
Visualizations
Caption: Imeglimin's signaling pathway.
Caption: A typical in vivo experimental workflow.
Caption: A logical troubleshooting guide.
References
- 1. Imeglimin: features of the mechanism of action and potential benefits | Kuznetsov | Problems of Endocrinology [probl-endojournals.ru]
- 2. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imeglimin preserves islet β‐cell mass in Type 2 diabetic ZDF rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imeglimin: A Potential New Multi-Target Drug for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Imeglimin: A Clinical Pharmacology Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Investigation, Pharmacokinetics, and Disposition of Imeglimin, a Novel Oral Antidiabetic Drug, in Preclinical Species and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imeglimin population pharmacokinetics and dose adjustment predictions for renal impairment in Japanese and Western patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Different doses of imeglimin for management of type 2 diabetes mellitus: a systematic review, meta-analysis, and meta-regression of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. Efficacy and safety of imeglimin in type 2 diabetes: A systematic review and meta-analysis of randomized placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Imeglimin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. diabetesjournals.org [diabetesjournals.org]
- 19. journals.viamedica.pl [journals.viamedica.pl]
Troubleshooting inconsistent results in Imeglimin hydrochloride replication studies
Technical Support Center: Imeglimin Hydrochloride Studies
Welcome to the technical support center for researchers working with this compound. This resource provides guidance on troubleshooting common issues and answers frequently asked questions to help address inconsistencies in replication studies.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound exhibits a dual mechanism of action.[1][2] It enhances pancreatic β-cell function by amplifying glucose-stimulated insulin secretion (GSIS) and improves insulin sensitivity in key tissues like the liver and skeletal muscle.[1][2][3] At the molecular level, its primary target is the mitochondrion, where it modulates the activity of the respiratory chain—partially inhibiting Complex I and correcting deficient Complex III activity.[1][2][3] This rebalancing of mitochondrial function leads to several downstream effects, including increased ATP production in pancreatic islets, a rise in the cellular NAD+ pool, and a reduction in harmful reactive oxygen species (ROS).[1][2]
Q2: My study shows significant improvements in HbA1c and fasting glucose, but no change in HOMA-IR or lipid profiles. Is this expected?
A2: Yes, this is a commonly reported finding. Multiple meta-analyses of clinical trials have concluded that while Imeglimin is effective at improving glycemic control (reducing HbA1c and fasting plasma glucose), it does not consistently demonstrate beneficial effects on insulin resistance as measured by HOMA-IR, or on lipid parameters like triglycerides, LDL-C, and HDL-C.[4][5] Your results are consistent with the established clinical profile of the drug.
Q3: I am designing a new study. Should I use Imeglimin as a monotherapy or in combination with another antidiabetic agent?
A3: Recent evidence strongly suggests that Imeglimin is more effective when used in combination with other oral hypoglycemic agents.[6][7] Studies have shown that Imeglimin monotherapy may offer limited benefits for glycemic control and mitochondrial function.[6][8] In contrast, combination therapies, particularly with metformin or DPP-4 inhibitors, lead to more significant improvements in metabolic outcomes and markers of mitochondrial health.[6][7][9] The greatest reduction in HbA1c in one major trial was observed when Imeglimin was combined with a DPP-4 inhibitor.[9][10]
Q4: Do the effects of Imeglimin on mitochondrial function and ATP production differ between cell types?
A4: Yes, the effects appear to be both cell-type and concentration-dependent. For instance, in hepatocytes, higher concentrations of Imeglimin have been associated with a reduction in the oxygen consumption rate coupled to ATP production.[11][12] Conversely, in pancreatic islets, Imeglimin has been shown to enhance glucose-stimulated ATP generation.[1][2] These differences are critical when designing experiments and interpreting results from different model systems.
Troubleshooting Guide for Inconsistent Results
This guide addresses specific experimental challenges in a problem/solution format.
Problem 1: My long-term study shows a much slower or less pronounced reduction in HbA1c than expected, despite observing good initial glycemic control with other markers.
-
Potential Cause: Imeglimin may prolong the lifespan of erythrocytes (red blood cells).[13][14] Since HbA1c measures the glycation of hemoglobin over the entire lifespan of an erythrocyte (typically ~120 days), a longer lifespan means that older, more glycated cells remain in circulation longer. This can lead to a disproportionately elevated HbA1c level that may not accurately reflect the true, more immediate improvements in glycemic control.[13][14][15]
-
Troubleshooting Steps:
-
Use Alternative Glycemic Markers: Do not rely solely on HbA1c for assessing glycemic control, especially in the early stages of treatment (first 2-3 months).[13][14] Incorporate markers that reflect shorter-term glucose levels, such as Glycoalbumin (GA) or 1,5-Anhydroglucitol (1,5-AG) .[13][14][16] These markers have been shown to change more rapidly and may better represent the early efficacy of Imeglimin.[13][14]
-
Extend Study Duration: The reduction in HbA1c with Imeglimin treatment has been observed to be gradual, often reaching a plateau around 20-24 weeks.[13][16][17] Ensure your study's endpoint is sufficiently long to capture this effect.
-
(Advanced) Measure Erythrocyte Lifespan: If feasible, design a sub-study to measure erythrocyte lifespan to confirm this confounding factor in your model.
-
Problem 2: I am unable to replicate the in vivo insulin-sensitizing effects of Imeglimin in my in vitro muscle or liver cell culture model.
-
Potential Cause: The insulin-sensitizing effects of Imeglimin can be context-dependent, particularly regarding the presence of other systemic factors or existing mitochondrial dysfunction. Some of Imeglimin's effects on glucose uptake and signaling (e.g., phosphorylation of protein kinase B/Akt) appear to be more pronounced in vivo where hormonal regulation (like insulin) is intact.[18][19]
-
Troubleshooting Steps:
-
Review Your Model System: Standard cell cultures may not adequately replicate the diabetic phenotype, especially the level of mitochondrial dysfunction that Imeglimin is proposed to correct. Consider using cells derived from diabetic animal models or inducing mitochondrial stress pharmacologically before treatment.
-
Check Experimental Conditions: Ensure your experimental buffer or media contains insulin when assessing insulin-dependent signaling pathways. The absence of insulin could mask the sensitizing effects of Imeglimin.
-
Use an Appropriate Animal Model: For studying systemic effects on insulin sensitivity, an in vivo model is more appropriate. The high-fat, high-sucrose diet (HFHSD) mouse model has been successfully used to demonstrate Imeglimin's ability to improve insulin sensitivity and mitochondrial function.[18][19][20]
-
Problem 3: My results for Glucose-Stimulated Insulin Secretion (GSIS) are highly variable or show no effect.
-
Potential Cause: GSIS assays are highly sensitive to islet quality, glucose concentrations, and incubation times. Imeglimin's effect is strictly glucose-dependent, meaning it amplifies insulin secretion only at high glucose concentrations and has no effect at basal or low glucose levels.[21][22]
-
Troubleshooting Steps:
-
Confirm Islet Viability and Function: Before running the main experiment, perform a quality control check on your isolated islets. Ensure they show a robust insulin secretion response when stimulated with a high glucose concentration (e.g., 16.7 mM) compared to a basal concentration (e.g., 2.8 mM or 3.3 mM).[21][22][23]
-
Verify Glucose Concentrations: Double-check the glucose concentrations in your buffers. An insufficient "high glucose" challenge will blunt the amplifying effect of Imeglimin.
-
Optimize Incubation Times: Distinguish between the first and second phases of insulin secretion. The effect of Imeglimin has been observed in both phases.[22] Ensure your protocol includes appropriate time points for sample collection (e.g., 10 minutes for the early phase, 60 minutes for the late phase).[22][24]
-
Include a Positive Control: Use a known secretagogue like GLP-1 as a positive control to validate that your assay system is working correctly.[21]
-
Quantitative Data Summary
The following tables summarize key quantitative data from published clinical trials on Imeglimin.
Table 1: Change in HbA1c in Monotherapy vs. Combination Therapy (52-Week TIMES 2 Trial)
| Treatment Group | Mean Change in HbA1c from Baseline |
| Imeglimin Monotherapy | -0.46%[9][10][25] |
| Imeglimin + DPP-4 Inhibitor | -0.92%[9][10][25] |
| Imeglimin + Other Oral Agents | -0.56% to -0.92%[9][10][25] |
| Imeglimin + GLP1-RA | -0.12%[9][10][25] |
Table 2: Meta-Analysis of HbA1c Reduction (Imeglimin 1000 mg twice daily vs. Placebo)
| Study Type | Number of Patients (Imeglimin) | Placebo-Corrected Mean Change in HbA1c | Heterogeneity (I²) |
| Monotherapy Studies | 360 | -0.90%[26] | 0%[26] |
| All RCTs (Mono + Combo) | 574 | -0.79%[26] | High |
Detailed Experimental Protocols
Protocol 1: Mitochondrial Respiration in Isolated Mitochondria
This protocol is adapted from studies on liver mitochondria from HFHSD mice.[20]
-
Mitochondria Isolation:
-
Homogenize fresh liver tissue in an isolation buffer (e.g., 250 mmol/L sucrose, 20 mmol/L Tris-HCl, 1 mmol/L EGTA, pH 7.4).
-
Perform differential centrifugation to pellet the mitochondria. Resuspend the final mitochondrial pellet in a suitable respiration buffer.
-
-
Oxygen Consumption Measurement:
-
Use a high-resolution respirometer (e.g., Oroboros O2k) or a Clark-type oxygen electrode at 30°C.
-
Add isolated mitochondria to the chamber containing respiration buffer (e.g., 125 mmol/L KCl, 10 mmol/L Tris-HCl, 2 mmol/L K2HPO4, 1 mmol/L EGTA, pH 7.2).
-
Sequentially add substrates and inhibitors to assess the function of different parts of the electron transport chain. A common substrate-uncoupler-inhibitor titration (SUIT) protocol involves:
-
Complex I substrates: Malate and Glutamate.
-
ADP: To stimulate ATP synthesis (State 3 respiration).
-
Succinate (Complex II substrate): To assess Complex II-linked respiration.
-
Oligomycin (ATP synthase inhibitor): To measure proton leak (State 4o respiration).
-
FCCP (uncoupler): To measure maximal electron transport system (ETS) capacity.
-
Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor): To measure residual oxygen consumption.
-
-
-
Data Analysis:
-
Calculate oxygen consumption rates (OCR) for each state.
-
Compare the OCR between mitochondria from control, vehicle-treated, and Imeglimin-treated animals to determine the drug's effect on specific respiratory complexes and coupling efficiency.
-
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Islets
This protocol is a standard method for assessing β-cell function ex vivo.[21][22][23]
-
Islet Isolation:
-
Isolate pancreatic islets from study animals (e.g., mice or rats) via collagenase digestion of the pancreas followed by density gradient centrifugation.
-
Allow islets to recover overnight in a standard culture medium (e.g., RPMI-1640) supplemented with 10% FBS and antibiotics, at 37°C in a 5% CO2 incubator.
-
-
GSIS Assay (Static Incubation):
-
Hand-pick islets of similar size into groups of 10.
-
Pre-incubate all islet groups for 1-2 hours in a buffer containing a low, non-stimulatory glucose concentration (e.g., 2.8 mM or 3.3 mM Krebs-Ringer Bicarbonate buffer).
-
Transfer the islets to new wells containing the treatment conditions:
-
Group 1: Low glucose (e.g., 2.8 mM)
-
Group 2: High glucose (e.g., 16.7 mM)
-
Group 3: High glucose + Imeglimin (e.g., 100 µM)
-
Group 4 (Optional): Low glucose + Imeglimin
-
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
-
Sample Collection and Analysis:
-
After incubation, carefully collect the supernatant from each well.
-
Measure the insulin concentration in the supernatant using an ELISA or radioimmunoassay kit.
-
(Optional) Lyse the islets in each well to measure total insulin content or DNA content for normalization.
-
-
Data Analysis:
-
Normalize the secreted insulin to the number of islets, total insulin content, or DNA content.
-
Compare insulin secretion in the high-glucose group vs. the high-glucose + Imeglimin group to determine if Imeglimin significantly amplifies GSIS. Confirm that Imeglimin does not increase insulin secretion in the low-glucose condition.
-
Visualizations
Signaling and Experimental Diagrams
Caption: Imeglimin's mitochondrial mechanism of action.
Caption: Workflow for mitochondrial respiration assay.
Caption: Troubleshooting inconsistent HbA1c results.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of imeglimin in patients with type 2 diabetes mellitus: A systematic review and meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Effect of Imeglimin on mitochondrial function in patients with type 2 diabetes mellitus: a prospective cohort study [frontiersin.org]
- 7. Imeglimin-based therapies improve glycemic control and reduce mitochondrial stress in type 2 diabetes: a prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Long-term safety and efficacy of imeglimin as monotherapy or in combination with existing antidiabetic agents in Japanese patients with type 2 diabetes (TIMES 2): A 52-week, open-label, multicentre phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effects of imeglimin on mitochondrial function, AMPK activity, and gene expression in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Imeglimin may affect hemoglobin A1c accuracy via prolongation of erythrocyte lifespan in patients with type 2 diabetes mellitus: insights from the INFINITY clinical trial [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Comparative evaluation of clinical glycemic control markers treated with imeglimin and its effect on erythrocytes in patients with type 2 diabetes mellitus: study protocol of a single-arm, open-label, prospective, exploratory trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative evaluation of clinical glycemic control markers treated with imeglimin and its effect on erythrocytes in patients with type 2 diabetes mellitus: study protocol of a single-arm, open-label, prospective, exploratory trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Item - Table 1_Imeglimin may affect hemoglobin A1c accuracy via prolongation of erythrocyte lifespan in patients with type 2 diabetes mellitus: insights from the INFINITY clinical trial.docx - figshare - Figshare [figshare.com]
- 18. Imeglimin normalizes glucose tolerance and insulin sensitivity and improves mitochondrial function in liver of a high-fat, high-sucrose diet mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. diabetesjournals.org [diabetesjournals.org]
- 21. Imeglimin amplifies glucose-stimulated insulin release from diabetic islets via a distinct mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A novel mechanism of imeglimin‐mediated insulin secretion via the cADPR‐TRP channel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Long‐term safety and efficacy of imeglimin as monotherapy or in combination with existing antidiabetic agents in Japanese patients with type 2 diabetes (TIMES 2): A 52‐week, open‐label, multicentre phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Investigating the Impact of Imeglimin Hydrochloride on Erythrocyte Lifespan
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the effects of Imeglimin hydrochloride on erythrocyte (red blood cell) lifespan and related hematological parameters. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your clinical research.
I. Troubleshooting Guides
This section addresses common issues that may arise during your experiments.
Interpreting Discordant Glycemic Markers
Question: We are observing a slower decline in Hemoglobin A1c (HbA1c) compared to other glycemic markers like Glycated Albumin (GA) and 1,5-Anhydroglucitol (1,5-AG) after initiating Imeglimin treatment. Is this expected?
Answer: Yes, this is a recognized phenomenon when treating with Imeglimin. Clinical studies, such as the INFINITY trial, have reported a divergence between the reduction rates of HbA1c and other glycemic markers.[1][2] This discrepancy is thought to be caused by Imeglimin's effect on prolonging erythrocyte lifespan.[1][2]
-
Explanation: HbA1c levels reflect the average blood glucose over the lifespan of red blood cells (typically around 120 days). If Imeglimin extends this lifespan, erythrocytes are exposed to glucose for a longer period, leading to a seemingly elevated HbA1c level relative to the actual glycemic status. Markers like GA and 1,5-AG have shorter half-lives and are not influenced by erythrocyte lifespan, thus providing a more immediate reflection of glycemic control.[1]
-
Recommendation:
-
Utilize GA and 1,5-AG as primary markers for assessing early glycemic control (e.g., within the first 1-2 months of Imeglimin treatment).
-
Continue to monitor HbA1c, but be aware that it may not accurately reflect glycemic improvements until a new steady-state of erythrocyte turnover is reached.
-
Consider measuring erythrocyte lifespan directly to correlate with the observed changes in glycemic markers.
-
Measuring Erythrocyte Lifespan
Question: We are encountering variability in our erythrocyte lifespan measurements using the Carbon Monoxide (CO) breath test. What are the potential sources of error?
Answer: The CO breath test is a non-invasive method to estimate erythrocyte lifespan by measuring the endogenous production of CO from heme catabolism. However, several factors can influence its accuracy.
-
Common Issues & Solutions:
-
Environmental CO: Contamination from environmental CO can falsely elevate readings.
-
Solution: Ensure the testing area is well-ventilated and free from sources of CO (e.g., cigarette smoke, vehicle exhaust). Always measure ambient CO levels and subtract this from the breath sample measurement.
-
-
Smoking Status: Smoking significantly increases CO levels and will invalidate the results.
-
Solution: Exclude active smokers from studies using this method. If a subject has recently quit, a washout period of at least 48 hours is recommended.[3]
-
-
Improper Breath Hold: Inconsistent breath-holding times can lead to variable results.
-
Solution: Standardize the breath-hold duration (typically 15 seconds) for all subjects and all time points.[3]
-
-
Incomplete Exhalation: Not capturing the end-tidal breath can lead to underestimation of CO concentration.
-
Solution: Instruct subjects to exhale fully and completely into the collection device.[3]
-
-
Diluted Alveolar Sample: Incomplete exhalation or leakage during sample collection can dilute the alveolar air.
-
Question: We are having trouble with the biotin labeling method for tracking red blood cell survival. What are some common pitfalls?
Answer: Biotin labeling followed by flow cytometry is a powerful method for directly measuring erythrocyte survival. However, it requires careful optimization.
-
Common Issues & Solutions:
-
Low Labeling Efficiency: Insufficient biotinylation can lead to a weak signal that is difficult to detect over time.
-
Solution: Optimize the concentration of the biotinylating agent (e.g., NHS-biotin). Ensure thorough mixing and appropriate incubation conditions (time and temperature).
-
-
Cell Lysis during Labeling: Harsh labeling conditions can damage red blood cells, leading to premature clearance from circulation.
-
Solution: Use a buffered solution and avoid excessive mechanical stress during washing steps. Perform a viability check post-labeling.
-
-
High Background in Flow Cytometry: Non-specific binding of the fluorescently-labeled streptavidin can obscure the signal from biotinylated cells.
-
Solution: Include an unstained control and a control of unlabeled cells stained with streptavidin to set the background fluorescence gate accurately. Ensure adequate washing steps to remove unbound streptavidin.
-
-
Antibody Formation: In some cases, subjects may develop antibodies against biotinylated red blood cells, which can accelerate their clearance and affect the accuracy of lifespan measurements.[4]
-
Solution: Use the lowest effective dose of biotin for labeling and consider screening for anti-biotin antibodies in longitudinal studies.[4]
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism by which this compound prolongs erythrocyte lifespan?
A1: The exact mechanism is still under investigation, but it is hypothesized to be related to Imeglimin's primary mode of action: improving mitochondrial function and reducing oxidative stress.[1][6][7] By enhancing mitochondrial efficiency, Imeglimin may increase the production of NAD+, which can help sustain glycolysis and bolster the erythrocyte's antioxidant defenses through NADPH. This reduction in oxidative stress and preservation of membrane integrity could delay the signs of senescence and subsequent removal of red blood cells from circulation.[1]
Q2: What changes in red blood cell indices have been observed in clinical trials with Imeglimin?
A2: The INFINITY clinical trial reported the following observations:
-
A tendency for hemoglobin, red blood cell count, and hematocrit to decrease, with these changes reaching statistical significance when analyzed over 3-month intervals.[1][8]
-
A tendency for the mean corpuscular volume (MCV) to increase.[1][8]
-
These changes were generally marginal and returned to baseline after discontinuation of the drug.[1]
Q3: Are there any reported hematological adverse events associated with Imeglimin?
A3: In the INFINITY trial, no serious adverse events were reported. The most common adverse events were mild and transient gastrointestinal symptoms.[1] Other clinical trials have also reported a good safety and tolerability profile for Imeglimin, with no major hematological concerns.[9][10][11]
Q4: How might Imeglimin's effect on erythrocyte deformability be investigated?
A4: Studies have suggested that Imeglimin may improve erythrocyte deformability, potentially by increasing MCV and decreasing MCHC.[12] This can be investigated using techniques such as:
-
Ektacytometry: Measures red blood cell deformability under shear stress.
-
Microfluidic devices: Assess the passage of individual red blood cells through narrow channels, mimicking capillaries.
III. Data Presentation
The following tables summarize the quantitative data on erythrocyte parameters from the INFINITY clinical trial.[1][2]
Table 1: Baseline Erythrocyte and Glycemic Parameters in the INFINITY Trial (N=29)
| Parameter | Mean ± SD |
| Erythrocyte Lifespan (days) | 85.7 ± 20.3 |
| Hemoglobin (g/dL) | 14.7 ± 1.3 |
| Red Blood Cell Count (x10⁴/µL) | 477.7 ± 52.6 |
| Hematocrit (%) | 43.7 ± 3.3 |
| Mean Corpuscular Volume (MCV) (fL) | 91.8 ± 5.1 |
| Mean Corpuscular Hemoglobin (MCH) (pg) | 30.8 ± 2.0 |
| Mean Corpuscular Hemoglobin Concentration (MCHC) (%) | 33.6 ± 1.0 |
| HbA1c (%) | 7.5 ± 0.6 |
| Glycated Albumin (GA) (%) | 18.9 ± 2.9 |
| 1,5-Anhydroglucitol (1,5-AG) (µg/mL) | 9.1 ± 5.6 |
Table 2: Changes in Erythrocyte Lifespan and Hematological Parameters with Imeglimin Treatment
| Parameter | Change from Baseline | Time Point | Statistical Significance |
| Erythrocyte Lifespan | |||
| Prolonged | Months 1-3 (3-month avg.) | p < 0.05 | |
| Prolonged | Months 4-6 (3-month avg.) | p < 0.01 | |
| Hemoglobin | |||
| -0.2 ± 0.9 g/dL | Month 6 | p = 0.23 (Not Significant) | |
| Reduced | Months 1-3 (3-month avg.) | p < 0.05 | |
| Red Blood Cell Count | |||
| Reduced | Months 1-3 (3-month avg.) | p < 0.05 | |
| Reduced | Months 4-6 (3-month avg.) | p < 0.05 | |
| Hematocrit | |||
| Reduced | Months 1-3 (3-month avg.) | p < 0.05 | |
| Mean Corpuscular Volume (MCV) | |||
| Reduced | Months 4-6 (3-month avg.) | p < 0.05 | |
| Mean Corpuscular Hemoglobin (MCH) | |||
| Reduced | Months 4-6 (3-month avg.) | p < 0.05 |
IV. Experimental Protocols
Protocol 1: Measurement of Erythrocyte Lifespan using the Carbon Monoxide (CO) Breath Test
This protocol provides a general framework for measuring erythrocyte lifespan using the CO breath test, as employed in the INFINITY trial.
Principle: The breakdown of heme from senescent erythrocytes produces carbon monoxide. Under steady-state conditions, the amount of CO exhaled is proportional to the rate of red blood cell destruction, allowing for the calculation of the average lifespan.
Materials:
-
CO breath analyzer (e.g., Carbolizer)
-
Nose clip
-
Disposable mouthpieces
-
Ambient air sampling bag
Procedure:
-
Subject Preparation:
-
Instruct the subject to abstain from smoking for at least 24 hours prior to the test.
-
The test should be performed in a well-ventilated room to minimize environmental CO interference.
-
-
Ambient Air Measurement:
-
Before the subject's breath test, collect a sample of the ambient air in the room using the appropriate sampling bag.
-
Analyze the ambient air sample with the CO analyzer to determine the background CO concentration.
-
-
Breath Sample Collection:
-
Have the subject sit comfortably for at least 15 minutes to reach a resting state.
-
Attach a clean, disposable mouthpiece to the CO analyzer.
-
Instruct the subject to put on the nose clip, take a deep breath, and hold it for 15 seconds.
-
After the breath-hold, the subject should exhale slowly and completely into the mouthpiece.
-
-
Data Analysis:
-
The CO analyzer will provide a reading of the CO concentration in parts per million (ppm).
-
Subtract the ambient CO concentration from the subject's breath CO concentration to obtain the endogenous CO level.
-
Calculate the erythrocyte lifespan using the following formula:
-
Erythrocyte Lifespan (days) = (K × Hemoglobin [g/dL]) / Endogenous CO [ppm]
-
Where K is a constant (approximately 1380, but may vary by instrument and specific formula used).[12]
-
-
Workflow for CO Breath Test:
Protocol 2: Measurement of Erythrocyte Survival using Biotin Labeling and Flow Cytometry
This protocol outlines the general steps for labeling red blood cells with biotin and tracking their survival in circulation.
Principle: A stable, non-radioactive biotin label is covalently attached to the surface proteins of erythrocytes. The percentage of these labeled cells remaining in circulation is then monitored over time using flow cytometry with a fluorescently-tagged streptavidin conjugate.
Materials:
-
NHS-biotin (or a water-soluble variant)
-
Sterile phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) if using non-water-soluble biotin
-
Subject's whole blood
-
Fluorescently-labeled streptavidin (e.g., Streptavidin-PE)
-
Flow cytometer
-
FACS tubes
Procedure:
-
Erythrocyte Labeling (Ex Vivo):
-
Collect a small volume of whole blood from the subject into an anticoagulant-containing tube.
-
Prepare a stock solution of NHS-biotin in DMSO or PBS, depending on its solubility.
-
Add the biotin solution to the whole blood at a predetermined optimal concentration and incubate at room temperature with gentle mixing.
-
Wash the labeled red blood cells with PBS to remove unbound biotin. This is a critical step to prevent labeling of other cells in vivo.
-
Resuspend the washed, biotinylated red blood cells in a small volume of sterile saline for re-infusion.
-
-
Re-infusion:
-
Re-infuse the prepared biotinylated red blood cells back into the subject.
-
-
Blood Sampling:
-
Collect small blood samples at various time points post-infusion (e.g., 1 hour, 24 hours, and then weekly).
-
-
Flow Cytometry Analysis:
-
For each time point, take a small aliquot of whole blood.
-
Incubate the blood sample with a fluorescently-labeled streptavidin conjugate.
-
Wash the cells to remove unbound streptavidin.
-
Analyze the samples on a flow cytometer, gating on the red blood cell population based on forward and side scatter.
-
Determine the percentage of fluorescently-positive (biotinylated) red blood cells.
-
-
Data Analysis:
-
Plot the percentage of biotinylated red blood cells remaining in circulation against time.
-
The resulting curve represents the survival of the labeled erythrocyte population. The time it takes for the percentage of labeled cells to decrease by half is the half-life, and the overall curve can be used to model and calculate the mean lifespan.
-
Workflow for Biotin Labeling and Flow Cytometry:
V. Signaling Pathways and Logical Relationships
Proposed Mechanism of Imeglimin's Effect on Erythrocyte Lifespan
The following diagram illustrates the hypothetical pathway through which Imeglimin may extend the lifespan of red blood cells.
References
- 1. Frontiers | Imeglimin may affect hemoglobin A1c accuracy via prolongation of erythrocyte lifespan in patients with type 2 diabetes mellitus: insights from the INFINITY clinical trial [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. mdd.org.uk [mdd.org.uk]
- 4. Antibodies against biotin-labeled red blood cells can shorten posttransfusion survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The use of carbon monoxide breath test to detect the effect of iron overload on erythrocyte lifespan in MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Managing discordance between HbA1c and glucose management indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Safety and Efficacy of Imeglimin for Type 2 Diabetes Mellitus in Patients With Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of patient characteristics on the efficacy and safety of imeglimin monotherapy in Japanese patients with type 2 diabetes mellitus: A post‐hoc analysis of two randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparative evaluation of clinical glycemic control markers treated with imeglimin and its effect on erythrocytes in patients with type 2 diabetes mellitus: study protocol of a single-arm, open-label, prospective, exploratory trial - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating the confounding variables in Imeglimin hydrochloride research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating confounding variables during experiments with Imeglimin hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a first-in-class oral anti-diabetic agent that targets mitochondrial bioenergetics.[1] Its mechanism involves a dual action: improving pancreatic β-cell function and enhancing insulin action in tissues like the liver and skeletal muscle.[2] At a cellular level, it modulates mitochondrial function, leading to improved energy metabolism and protection against cell death from oxidative stress.[2][3]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, this compound powder should be kept at -20°C for up to three years or at 4°C for up to two years.[4] Stock solutions, once prepared, should be aliquoted and stored in tightly sealed vials at -80°C for up to six months or at -20°C for up to one month.[4][5] It is advisable to avoid repeated freeze-thaw cycles.[4] When preparing aqueous solutions, it's recommended to filter and sterilize them before use.
Q3: Are there known drug-drug interactions that could confound my experimental results?
A3: While the overall potential for drug-drug interactions with Imeglimin is low, it's important to be aware of potential confounding factors.[6] Imeglimin is a substrate and inhibitor of organic cation transporters (OCT1, OCT2) and multidrug and toxin extrusion proteins (MATE1).[1][6][7] Co-administration with other anti-diabetic drugs, particularly metformin, has been studied. While no clinically significant interactions affecting metformin exposure have been reported, some studies note minor reductions in its systemic exposure and renal elimination when co-administered with Imeglimin.[8][9] When designing experiments, it is crucial to consider the potential for interaction with other compounds that are substrates or inhibitors of these transporters.
Q4: How do patient characteristics influence the effects of Imeglimin in clinical research?
A4: The efficacy of Imeglimin has been shown to be broadly consistent across various patient subgroups.[10][11][12] However, some factors have been identified as predictors of a better response. Post-hoc analyses of clinical trials have indicated that older age and treatment-naïve status are associated with a greater therapeutic effect.[13] The efficacy of Imeglimin has been demonstrated in patients with and without comorbidities such as hypertension and dyslipidemia.[10]
Troubleshooting Guides
Issue 1: High Variability in Glucose-Stimulated Insulin Secretion (GSIS) Assay Results
| Potential Cause | Troubleshooting Step |
| Cell Health and Confluency | Ensure cells are healthy and have reached optimal confluency. Over-confluent or under-confluent cells can show altered insulin secretion.[14] |
| Inconsistent Pre-incubation | Standardize the pre-incubation time in low glucose medium to at least 2 hours to establish a consistent basal insulin secretion level.[14] |
| Inadequate Washing | Gently but thoroughly wash cells to remove any residual high-glucose medium before pre-incubation. |
| Leaking or Damaged Cells | Handle cells gently during washing and media changes to prevent cell damage, which can lead to high basal insulin levels.[14] |
| Reagent Temperature | Ensure all buffers and solutions are warmed to 37°C before adding them to the cells.[15] |
Issue 2: Inconsistent Results in Mitochondrial Respiration Assays
| Potential Cause | Troubleshooting Step |
| Sample Preparation | For tissue samples, ensure consistent homogenization and protein concentration across all samples. For cultured cells, ensure a consistent cell number and seeding density. |
| Substrate and Inhibitor Concentrations | Optimize the concentrations of substrates, uncouplers, and inhibitors for your specific cell type or tissue to ensure maximal and specific effects on the electron transport chain complexes. |
| Instrument Calibration | Perform regular calibration of the respirometry instrument (e.g., Oroboros O2k) to ensure accurate oxygen concentration readings. |
| Background Respiration | Always measure and subtract the background oxygen consumption of the medium and instrument to get the true mitochondrial respiration rate. |
| Mitochondrial Integrity | For permeabilized cells or isolated mitochondria, assess mitochondrial integrity using assays like cytochrome c addition to ensure the outer mitochondrial membrane is intact. |
Issue 3: High Background Fluorescence in Reactive Oxygen Species (ROS) Assays
| Potential Cause | Troubleshooting Step |
| Probe Autoxidation | Prepare the DCFDA/H2DCFDA working solution fresh and protect it from light to prevent autoxidation, which can lead to high background fluorescence.[16] |
| Phenol Red in Medium | Use phenol red-free medium during the assay, as phenol red can interfere with fluorescence measurements.[16] |
| Cell Debris | Ensure cell cultures are free of debris, as this can contribute to non-specific fluorescence. |
| Incomplete Washing | Thoroughly wash cells after probe loading to remove any extracellular probe that has not been taken up by the cells. |
| Photobleaching | Minimize exposure of the probe-loaded cells to light to prevent photobleaching and reduce background. |
Data Presentation
Table 1: Efficacy of Imeglimin Monotherapy in Subgroups of Japanese Patients with Type 2 Diabetes
| Patient Subgroup | LSM Change in HbA1c from Baseline (Imeglimin vs. Placebo) | P-value |
| Age <65 years | -0.87% | <0.001 |
| Age ≥65 years | -0.87% | <0.001 |
| BMI <25 kg/m ² | -0.90% | <0.001 |
| BMI ≥25 kg/m ² | -0.83% | <0.001 |
| With Hypertension | -0.94% | <0.001 |
| Without Hypertension | -0.83% | <0.001 |
| With Dyslipidemia | -0.97% | <0.001 |
| Without Dyslipidemia | -0.78% | <0.001 |
Data from a post-hoc analysis of two randomized, placebo-controlled trials.[10]
Experimental Protocols
Glucose-Stimulated Insulin Secretion (GSIS) Assay in INS-1 Cells
a. Cell Culture:
-
Culture INS-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 11 mM glucose, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol.
-
Seed cells in 12-well plates and grow to confluence. Change the medium the day before the assay.[14]
b. Assay Procedure:
-
Gently wash the confluent cells twice with a pre-warmed secretion assay buffer (SAB) containing 2.5 mM glucose.
-
Pre-incubate the cells in 1.5 mL of SAB with 2.5 mM glucose for 2 hours at 37°C.[14]
-
After pre-incubation, aspirate the buffer and add 1.5 mL of SAB containing either 2.5 mM glucose (basal) or 16.7 mM glucose (stimulated), with or without this compound at the desired concentrations.
-
Incubate for 2 hours at 37°C.[14]
-
Collect the supernatant and centrifuge to remove any cellular debris.
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit.
Measurement of Mitochondrial Respiration using Oroboros O2k
a. Sample Preparation (Permeabilized Cells):
-
Harvest cultured cells and wash with mitochondrial respiration medium (e.g., MiR05).
-
Resuspend the cell pellet in MiR05 containing a permeabilizing agent (e.g., digitonin) at a pre-optimized concentration.
-
Incubate on ice for a specified time to permeabilize the plasma membrane while keeping the mitochondrial membrane intact.
-
Wash the permeabilized cells to remove the permeabilizing agent and resuspend in fresh MiR05.
b. High-Resolution Respirometry:
-
Calibrate the Oroboros O2k instrument according to the manufacturer's instructions.
-
Add the permeabilized cell suspension to the O2k chambers.
-
Follow a Substrate-Uncoupler-Inhibitor Titration (SUIT) protocol to assess different respiratory states. A typical SUIT protocol for assessing Complex I and II function is as follows:
-
Baseline: Measure routine respiration.
-
Complex I: Add substrates for Complex I (e.g., pyruvate, malate, glutamate).
-
Coupled Respiration (OxPhos): Add ADP to measure ATP-linked oxygen consumption.
-
Electron Transfer System (ETS) Capacity: Add an uncoupler (e.g., FCCP) to measure the maximum capacity of the electron transport system.
-
Complex II: Inhibit Complex I with rotenone and then add a substrate for Complex II (e.g., succinate).
-
Residual Oxygen Consumption (ROX): Inhibit Complex III with antimycin A to measure non-mitochondrial oxygen consumption.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
a. Cell Preparation:
-
Seed cells in a dark, clear-bottomed 96-well plate and culture overnight.[16]
b. DCFDA Staining and Measurement:
-
Prepare a fresh working solution of 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) at a concentration of 20 µM in phenol red-free medium or assay buffer.[16] The optimal concentration may need to be determined for your specific cell line.[16]
-
Remove the culture medium from the cells and wash once with pre-warmed assay buffer.
-
Add 100 µL of the H2DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[16][17]
-
After incubation, wash the cells to remove the excess probe.
-
Add fresh phenol red-free medium containing your test compounds (e.g., this compound) and a positive control (e.g., H₂O₂ or pyocyanin).[16]
-
Incubate for the desired treatment period.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~529 nm.[18]
Visualizations
Caption: Mechanism of action of Imeglimin at the mitochondrial level.
Caption: Workflow for mitigating confounding variables in Imeglimin research.
References
- 1. researchgate.net [researchgate.net]
- 2. lifetechindia.com [lifetechindia.com]
- 3. selleckchem.com [selleckchem.com]
- 4. abmole.com [abmole.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Investigation, Pharmacokinetics, and Disposition of Imeglimin, a Novel Oral Antidiabetic Drug, in Preclinical Species and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. The Efficacy and Safety of Imeglimin as Add-on Therapy in Patients With Type 2 Diabetes Inadequately Controlled With Metformin Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of patient characteristics on the efficacy and safety of imeglimin monotherapy in Japanese patients with type 2 diabetes mellitus: A post‐hoc analysis of two randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (Open Access) Effect of patient characteristics on the efficacy and safety of imeglimin monotherapy in Japanese patients with type 2 diabetes mellitus: A post-hoc analysis of two randomized, placebo-controlled trials. (2023) | Katsuhiko Hagi | 3 Citations [scispace.com]
- 12. scilit.com [scilit.com]
- 13. Factors contributing to the clinical effectiveness of imeglimin monotherapy in Japanese patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GSIS [ndfs.byu.edu]
- 15. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 16. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 17. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 18. bioquochem.com [bioquochem.com]
Technical Support Center: Forced Degradation Studies of Imeglimin Hydrochloride for Stable Formulation Development
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting forced degradation studies on Imeglimin hydrochloride. Our goal is to facilitate the identification of stable formulations by providing detailed experimental protocols, data interpretation, and visual aids.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions applied in forced degradation studies of this compound?
Forced degradation studies for this compound typically involve subjecting the drug substance to a variety of stress conditions to assess its intrinsic stability and identify potential degradation products. The most common stress conditions include:
-
Acidic Hydrolysis: Exposure to acidic conditions, commonly using 0.1 N hydrochloric acid (HCl), often with heating to accelerate degradation.
-
Basic Hydrolysis: Exposure to alkaline conditions, typically using 0.1 N sodium hydroxide (NaOH), which can also be performed at elevated temperatures.
-
Oxidative Degradation: Treatment with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).
-
Thermal Stress: Exposing the solid drug substance to high temperatures, for instance, 80°C for 48 hours.
-
Photolytic Stress: Exposing the drug substance to ultraviolet (UV) and/or fluorescent light to assess its photosensitivity.
Q2: Under which conditions is this compound most likely to degrade?
Based on current research, this compound demonstrates significant degradation under basic (alkaline) and oxidative conditions .[1][2] It is found to be relatively stable under acidic, thermal, and photolytic stress.[1][2]
Q3: What are the known degradation products of this compound?
Several degradation products (DPs) of this compound have been identified through various analytical techniques like LC-MS. Two specific degradation products have been characterized under oxidative and basic stress conditions as DP1 (m/z 160.2) and DP2 (m/z 118.0), respectively.[1] Another study identified a total of four degradation products, with one being the known antidiabetic drug, metformin.[3][4][5]
Troubleshooting Guide
Problem: No degradation is observed under stress conditions.
-
Possible Cause 1: Stress conditions are not harsh enough.
-
Solution: Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or prolong the exposure time. It is a stepwise process to achieve optimal degradation (typically 5-20%).
-
-
Possible Cause 2: The analytical method is not stability-indicating.
-
Solution: The chromatographic method used must be able to separate the parent drug from its degradation products. Method validation should include specificity tests with stressed samples to ensure that all degradants are resolved from the main peak.
-
Problem: Excessive degradation of the drug substance is observed.
-
Possible Cause: The stress conditions are too harsh.
-
Solution: Reduce the severity of the stress conditions. This can be achieved by lowering the concentration of the stressor, decreasing the temperature, or shortening the exposure time. The goal is to achieve partial degradation to identify the primary degradation pathways.
-
Problem: Poor peak shape or resolution in the chromatogram.
-
Possible Cause 1: Inappropriate mobile phase or column.
-
Solution: Optimize the mobile phase composition (e.g., pH, organic modifier ratio) and select a suitable column (e.g., C18) to improve peak symmetry and resolution between Imeglimin and its degradants.
-
-
Possible Cause 2: Co-elution of degradation products.
-
Solution: Adjust the gradient profile or the mobile phase composition to improve the separation of co-eluting peaks. A change in the stationary phase (column) might also be necessary.
-
Data Presentation
The following table summarizes the quantitative data from a representative forced degradation study of this compound.
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation |
| Acidic Hydrolysis | 0.1 N HCl | 1 hour | 80°C | 6.19% |
| Basic Hydrolysis | 0.1 N NaOH | - | - | 24.93% |
| Oxidative Degradation | 3% H₂O₂ | 2 hours | 80°C | 17.50% |
| Thermal Degradation | Solid State | 48 hours | 80°C | 0% |
| Photolytic Degradation | Sunlight | 2 days | Ambient | 10.01% |
Data adapted from a stability-indicating RP-HPLC method development study.[2]
Experimental Protocols
1. Acidic Degradation:
-
Accurately weigh and dissolve this compound in a suitable solvent to obtain a known concentration (e.g., 1000 µg/ml).
-
Take a specific volume of the stock solution and add an equal volume of 0.1 N HCl.
-
Reflux the solution for 1 hour at 80°C.[6]
-
After cooling to room temperature, neutralize the solution with 0.1 N NaOH.
-
Dilute the solution to a suitable concentration with the mobile phase for analysis.
2. Basic Degradation:
-
From the stock solution, take a specific volume and add an equal volume of 0.1 N NaOH.
-
Allow the solution to stand at room temperature for a specified period or gently heat to accelerate degradation.
-
Neutralize the solution with 0.1 N HCl.[6]
-
Dilute to the final concentration with the mobile phase.
3. Oxidative Degradation:
-
Mix a specific volume of the stock solution with an equal volume of 3% H₂O₂.[6]
-
Keep the solution at 80°C for 2 hours.[6]
-
Dilute the resulting solution with the mobile phase for analysis.
4. Thermal Degradation:
-
Expose a known quantity of solid this compound powder to a constant temperature of 80°C for 48 hours in a calibrated oven.[6]
-
After the specified time, cool the sample and dissolve it in a suitable solvent to prepare a solution of known concentration for analysis.
5. Photolytic Degradation:
-
Expose the solid drug substance to direct sunlight for 2 days.[6]
-
Alternatively, expose the drug solution to a combination of UV and fluorescent light in a photostability chamber.
-
Prepare a solution of the exposed solid or use the exposed solution and dilute it to the desired concentration for analysis.
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Study of an Anti-Diabetic Drug Imeglimin: Impurity Profiling and Structure Elucidation Using LC-Q-ToF-MS/MS and NMR [pubmed.ncbi.nlm.nih.gov]
- 4. citedrive.com [citedrive.com]
- 5. Forced Degradation Study of an Anti-Diabetic Drug Imeglimin: Impurity Profiling and Structure Elucidation Using LC-Q-ToF-MS/MS and NMR. | Semantic Scholar [semanticscholar.org]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
Adjusting experimental protocols for Imeglimin hydrochloride's unique chemical properties
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Imeglimin hydrochloride. The information is tailored to address the unique chemical properties of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
A1: this compound is a white to beige powder. It is the first in a new class of oral anti-diabetic drugs called "glimins".[1][2] Key chemical properties are summarized in the table below.
Q2: In which solvents is this compound soluble?
A2: this compound is freely soluble in water and organic solvents like methanol and acetonitrile.[3][4] It is also soluble in DMSO.[5][6] Its solubility is generally highest in acidic buffers (pH 4-6).[4] Refer to the solubility table for more details.
Q3: What is the mechanism of action of Imeglimin?
A3: Imeglimin's primary mechanism of action is centered on improving mitochondrial function.[2][7][8] This leads to a dual effect:
-
Enhanced Insulin Secretion: It amplifies glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[7][8][9]
-
Improved Insulin Sensitivity: It enhances insulin action in the liver and skeletal muscle, leading to increased glucose uptake and reduced hepatic glucose production.[7][8][10]
At the molecular level, Imeglimin partially inhibits mitochondrial respiratory chain Complex I and restores the activity of Complex III.[7][8][9] This rebalances cellular energy metabolism, reduces the production of reactive oxygen species (ROS), and protects mitochondria from dysfunction.[7][8][9]
Q4: How should this compound be stored?
A4: this compound powder should be stored at 2-8°C and desiccated.[11] Stock solutions, once prepared, should be aliquoted and stored in tightly sealed vials at -20°C for up to one month to avoid repeated freeze-thaw cycles.[12][13] Long-term storage of the powder is recommended at -20°C for up to 3 years.[12]
Quantitative Data Summary
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₄ClN₅ | [14] |
| Molecular Weight | 191.66 g/mol | [4][14] |
| Appearance | White to beige powder | [4][11] |
| Melting Point | 239.90°C | [4] |
| IUPAC Name | (4R)-6-N,6-N,4-trimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine;hydrochloride | [4][14] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | Freely soluble (≥62.7 mg/mL) | [3][4] |
| Ethanol | ≥50.3 mg/mL | [3] |
| DMSO | ≥29.9 mg/mL | [3][6] |
| Methanol | Soluble | [5] |
| Acetonitrile | Soluble | [4] |
| Acetone | Soluble | [4] |
| Chloroform | Slightly Soluble | [4] |
| Acidic Buffers (pH 4-6) | Highest solubility | [4] |
| Neutral to Slightly Alkaline Buffers (pH 6-8) | Moderate solubility | [4] |
Experimental Protocols and Troubleshooting
This section provides detailed methodologies for key experiments and troubleshooting guides for common issues.
Protocol 1: In Vitro Assessment of Imeglimin on Mitochondrial Respiration in Cultured Cells (e.g., HepG2, INS-1)
Objective: To determine the effect of Imeglimin on mitochondrial oxygen consumption rates.
Methodology:
-
Cell Culture: Culture cells to 80-90% confluency in appropriate media.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., sterile water or DMSO).
-
Mitochondrial Respiration Assay:
-
Harvest and resuspend cells in assay medium.
-
Use a Seahorse XF Analyzer or a similar instrument to measure the oxygen consumption rate (OCR).
-
Perform a mitochondrial stress test by sequential injections of oligomycin, FCCP, and rotenone/antimycin A.
-
-
Data Analysis: Calculate basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low cell viability after treatment | Imeglimin concentration is too high; prolonged exposure. | Perform a dose-response and time-course experiment to determine the optimal non-toxic concentration and duration. |
| Inconsistent OCR readings | Uneven cell seeding; instrument malfunction. | Ensure a single-cell suspension and accurate cell counting for even seeding. Calibrate and maintain the instrument according to the manufacturer's protocol. |
| No significant effect of Imeglimin observed | Inappropriate concentration range; insufficient treatment time; cell line is not responsive. | Test a wider range of concentrations. Increase the incubation time. Use a positive control known to affect mitochondrial respiration. Consider using a different cell line. |
Protocol 2: Quantification of Imeglimin in Plasma Samples using RP-HPLC
Objective: To measure the concentration of Imeglimin in plasma for pharmacokinetic studies.
Methodology:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a 3:1 ratio of cold methanol to plasma.
-
Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant and filter through a 0.22 µm syringe filter.
-
-
Quantification:
-
Prepare a standard curve with known concentrations of this compound.
-
Analyze samples and quantify the concentration based on the standard curve.
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) | Column degradation; inappropriate mobile phase pH. | Use a new column or a guard column. Adjust the mobile phase pH to be within the stable range for Imeglimin (4.5-7.4).[4] |
| Baseline noise or drift | Contaminated mobile phase or column; detector lamp issue. | Filter the mobile phase. Flush the column with a strong solvent. Check and replace the detector lamp if necessary. |
| Low recovery during sample preparation | Inefficient protein precipitation. | Optimize the precipitation solvent and ratio. Ensure complete mixing and adequate centrifugation. |
Visualizations
Signaling Pathways and Workflows
Caption: Imeglimin's dual mechanism of action on mitochondria, pancreas, and liver/muscle.
Caption: Workflow for the quantification of Imeglimin in plasma using RP-HPLC.
Caption: A logical approach to troubleshooting unexpected experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Imeglimin: features of the mechanism of action and potential benefits | Kuznetsov | Problems of Endocrinology [probl-endojournals.ru]
- 3. apexbt.com [apexbt.com]
- 4. ijrpr.com [ijrpr.com]
- 5. caymanchem.com [caymanchem.com]
- 6. raybiotech.com [raybiotech.com]
- 7. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academicmed.org [academicmed.org]
- 11. This compound = 98 HPLC 775351-61-6 [sigmaaldrich.com]
- 12. selleckchem.com [selleckchem.com]
- 13. abmole.com [abmole.com]
- 14. This compound | C6H14ClN5 | CID 54763513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Analytical Method Development and Validation of Stability Indicating RP-HPLC Method For this compound [zenodo.org]
- 16. ijrti.org [ijrti.org]
Validation & Comparative
Comparing the efficacy of Imeglimin hydrochloride versus metformin in preclinical models
In the landscape of type 2 diabetes (T2D) research, the quest for novel therapeutics with superior efficacy and safety profiles is relentless. This guide provides a comparative analysis of Imeglimin hydrochloride, a first-in-class glimin, and metformin, the long-established first-line therapy. The comparison focuses on their performance in preclinical models, offering researchers, scientists, and drug development professionals a detailed look at the underlying mechanisms and experimental data that define their therapeutic potential.
Mechanism of Action: A Tale of Two Biguanide Derivatives
While both Imeglimin and metformin are biguanide derivatives and share a common target in the mitochondrial respiratory chain, their mechanisms of action diverge significantly.
This compound:
Imeglimin's unique mechanism centers on improving mitochondrial bioenergetics. It is proposed to have a dual effect: enhancing both insulin secretion from pancreatic β-cells and improving insulin sensitivity in the liver and skeletal muscle. At the molecular level, Imeglimin partially inhibits mitochondrial complex I and corrects deficient complex III activity. This rebalancing of the respiratory chain leads to reduced reactive oxygen species (ROS) production and prevents mitochondrial permeability transition pore opening, thereby protecting cells from apoptosis. In pancreatic islets, Imeglimin has been shown to increase glucose-stimulated ATP generation and boost the NAD+ pool, which contributes to amplified glucose-stimulated insulin secretion (GSIS).
Metformin:
Metformin's primary antihyperglycemic effect is the inhibition of hepatic glucose production (gluconeogenesis). Its molecular mechanism is complex and not entirely elucidated, but it is known to inhibit mitochondrial respiratory chain complex I. This inhibition leads to a decrease in cellular ATP levels and a corresponding increase in AMP, which in turn activates AMP-activated protein kinase (AMPK). Activated AMPK then phosphorylates various downstream targets, leading to the suppression of gluconeogenic genes. Metformin also enhances peripheral glucose uptake and insulin sensitivity, partly through AMPK activation in skeletal muscle, which promotes the translocation of GLUT4 glucose transporters to the cell membrane.
Comparative Efficacy in Preclinical Models
Numerous preclinical studies have evaluated the efficacy of Imeglimin and metformin in various rodent models of diabetes and insulin resistance. A common model is the high-fat, high-sucrose diet (HFHSD)-fed mouse, which develops key features of T2D, including hyperglycemia, insulin resistance, and hepatic steatosis.
Table 1: Comparative Effects on Glucose Homeostasis in HFHSD Mice
| Parameter | Imeglimin Treatment | Metformin Treatment | Citation |
| Fasting Blood Glucose | Significantly decreased | Significantly reduced | |
| Glucose Tolerance (OGTT) | Restored normal glucose tolerance | Improved glucose tolerance | |
| Insulin Sensitivity | Significantly improved; increased insulin-stimulated PKB phosphorylation in liver (+157%) and muscle (+198%) | Improved insulin resistance; reduced HOMA-IR (-36%) | |
| Hepatic Steatosis | Reduced | Data not directly comparable |
Table 2: Effects on Mitochondrial Function in HFHSD Mice
| Parameter | Imeglimin Treatment | Metformin Treatment | Citation |
| Mitochondrial Respiration | Redirects substrate flow to favor complex II; inhibits complex I and restores complex III activity | Known to inhibit mitochondrial respiratory chain complex I | |
| Reactive Oxygen Species (ROS) | Reduced production | Data not directly comparable | |
| Mitochondrial DNA (mtDNA) | Increased | Data not directly comparable |
Signaling Pathways
The distinct molecular mechanisms of Imeglimin and metformin translate to different primary signaling cascades.
Caption: Imeglimin's signaling pathway.
Caption: Metformin's signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical comparison of Imeglimin and metformin.
1. High-Fat, High-Sucrose Diet (HFHSD) Mouse Model
-
Animal Model: Male C57BL/6J mice are typically used.
-
Diet: Mice are fed a diet where a high percentage of calories are derived from fat (e.g., 60%) and sucrose. This diet is administered for an extended period (e.g., 16 weeks) to induce obesity, insulin resistance, and hyperglycemia.
-
Drug Administration: Following the induction of the diabetic phenotype, mice are treated with Imeglimin, metformin, or a vehicle control. Drugs are typically administered via oral gavage daily for a specified duration (e.g., 6 weeks).
-
Endpoint Analysis: Body weight, food intake, blood glucose, and insulin levels are monitored throughout the study. At the end of the treatment period, tissues such as the liver, skeletal muscle, and pancreas are collected for further analysis (e.g., Western blotting for signaling proteins, mitochondrial function assays, histology).
2. Oral Glucose Tolerance Test (OGTT)
-
Purpose: To assess the ability of the animal to clear a glucose load from the bloodstream, providing a measure of glucose tolerance.
-
Procedure:
-
Animals are fasted overnight (typically 12-16 hours).
-
A baseline blood sample is collected (Time 0).
-
A concentrated glucose solution (e.g., 1.5-2 g/kg body weight) is administered orally.
-
Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Blood glucose concentrations are measured for each time point.
-
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify the overall glucose excursion. A lower AUC indicates better glucose tolerance.
3. Insulin Sensitivity Assessment (Hyperinsulinemic-Euglycemic Clamp)
-
Purpose: Considered the gold standard for assessing insulin sensitivity in vivo.
-
Procedure:
-
A catheter is surgically implanted for infusions.
-
A continuous infusion of insulin is administered to raise plasma insulin to a high, constant level.
-
A variable infusion of glucose is simultaneously administered to maintain blood glucose at a normal, steady level (euglycemia).
-
The glucose infusion rate (GIR) required to maintain euglycemia is measured.
-
-
Data Analysis: A higher GIR indicates greater insulin sensitivity, as more glucose is being taken up by peripheral tissues in response to the infused insulin.
4. Mitochondrial Respiration Assays
-
Purpose: To measure the function of the mitochondrial electron transport chain.
-
Procedure:
-
Mitochondria are isolated from tissues (e.g., liver).
-
Oxygen consumption is measured using a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).
-
Specific substrates and inhibitors are added sequentially to assess the activity of different mitochondrial complexes. For example:
-
Glutamate/malate are used to measure Complex I-linked respiration.
-
Succinate is used to measure Complex II-linked respiration.
-
Specific inhibitors like rotenone (for Complex I) and antimycin A (for Complex III) are used to isolate the activity of individual complexes.
-
-
Caption: Typical preclinical experimental workflow.
Conclusion
Preclinical data suggest that both Imeglimin and metformin are effective in improving glycemic control and insulin sensitivity. However, their distinct mechanisms of action may offer different therapeutic advantages. Imeglimin's novel mechanism of targeting mitochondrial bioenergetics to simultaneously enhance insulin secretion and improve insulin sensitivity presents a promising and potentially complementary approach to existing therapies. Metformin remains a cornerstone of T2D treatment, with a well-established safety profile and a primary effect on reducing hepatic glucose output. Further preclinical and clinical research is warranted to fully elucidate the comparative long-term benefits and potential combination synergies of these two important antidiabetic agents.
Imeglimin and Sitagliptin: A Comparative Analysis for Type 2 Diabetes Mellitus
A definitive head-to-head clinical trial comparing the monotherapy efficacy and safety of Imeglimin hydrochloride and sitagliptin is not available in the current body of scientific literature. However, a key Phase II clinical trial provides valuable insights into the performance of Imeglimin as an add-on therapy in patients with type 2 diabetes inadequately controlled by sitagliptin monotherapy. This guide offers a detailed comparison based on this available clinical data and the distinct mechanisms of action of each drug.
Executive Summary
Imeglimin, the first in a new class of oral antidiabetic agents known as "glimins," and sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, both aim to improve glycemic control in patients with type 2 diabetes. While their primary goals are similar, their mechanisms of action are fundamentally different. Imeglimin targets mitochondrial bioenergetics to improve insulin secretion and sensitivity, whereas sitagliptin enhances the incretin system to promote glucose-dependent insulin release.
A Phase II, multicenter, randomized, double-blind, placebo-controlled, parallel-group study demonstrated that the addition of Imeglimin to sitagliptin therapy significantly improved glycemic control in patients who were not adequately managed with sitagliptin alone. This suggests a complementary, rather than directly competitive, relationship between the two drugs.
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from the Phase II add-on therapy trial.
Table 1: Efficacy of Imeglimin as Add-on Therapy to Sitagliptin (12 Weeks)
| Parameter | Imeglimin (1500 mg b.i.d.) + Sitagliptin (100 mg q.d.) | Placebo + Sitagliptin (100 mg q.d.) | Between-Group Difference | p-value |
| Change in HbA1c from Baseline (%) | -0.60% | +0.12% | -0.72% | <0.001[1][2][3][4] |
| Change in Fasting Plasma Glucose (FPG) (mmol/L) | -0.93 mmol/L | -0.11 mmol/L | -0.82 mmol/L | 0.014[1][2][3][4] |
| Patients Achieving HbA1c ≤7% | 19.8% | 1.1% | 18.7% | 0.004[1][2] |
| Patients with HbA1c Reduction ≥0.5% | 54.3% | 21.6% | 32.7% | <0.001[1][2] |
Table 2: Safety and Tolerability Profile (12 Weeks)
| Adverse Event Profile | Imeglimin + Sitagliptin Group | Placebo + Sitagliptin Group |
| Overall Incidence of Adverse Events | Comparable to placebo group[1] | Comparable to Imeglimin group[1] |
| Treatment-Emergent Adverse Events Related to Study Medication | No reported events[2] | Seven events in three subjects[2] |
| Serious Adverse Events | Not specified, but overall safety profile was excellent[5] | Not specified, but overall safety profile was excellent[5] |
| Hypoglycemia | Low incidence, comparable to placebo[6] | Low incidence, comparable to Imeglimin[6] |
Experimental Protocols
Phase II Add-on Therapy Trial Methodology
This study was a multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Participants: 170 patients with type 2 diabetes (mean age 56.8 years; mean BMI 32.2 kg/m ²) who had inadequate glycemic control (HbA1c ≥7.5%) despite being on a stable dose of sitagliptin (100 mg once daily) for a 12-week run-in period.[1][3][4]
-
Intervention: Patients were randomized to receive either Imeglimin (1,500 mg twice daily) or a matching placebo, in addition to their ongoing sitagliptin (100 mg once daily) therapy, for 12 weeks.[1][3][4]
-
Primary Endpoint: The primary efficacy endpoint was the change in HbA1c from baseline to week 12 compared between the Imeglimin and placebo groups.[1][3][4]
-
Secondary Endpoints: Secondary endpoints included the change in fasting plasma glucose (FPG), the proportion of patients achieving an HbA1c level of ≤7%, and the proportion of patients with an HbA1c reduction of ≥0.5%.[1][3][4]
-
Safety Assessment: Safety and tolerability were assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.[7]
Signaling Pathways and Mechanisms of Action
This compound
Imeglimin's unique mechanism of action centers on improving mitochondrial function, which is often impaired in type 2 diabetes. It has a dual effect:
-
Enhancing Insulin Secretion: Imeglimin improves glucose-stimulated insulin secretion from pancreatic β-cells. It is thought to achieve this by modulating mitochondrial bioenergetics, leading to increased ATP production and subsequent insulin release.[6][8]
-
Improving Insulin Sensitivity: Imeglimin has been shown to increase glucose uptake in skeletal muscle and reduce hepatic glucose production.[6][8]
Sitagliptin
Sitagliptin is a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).
By inhibiting DPP-4, sitagliptin increases the levels of active incretins. This leads to:
-
Glucose-dependent insulin secretion: Enhanced insulin release from pancreatic β-cells in response to elevated blood glucose levels.
-
Suppression of glucagon secretion: Reduced glucagon release from pancreatic α-cells, which in turn decreases hepatic glucose production.
Logical Workflow for Add-On Therapy
The complementary mechanisms of Imeglimin and sitagliptin provide a rationale for their combined use in patients who do not achieve adequate glycemic control with sitagliptin alone.
Conclusion
While a direct head-to-head comparison is lacking, the available evidence from the Phase II add-on study strongly suggests that Imeglimin provides a significant, incremental glycemic benefit when added to sitagliptin therapy, with a favorable safety profile.[1][2] The distinct mechanisms of action of the two drugs—Imeglimin's targeting of mitochondrial dysfunction and sitagliptin's enhancement of the incretin system—appear to be complementary, offering a promising combination therapy for patients with type 2 diabetes who require additional glycemic control. Future head-to-head trials would be beneficial to fully elucidate the comparative efficacy and safety of these agents as monotherapies.
References
- 1. The efficacy and safety of imeglimin as add-on therapy in patients with type 2 diabetes inadequately controlled with sitagliptin monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. research.aston.ac.uk [research.aston.ac.uk]
- 5. Poxel’s Anti-diabetic Imeglimin Shows Significant Clinical Benefits in Type 2 Diabetes when Added to Sitagliptin | Poxel SA [poxelpharma.com]
- 6. Imeglimin: A Potential New Multi-Target Drug for Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term safety and efficacy of imeglimin as monotherapy or in combination with existing antidiabetic agents in Japanese patients with type 2 diabetes (TIMES 2): A 52-week, open-label, multicentre phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sitagliptin | Imeglimin: Current Development and Future Potential in Type 2 Diabetes | springermedicine.com [springermedicine.com]
Imeglimin Hydrochloride: A Comparative Analysis of Long-Term Safety and Efficacy in Type 2 Diabetes Mellitus
A comprehensive guide for researchers, scientists, and drug development professionals on the long-term clinical profile of Imeglimin hydrochloride in the management of Type 2 Diabetes Mellitus (T2DM), with a comparative assessment against established oral antidiabetic agents.
This compound, the first in a new class of oral antidiabetic drugs known as the "glimins," presents a novel mechanism of action for the treatment of Type 2 Diabetes Mellitus (T2DM). This guide provides a detailed examination of its long-term safety and efficacy, supported by data from key clinical trials. To offer a comprehensive perspective for research and development, Imeglimin's performance is compared with that of established oral antidiabetic agents: metformin (a biguanide), sitagliptin (a dipeptidyl peptidase-4 inhibitor), and dapagliflozin (a sodium-glucose cotransporter-2 inhibitor).
Long-Term Efficacy: A Comparative Overview
The long-term efficacy of Imeglimin has been primarily evaluated in the Trials of Imeglimin for Efficacy and Safety (TIMES) program. The TIMES 2 study, a 52-week, open-label, multicenter phase 3 trial, provides key insights into its sustained glucose-lowering effects, both as monotherapy and in combination with other antidiabetic agents.[1][2][3]
| Efficacy Endpoint | Imeglimin (TIMES 2) | Metformin (DPPOS) | Sitagliptin (PMS Japan) | Dapagliflozin (Pooled Analysis) |
| Study Duration | 52 weeks | 10 years (median) | 3 years | 104 weeks |
| Change in HbA1c (Monotherapy) | -0.46%[1][2] | Not directly reported as primary endpoint | -0.68% (overall change)[4] | Not specified for monotherapy in this dataset |
| Change in HbA1c (Combination Therapy) | -0.56% to -0.92%[1][2] | N/A | N/A | -0.35% (vs. placebo) |
| Change in Fasting Plasma Glucose (FPG) | Data not specified in abstracts | Not directly reported as primary endpoint | Not specified | Not specified |
Note: Direct comparison of efficacy data across different clinical trials should be interpreted with caution due to variations in study design, patient populations, and baseline characteristics.
Long-Term Safety and Tolerability
The safety profile of a long-term diabetes therapy is paramount. The TIMES 2 and the TWINKLE (a 52-week, open-label, single-arm, multicenter, phase 4 study in patients with T2D and chronic kidney disease) studies provide robust long-term safety data for Imeglimin.[4][5]
| Safety Aspect | Imeglimin (TIMES 2 & TWINKLE) | Metformin (DPPOS) | Sitagliptin (PMS Japan) | Dapagliflozin (Pooled Analysis) |
| Overall Adverse Events (AEs) | 75.5% (TIMES 2), 68.3% (TWINKLE)[2][5] | Gastrointestinal symptoms more common than placebo[6] | 6.3% (Adverse Drug Reactions)[4] | Higher incidence of genital and urinary tract infections vs. placebo |
| Serious Adverse Events (SAEs) | 5.6% (TIMES 2, none related to study drug)[2] | Infrequent, primarily lactic acidosis in contraindicated patients[6] | Infrequent cardiovascular events[4] | Hypoglycemia, renal impairment/failure, and volume depletion were balanced between groups |
| Common Adverse Events | Diarrhea (10.0% in TWINKLE)[5] | Gastrointestinal (e.g., diarrhea, nausea)[6] | Hypoglycemia (0.52%)[4] | Genital and urinary tract infections |
| Hypoglycemia | No severe hypoglycemia reported[2] | Not associated with hypoglycemia as monotherapy[6] | Low risk[4] | Not increased compared to placebo |
Mechanism of Action: A Novel Approach to Glycemic Control
Imeglimin's unique mechanism of action targets mitochondrial bioenergetics, a key element in the pathophysiology of T2DM.[7] It is understood to have a dual effect:
-
Pancreatic β-cell function enhancement: Imeglimin promotes glucose-stimulated insulin secretion. This is achieved by improving mitochondrial function within the β-cells, leading to increased ATP production and subsequent insulin release. A key part of this process involves the enhancement of the nicotinamide adenine dinucleotide (NAD⁺) salvage pathway.[1][8][9]
-
Improved Insulin Sensitivity: Imeglimin enhances insulin signaling in peripheral tissues, primarily the liver and skeletal muscle, leading to increased glucose uptake and reduced hepatic glucose production.[7]
This dual mechanism addresses two of the core defects in T2DM.
Caption: Imeglimin's dual mechanism of action in pancreatic β-cells.
Experimental Protocols: Key Clinical Trials
TIMES 2: Long-Term Safety and Efficacy of Imeglimin
-
Study Design: A 52-week, phase 3, pivotal, open-label, multicenter trial.[1][2]
-
Participants: 714 Japanese patients with T2DM inadequately controlled with diet and exercise or with a single oral antidiabetic agent.[1][2]
-
Intervention: All patients received Imeglimin 1000 mg twice daily, either as monotherapy or in combination with an existing antidiabetic agent (α-glucosidase inhibitor, biguanide, DPP-4 inhibitor, glinide, GLP-1 receptor agonist, SGLT2 inhibitor, sulphonylurea, or thiazolidinedione).[1][2]
-
Primary Endpoint: Safety, assessed by monitoring adverse events, laboratory results, and electrocardiograms (ECG).[1][2]
-
Secondary Endpoints: Changes from baseline in HbA1c and fasting plasma glucose (FPG) at week 52.[1][2]
TWINKLE: Imeglimin in T2DM with Chronic Kidney Disease
-
Study Design: A 52-week, open-label, single-arm, multicenter, phase 4 postmarketing clinical study.[4][5]
-
Participants: 60 Japanese individuals with T2D and advanced chronic kidney disease (CKD) stages G3b–5 (eGFR < 45 mL/min/1.73 m²), treated with ≤1 oral hypoglycemic agent.[4][5]
-
Intervention: Participants received 500 mg of Imeglimin twice daily if eGFR was 15 to <45 mL/min/1.73 m² or 500 mg once daily if eGFR was <15 mL/min/1.73 m², as monotherapy or in combination with their existing hypoglycemic agent. Dose adjustments were permitted based on safety and eGFR.[4][5]
-
Primary Endpoint: Safety, assessed through the incidence of adverse events.
-
Secondary Endpoints: Changes from baseline in HbA1c, glycated albumin (GA), and FPG at weeks 24 and 52.[5]
Conclusion
This compound demonstrates a favorable long-term safety and efficacy profile for the treatment of T2DM, both as a monotherapy and in combination with other antidiabetic agents. Its unique mechanism of action, targeting mitochondrial dysfunction, offers a novel therapeutic approach. The data from the TIMES 2 and TWINKLE studies suggest that Imeglimin is well-tolerated, with a low risk of hypoglycemia and a safety profile comparable to or favorable against established therapies. For researchers and drug development professionals, Imeglimin represents a promising new avenue in the expanding landscape of T2DM management. Further long-term cardiovascular outcome trials will be crucial to fully establish its place in clinical practice.
References
- 1. Long-term safety and efficacy of imeglimin as monotherapy or in combination with existing antidiabetic agents in Japanese patients with type 2 diabetes (TIMES 2): A 52-week, open-label, multicentre phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Long-term safety and efficacy of imeglimin in Japanese individuals with type 2 diabetes and chronic kidney disease: A 52-week postmarketing clinical study (TWINKLE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Comparative evaluation of clinical glycemic control markers treated with imeglimin and its effect on erythrocytes in patients with type 2 diabetes mellitus: study protocol of a single-arm, open-label, prospective, exploratory trial [frontiersin.org]
- 8. Phase 2 trial with imeglimin in patients with Type 2 diabetes indicates effects on insulin secretion and sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Poxel Announces Initiation of TIMES 2 and TIMES 3 Trials for the Phase 3 Program for Imeglimin, an Investigational Therapeutic Agent for Type 2 Diabetes, in Japan | Poxel SA [poxelpharma.com]
A meta-analysis of clinical trials on Imeglimin hydrochloride for glycemic control
A comprehensive comparison of Imeglimin's performance against placebo and other common antidiabetic agents, supported by experimental data from key clinical trials.
Imeglimin, a first-in-class oral antidiabetic agent, has emerged as a novel therapeutic option for the management of type 2 diabetes (T2DM). Its unique mechanism of action, targeting mitochondrial bioenergetics, distinguishes it from other existing therapies. This guide provides a meta-analysis of key clinical trials to objectively evaluate the efficacy and safety of Imeglimin for glycemic control, comparing its performance with placebo, metformin, and sitagliptin.
Efficacy in Glycemic Control: A Quantitative Analysis
Clinical trials have consistently demonstrated the efficacy of Imeglimin in improving glycemic parameters. The following tables summarize the key quantitative data from pivotal studies, showcasing its effects as both monotherapy and combination therapy.
Table 1: Imeglimin Monotherapy vs. Placebo (TIMES 1 Trial)
| Parameter | Imeglimin (1000 mg twice daily) | Placebo | Difference (Imeglimin vs. Placebo) | p-value |
| Change in HbA1c from baseline at Week 24 | -0.87% | - | -0.87% | <0.0001 |
| Change in Fasting Plasma Glucose (FPG) from baseline at Week 24 (mmol/L) | -1.0 mmol/L | - | - | <0.0001 |
Data from the TIMES 1 Phase 3 trial, a 24-week, double-blind, randomized, placebo-controlled study in Japanese patients with T2DM.[1]
Table 2: Imeglimin as Add-on Therapy to Sitagliptin vs. Placebo
| Parameter | Imeglimin (1500 mg twice daily) + Sitagliptin | Placebo + Sitagliptin | Difference (Imeglimin vs. Placebo) | p-value |
| Change in HbA1c from baseline at Week 12 | -0.60% | +0.12% | -0.72% | <0.001 |
| Change in Fasting Plasma Glucose (FPG) from baseline at Week 12 (mmol/L) | -0.93 mmol/L | -0.11 mmol/L | -0.82 mmol/L | 0.014 |
Data from a 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study in patients with T2DM inadequately controlled with sitagliptin monotherapy.[2][3][4]
Table 3: Imeglimin vs. Metformin
| Parameter | Imeglimin (1000 mg twice daily) | Metformin (dose escalation) |
| Change in HbA1c from baseline at 24 weeks | Similar reduction to metformin | Similar reduction to Imeglimin |
Data from an exploratory randomized controlled trial comparing Imeglimin and metformin in patients with type 2 diabetes.[5] While showing comparable HbA1c reduction, the study highlighted different mechanisms of action, with Imeglimin demonstrating an increase in insulin levels and a distinct effect on incretin secretion.[5]
Mechanism of Action: A Dual Approach to Glycemic Control
Imeglimin's therapeutic effects stem from its unique mechanism of action that targets mitochondrial dysfunction, a key factor in the pathogenesis of T2DM.[6][7] It improves glycemic control through a dual approach:
-
Enhanced Insulin Secretion: Imeglimin amplifies glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[6] This is achieved by improving mitochondrial function, leading to increased ATP production.[8][9] A key pathway involved is the NAD+ salvage pathway, where Imeglimin boosts cellular NAD+ levels, which in turn enhances calcium mobilization, a critical step in insulin granule exocytosis.[8][9][10]
-
Improved Insulin Sensitivity: Imeglimin enhances insulin action in peripheral tissues, primarily the liver and skeletal muscle.[6] It achieves this by modulating the mitochondrial respiratory chain, specifically through partial inhibition of Complex I and correction of deficient Complex III activity.[6][8] This rebalancing of the respiratory chain reduces the production of reactive oxygen species (ROS), thereby mitigating oxidative stress and improving insulin signaling.[6][8] Furthermore, it has been shown to inhibit hepatic gluconeogenesis.[11]
Caption: Imeglimin's dual mechanism of action in pancreatic β-cells and peripheral tissues.
Experimental Protocols of Key Clinical Trials
The following sections provide detailed methodologies for the pivotal clinical trials cited in this guide.
TIMES 1: Imeglimin Monotherapy vs. Placebo
-
Study Design: A 24-week, double-blind, randomized, placebo-controlled, parallel-group, multicenter Phase 3 trial conducted at 30 sites in Japan.[1]
-
Participants: 213 adult patients with type 2 diabetes treated with diet and exercise for at least 12 weeks prior to screening, with an HbA1c between 7.0% and 10.0%.[1]
-
Intervention:
-
Imeglimin group: 1000 mg of Imeglimin administered orally twice daily.[1]
-
Placebo group: Matched placebo administered orally twice daily.[1]
-
A 4-week run-in period with placebo was conducted for all participants. Patients on a single oral hypoglycemic agent had an additional 8-week washout period before the run-in.[1]
-
-
Primary Endpoint: Change in mean HbA1c from baseline to week 24.[12]
-
Key Secondary Endpoints:
Caption: Experimental workflow of the TIMES 1 clinical trial.
Imeglimin as Add-on to Sitagliptin
-
Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[2]
-
Participants: 170 patients with type 2 diabetes inadequately controlled with sitagliptin monotherapy (HbA1c ≥7.5%) during a 12-week run-in period.[2]
-
Intervention:
-
Primary Endpoint: Change in HbA1c from baseline versus placebo at 12 weeks.[2]
-
Secondary Endpoints:
Caption: Experimental workflow of the Imeglimin add-on to sitagliptin trial.
Imeglimin vs. Metformin
-
Study Design: A 24-week, single-center, open-label, randomized controlled trial.[5]
-
Participants: Drug-naïve patients with type 2 diabetes or those on a single oral hypoglycemic agent (with an 8-week washout period).[5]
-
Intervention:
-
Assessments: Oral glucose tolerance test (OGTT) performed at baseline and after 12 and 24 weeks to assess insulin and incretin secretion.[5]
-
Primary Outcome: Comparison of the effects of Imeglimin and metformin on insulin and incretin secretion.[5]
-
Secondary Outcome: Change in HbA1c at 24 weeks.[5]
Safety and Tolerability
Across clinical trials, Imeglimin has demonstrated a favorable safety and tolerability profile.[6] Adverse events were generally minimal and mostly gastrointestinal in nature, with no significant increase in hypoglycemia compared to placebo.[4][6] When used in combination with metformin, there was a noted increase in gastrointestinal adverse events.[13]
Conclusion
The meta-analysis of clinical trials demonstrates that Imeglimin hydrochloride is an effective and well-tolerated oral antidiabetic agent for the management of type 2 diabetes. Its unique dual mechanism of action, targeting mitochondrial dysfunction to both enhance insulin secretion and improve insulin sensitivity, offers a novel therapeutic approach. The quantitative data from clinical trials consistently show significant reductions in HbA1c and FPG, both as monotherapy and in combination with other antidiabetic drugs like sitagliptin. While its glycemic efficacy is comparable to metformin, its distinct effects on insulin and incretin secretion highlight its unique pharmacological profile. For researchers and drug development professionals, Imeglimin represents a promising new class of antidiabetic agents with the potential to address the underlying pathophysiology of type 2 diabetes.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. The efficacy and safety of imeglimin as add-on therapy in patients with type 2 diabetes inadequately controlled with sitagliptin monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Unique Mitochondria-targeting Mechanism of Action Confirmed for Poxel’s Oral Agent Imeglimin | Poxel SA [poxelpharma.com]
- 8. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imeglimin amplifies glucose-stimulated insulin release from diabetic islets via a distinct mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imeglimin amplifies glucose-stimulated insulin release from diabetic islets via a distinct mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The mechanism by which imeglimin inhibits gluconeogenesis in rat liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of Imeglimin Monotherapy Versus Placebo in Japanese Patients With Type 2 Diabetes (TIMES 1): A Double-Blind, Randomized, Placebo-Controlled, Parallel-Group, Multicenter Phase 3 Trial | CiNii Research [cir.nii.ac.jp]
- 13. tandfonline.com [tandfonline.com]
A Cross-Species Examination of Imeglimin Hydrochloride's Metabolic Effects: A Comparative Guide
An objective analysis of Imeglimin hydrochloride's metabolic impact across various species reveals a unique mechanism of action primarily targeting mitochondrial function, which translates to improved glycemic control. This guide provides a comprehensive comparison with other antidiabetic agents, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Imeglimin, the first in the "glimin" class of oral antidiabetic agents, demonstrates a consistent metabolic profile across preclinical and clinical studies, primarily by enhancing mitochondrial function.[1][2] This leads to a dual effect: improved insulin secretion from pancreatic β-cells and enhanced insulin sensitivity in the liver and skeletal muscle.[3][4] Its mechanism distinguishes it from other classes of antidiabetic drugs, including the widely used metformin.[4][5]
Comparative Metabolic Effects of Imeglimin and Metformin
While both Imeglimin and metformin impact mitochondrial function, they do so through distinct mechanisms.[5][6] Imeglimin modulates the mitochondrial respiratory chain by partially inhibiting Complex I and restoring the activity of Complex III, which helps to reduce reactive oxygen species (ROS) production and protect against oxidative stress.[1][7] In contrast, metformin's primary effect is a mild inhibition of mitochondrial Complex I, leading to the activation of AMP-activated protein kinase (AMPK).[2][8] Notably, preclinical models suggest that Imeglimin carries a lower risk of lactic acidosis compared to metformin.[9]
Table 1: Cross-species Comparison of Key Metabolic Effects
| Parameter | Species | This compound | Metformin | Other Comparators (e.g., GLP-1 RAs, SGLT2is) |
| Glycated Hemoglobin (HbA1c) | Humans | Reduction of 0.5-1.0% (placebo-adjusted)[10] | Comparable reductions to Imeglimin[7] | Significant reductions, often greater than metformin |
| Fasting Plasma Glucose (FPG) | Humans | Significant reduction[11] | Significant reduction | Significant reduction |
| Glucose-Stimulated Insulin Secretion (GSIS) | Humans, Rodents | Enhanced[12][13] | No direct significant effect | GLP-1 RAs: Significantly enhanced |
| Insulin Sensitivity | Humans, Rodents | Improved in liver and muscle[14][15] | Improved, primarily through AMPK activation | Varies by drug class |
| Mitochondrial Respiration | Rodents | Modulates Complex I & III, reduces ROS[1][7] | Mildly inhibits Complex I[2] | Indirect effects |
| Body Weight | Humans | Generally weight-neutral[7] | Slight weight reduction or neutral | SGLT2is & GLP-1 RAs: Weight loss |
| Gastrointestinal Side Effects | Humans | Present, but potentially better tolerated than metformin[5] | Common (e.g., diarrhea, nausea) | Varies; GLP-1 RAs can cause nausea |
Delving into the Mechanism: Signaling Pathways
Imeglimin's unique mechanism centers on the restoration of normal mitochondrial function, which is often impaired in type 2 diabetes. This leads to a cascade of beneficial metabolic effects.
References
- 1. Imeglimin normalizes glucose tolerance and insulin sensitivity and improves mitochondrial function in liver of a high-fat, high-sucrose diet mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Imeglimin on mitochondrial function in patients with type 2 diabetes mellitus: a prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Imeglimin: features of the mechanism of action and potential benefits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A review of phenformin, metformin, and imeglimin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imeglimin – Current Development and Future Potential in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. doaj.org [doaj.org]
- 9. Reduced lactic acidosis risk with Imeglimin: Comparison with Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical pharmacology of imeglimin for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phase 2 trial with imeglimin in patients with Type 2 diabetes indicates effects on insulin secretion and sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. The Effects of Imeglimin on the Daily Glycemic Profile Evaluated by Intermittently Scanned Continuous Glucose Monitoring: Retrospective, Single-Center, Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
Independent validation of published research on Imeglimin hydrochloride's mechanism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published mechanism of action of Imeglimin hydrochloride against alternative therapies, supported by experimental data from independent research. Imeglimin is the first in a new class of oral hypoglycemic agents, known as "glimins," that targets mitochondrial bioenergetics to improve glucose homeostasis.[1] Its dual mechanism of action involves enhancing glucose-stimulated insulin secretion (GSIS) and improving insulin sensitivity in peripheral tissues, setting it apart from other antidiabetic drug classes.[2][3]
Core Mechanisms of Action: A Comparative Overview
Imeglimin's unique mechanism centers on its ability to modulate mitochondrial function, a key factor in the pathophysiology of type 2 diabetes.[2][3] This contrasts with the mechanisms of other established antidiabetic agents like metformin, sulfonylureas, and GLP-1 receptor agonists.[1]
Enhancement of Pancreatic β-Cell Function
Imeglimin improves the function of pancreatic β-cells, primarily by amplifying insulin secretion in a glucose-dependent manner.[1][2] This means it enhances insulin release only when blood glucose levels are elevated, thereby reducing the risk of hypoglycemia.[2] This effect is attributed to the modulation of mitochondrial activity within the β-cells, leading to increased ATP production and NAD+ levels, which are crucial for insulin secretion.[2][3][4]
In contrast, sulfonylureas and glinides stimulate insulin release by closing ATP-sensitive potassium channels, a mechanism that is independent of glucose levels and carries a higher risk of hypoglycemia.[1] While GLP-1 receptor agonists also enhance glucose-dependent insulin secretion, their action is mediated through a different cellular signaling pathway.[1]
Improvement of Insulin Sensitivity
Imeglimin has been shown to enhance insulin action in key metabolic tissues such as the liver and skeletal muscle.[2][3] By improving mitochondrial function, Imeglimin helps to reduce the production of reactive oxygen species (ROS) and improve cellular energy metabolism, which in turn can lead to better insulin signaling.[2][3] Studies in high-fat diet-fed rodents have demonstrated that Imeglimin treatment improves insulin sensitivity.[5]
Metformin, a cornerstone of type 2 diabetes therapy, also improves insulin sensitivity, primarily by inhibiting hepatic gluconeogenesis and increasing glucose uptake in muscle. While both drugs impact mitochondrial function, their specific targets and downstream effects differ significantly.[1]
Quantitative Data Comparison
The following tables summarize quantitative data from various studies, comparing the effects of Imeglimin with other agents on key parameters related to its mechanism of action.
Table 1: Effect on Glucose-Stimulated Insulin Secretion (GSIS) in Pancreatic Islets
| Treatment | Animal Model | Glucose Concentration | Fold Increase in Insulin Secretion vs. Control | Reference |
| Imeglimin (100 µM) | Diabetic GK Rat Islets | 16.7 mM | ~1.5 - 2.0 | [2] |
| Metformin (10 µM) | Diabetic GK Rat Islets | 16.7 mM | No significant change | [2] |
| GLP-1 (10 nM) | Diabetic GK Rat Islets | 16.7 mM | ~2.5 | [2] |
Table 2: Effect on Mitochondrial Respiration and ATP Production
| Treatment | Cell Type | Parameter | Observation | Reference |
| Imeglimin | Human Endothelial Cells | ATP Production | No significant change compared to control | [1] |
| Metformin | Human Endothelial Cells | ATP Production | Decreased | [1] |
| Imeglimin | HepG2 Cells | Oxygen Consumption Rate (ATP-coupled) | Reduced | [6] |
| Metformin | HepG2 Cells | Oxygen Consumption Rate (ATP-coupled) | Reduced (more potent than Imeglimin) | [6] |
Table 3: Effect on Reactive Oxygen Species (ROS) Production
| Treatment | Cell Type | Condition | % Reduction in ROS vs. Control | Reference |
| Imeglimin (100 µM) | IMS32 Schwann Cells | High Glucose | Significant reduction | [7] |
| Metformin (100 µM) | IMS32 Schwann Cells | High Glucose | Less potent reduction than Imeglimin | [7] |
Table 4: Clinical Efficacy Comparison (24 weeks, drug-naïve patients)
| Treatment | Change in HbA1c from Baseline | Reference |
| Imeglimin (2000 mg/day) | -0.8% | [8] |
| Metformin (1000 mg/day) | -0.9% | [8] |
Signaling Pathways and Experimental Workflows
Imeglimin's Proposed Mechanism of Action in Pancreatic β-Cells
Caption: Imeglimin's signaling pathway in pancreatic β-cells.
Experimental Workflow for Measuring Glucose-Stimulated Insulin Secretion (GSIS)
Caption: Workflow for GSIS measurement in isolated pancreatic islets.
Detailed Experimental Protocols
Measurement of Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets
Objective: To quantify the effect of Imeglimin on insulin secretion from pancreatic islets in response to high glucose concentrations.
Methodology:
-
Islet Isolation: Pancreatic islets are isolated from a relevant animal model (e.g., Goto-Kakizaki (GK) rats, a model for type 2 diabetes) by collagenase digestion of the pancreas.
-
Islet Culture: Isolated islets are cultured overnight in a standard cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Pre-incubation: Prior to the experiment, islets are pre-incubated for a defined period (e.g., 1-2 hours) in a Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM).
-
Treatment and Stimulation: Batches of islets (e.g., 5-10 islets per well) are then incubated in KRBB containing a high glucose concentration (e.g., 16.7 mM) with or without the test compounds (e.g., Imeglimin, metformin, GLP-1 receptor agonist) at various concentrations for a specified duration (e.g., 60 minutes).
-
Sample Collection: At the end of the incubation period, the supernatant is collected.
-
Insulin Quantification: The concentration of insulin in the supernatant is measured using a standardized method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Insulin secretion is normalized to the islet number or protein content and expressed as a fold change relative to the control group (high glucose alone).
Assessment of Mitochondrial Respiration (Oxygen Consumption Rate)
Objective: To determine the impact of Imeglimin on mitochondrial oxygen consumption, a measure of electron transport chain activity.
Methodology:
-
Cell Culture: A relevant cell line (e.g., HepG2 human hepatoma cells) is cultured to a suitable confluency.
-
Drug Treatment: Cells are treated with different concentrations of Imeglimin or comparator drugs (e.g., metformin) for a specified duration.
-
Extracellular Flux Analysis: The oxygen consumption rate (OCR) is measured using an extracellular flux analyzer (e.g., Seahorse XF Analyzer).
-
Mitochondrial Stress Test: A mitochondrial stress test is performed by sequential injection of mitochondrial inhibitors:
-
Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent, to determine maximal respiration.
-
Rotenone and Antimycin A: Complex I and III inhibitors, respectively, to measure non-mitochondrial respiration.
-
-
Data Analysis: Key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, are calculated from the OCR measurements and compared between treatment groups.
Measurement of Cellular NAD+ Levels
Objective: To quantify the effect of Imeglimin on the intracellular concentration of nicotinamide adenine dinucleotide (NAD+), a key cofactor in cellular metabolism and signaling.
Methodology:
-
Islet or Cell Preparation: Isolated islets or cultured cells are prepared as described in the previous protocols.
-
Drug Incubation: The biological samples are incubated with Imeglimin or control substances for a defined period.
-
Cell Lysis: The cells or islets are lysed to release intracellular contents.
-
NAD+ Quantification: The concentration of NAD+ in the lysate is determined using a commercially available NAD/NADH assay kit. These kits typically employ a colorimetric or fluorometric method where NAD+ is a cofactor in an enzymatic reaction that produces a detectable signal.
-
Data Normalization: NAD+ levels are normalized to the total protein concentration of the lysate.
-
Data Analysis: The results are expressed as the amount of NAD+ per unit of protein and compared between the different treatment conditions.
References
- 1. Imeglimin: features of the mechanism of action and potential benefits | Kuznetsov | Problems of Endocrinology [probl-endojournals.ru]
- 2. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Mechanisms by Which Imeglimin Improves Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of imeglimin on mitochondrial function, AMPK activity, and gene expression in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. diabetesjournals.org [diabetesjournals.org]
Comparative analysis of Imeglimin hydrochloride's impact on cardiovascular outcomes
A detailed examination of the cardiovascular impact of the novel anti-diabetic agent Imeglimin hydrochloride in comparison to established therapies, supported by experimental data and detailed methodologies.
Imeglimin, the first in a new class of oral anti-diabetic drugs known as "glimins," offers a unique mechanism of action by targeting mitochondrial bioenergetics. This novel approach to managing type 2 diabetes (T2D) has prompted significant interest in its potential effects on cardiovascular (CV) health, a critical consideration in this patient population. This guide provides a comparative analysis of Imeglimin's impact on cardiovascular outcomes against other major classes of anti-diabetic medications, including metformin, dipeptidyl peptidase-4 (DPP-4) inhibitors, sodium-glucose cotransporter-2 (SGLT2) inhibitors, and glucagon-like peptide-1 (GLP-1) receptor agonists.
Mechanism of Action: A Focus on Mitochondrial Function
Imeglimin's primary mechanism involves the modulation of mitochondrial function, which plays a central role in cellular energy metabolism. It is understood to partially inhibit mitochondrial complex I and restore the activity of complex III, leading to a rebalancing of the respiratory chain.[1] This action results in several downstream effects with potential cardiovascular benefits, including:
-
Reduced Oxidative Stress: By optimizing mitochondrial function, Imeglimin helps to decrease the production of reactive oxygen species (ROS), a key contributor to endothelial dysfunction and atherosclerosis.[2]
-
Improved Endothelial Function: Preclinical studies have suggested that Imeglimin can enhance the bioavailability of nitric oxide (NO), a critical molecule for vasodilation and vascular health.[2]
-
Enhanced Insulin Secretion and Sensitivity: Imeglimin improves both glucose-stimulated insulin secretion from pancreatic β-cells and enhances insulin action in the liver and skeletal muscle.[1][3]
This dual mechanism of improving both insulin secretion and sensitivity through mitochondrial modulation distinguishes Imeglimin from other anti-diabetic drug classes.[4]
Cardiovascular Outcomes: Comparative Data
While extensive large-scale cardiovascular outcome trials (CVOTs) for Imeglimin are not yet available, existing clinical data from phase 3 trials and smaller targeted studies provide initial insights into its cardiovascular safety profile. The following tables present a comparative summary of key cardiovascular outcomes for Imeglimin and other major anti-diabetic drug classes.
| Drug Class | Key Cardiovascular Outcome Trials | Primary Endpoint (MACE) | Cardiovascular Death | Hospitalization for Heart Failure |
| Imeglimin | TIMES 1 & 2 (Phase 3) | Not a primary endpoint; no dedicated CVOT data available. | No significant changes reported in phase 3 trials.[5] | In a small study of patients with heart failure, the association with MACE was unclear.[6] |
| Metformin | UKPDS | Suggestion of benefit, but no statistical significance in a meta-analysis.[7] | No statistically significant reduction in a meta-analysis.[7] | Data not consistently reported in early trials. |
| DPP-4 Inhibitors | TECOS (Sitagliptin), SAVOR-TIMI 53 (Saxagliptin) | Generally neutral; demonstrated non-inferiority to placebo.[1][8] | No significant difference compared to placebo.[1][8] | Increased risk observed with saxagliptin in SAVOR-TIMI 53.[1] |
| SGLT2 Inhibitors | EMPA-REG OUTCOME (Empagliflozin), DECLARE-TIMI 58 (Dapagliflozin) | Significant reduction in MACE.[9][10] | Significant reduction in cardiovascular death.[9] | Significant reduction in hospitalization for heart failure.[9][10] |
| GLP-1 RAs | LEADER (Liraglutide), SUSTAIN-6 (Semaglutide) | Significant reduction in MACE.[11][12] | Significant reduction in cardiovascular death (Liraglutide).[11] | Generally neutral effect.[12][13] |
MACE (Major Adverse Cardiovascular Events) is typically a composite of cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.
Preclinical Evidence of Cardioprotective Effects
Animal studies have provided promising evidence for Imeglimin's potential cardioprotective effects. In a study using apolipoprotein E-deficient (ApoE KO) mice, a model for atherosclerosis, Imeglimin treatment significantly reduced plaque formation in the aortic arch. This anti-atherogenic effect was attributed to a reduction in reactive oxygen species.
Another study in a rat model of metabolic syndrome demonstrated that both short- and long-term administration of Imeglimin countered cardiorenal dysfunction.[2] The observed benefits included reduced oxidative stress, increased nitric oxide bioavailability, improved myocardial perfusion, and a reduction in left ventricular and kidney fibrosis.[2] These effects appeared to be, at least in part, independent of glucose control.[2]
Experimental Protocols
A summary of the methodologies for key clinical trials cited in this guide is provided below.
Imeglimin: TIMES 1 Trial
-
Objective: To investigate the efficacy and safety of Imeglimin monotherapy in Japanese patients with type 2 diabetes.[14]
-
Design: A double-blind, randomized, placebo-controlled, parallel-group, multicenter phase 3 trial.[14]
-
Participants: 213 individuals aged ≥20 years with type 2 diabetes treated with diet and exercise, with an HbA1c between 7.0% and 10.0%.[14]
-
Intervention: Participants were randomly assigned to receive either oral Imeglimin (1,000 mg twice daily) or a matched placebo for 24 weeks.[14]
-
Primary Endpoint: Change in mean HbA1c from baseline to week 24.[14]
SGLT2 Inhibitor: EMPA-REG OUTCOME Trial (Empagliflozin)
-
Objective: To assess the effect of empagliflozin, in addition to standard of care, on cardiovascular events in adults with T2D at high risk of CV events.[15]
-
Design: A multicenter, randomized, double-blind, placebo-controlled trial.[15]
-
Participants: 7,020 patients with T2D and established cardiovascular disease.[16]
-
Intervention: Patients were randomized to receive empagliflozin 10 mg, empagliflozin 25 mg, or placebo once daily.[9]
-
Primary Endpoint: A composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke (3-point MACE).[9]
GLP-1 Receptor Agonist: LEADER Trial (Liraglutide)
-
Objective: To evaluate the long-term effects of liraglutide on cardiovascular outcomes in patients with T2D at high risk for cardiovascular events.[17]
-
Design: A multicenter, international, randomized, double-blind, placebo-controlled clinical trial.[17][18]
-
Participants: 9,340 patients with T2D and high cardiovascular risk.[11]
-
Intervention: Patients were randomized to receive liraglutide (up to 1.8 mg daily) or placebo, in addition to standard care.[13]
-
Primary Endpoint: A composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke (3-point MACE).[17]
DPP-4 Inhibitor: TECOS (Sitagliptin)
-
Objective: To evaluate the long-term cardiovascular safety of adding sitagliptin to usual care in patients with T2D and established cardiovascular disease.[3]
-
Design: A pragmatic, academically run, multinational, randomized, double-blind, placebo-controlled, event-driven trial.[3]
-
Participants: 14,735 patients with T2D and established cardiovascular disease.[2]
-
Intervention: Participants were randomly assigned to receive sitagliptin or a matching placebo in addition to their existing therapy.[19]
-
Primary Endpoint: A composite of cardiovascular death, non-fatal myocardial infarction, non-fatal stroke, or hospitalization for unstable angina.[8]
Signaling Pathways and Experimental Workflows
References
- 1. ahajournals.org [ahajournals.org]
- 2. merck.com [merck.com]
- 3. Rationale, design, and organization of a randomized, controlled Trial Evaluating Cardiovascular Outcomes with Sitagliptin (TECOS) in patients with type 2 diabetes and established cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Long‐term safety and efficacy of imeglimin as monotherapy or in combination with existing antidiabetic agents in Japanese patients with type 2 diabetes (TIMES 2): A 52‐week, open‐label, multicentre phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and Efficacy of Imeglimin for Type 2 Diabetes Mellitus in Patients With Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of metformin on cardiovascular disease: a meta-analysis of randomised trials among people with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.profil.com [blog.profil.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Farxiga achieved a positive result in the Phase III DECLARE-TIMI 58 trial, a large cardiovascular outcomes trial in 17,000 patients with type-2 diabetes [astrazeneca.com]
- 11. Liraglutide Effect and Action in Diabetes: Evaluation of Cardiovascular Outcome Results - American College of Cardiology [acc.org]
- 12. Series: Cardiovascular outcome trials for diabetes drugs Semaglutide and SUSTAIN-6 | British Journal of Diabetes [bjd-abcd.com]
- 13. rxfiles.ca [rxfiles.ca]
- 14. Efficacy and Safety of Imeglimin Monotherapy Versus Placebo in Japanese Patients With Type 2 Diabetes (TIMES 1): A Double-Blind, Randomized, Placebo-Controlled, Parallel-Group, Multicenter Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rationale, design, and baseline characteristics of a randomized, placebo-controlled cardiovascular outcome trial of empagliflozin (EMPA-REG OUTCOME™) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ti.ubc.ca [ti.ubc.ca]
- 17. Design of the liraglutide effect and action in diabetes: evaluation of cardiovascular outcome results (LEADER) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. frontiersin.org [frontiersin.org]
- 19. rxfiles.ca [rxfiles.ca]
Assessing the cost-effectiveness of Imeglimin hydrochloride in diabetes management research
For Researchers, Scientists, and Drug Development Professionals
Imeglimin hydrochloride, the first in a new class of oral antidiabetic agents known as "glimins," has emerged as a novel therapeutic option for the management of type 2 diabetes (T2DM). This guide provides an objective comparison of Imeglimin's clinical performance against other established diabetes treatments, supported by data from key clinical trials.
Note on Cost-Effectiveness: As of late 2025, comprehensive pharmacoeconomic data and cost-effectiveness analyses for this compound are not yet publicly available. Therefore, a direct assessment of its cost-effectiveness in comparison to other diabetes medications cannot be provided at this time. The focus of this guide is on the available clinical and experimental data.
Comparative Efficacy of Imeglimin
Imeglimin has demonstrated significant efficacy in improving glycemic control in patients with T2DM, both as a monotherapy and as an add-on to other antidiabetic agents. The pivotal phase III "Trials of IMeglimin for Efficacy and Safety" (TIMES) program in Japan has provided robust data on its performance.
Monotherapy and Combination Therapy Performance
Clinical studies have shown that Imeglimin effectively lowers HbA1c and fasting plasma glucose (FPG) levels.[1][2][3][4] A systematic review and meta-analysis of randomized controlled trials indicated that Imeglimin at a dose of 1500 mg twice daily was associated with a reduction in HbA1c of approximately 0.63% and a reduction in FPG of 0.52 mmol/L compared to placebo.[3]
The following table summarizes the key efficacy data from the TIMES clinical trial program.
| Trial | Treatment Arms | Primary Endpoint: Change in HbA1c from Baseline | Key Secondary Endpoint: Change in FPG from Baseline |
| TIMES 1 | Imeglimin 1000 mg twice daily vs. Placebo (24 weeks) | -0.87% (placebo-corrected) | Significant reduction |
| TIMES 2 | Imeglimin 1000 mg twice daily (monotherapy or combination with other oral antidiabetics) (52 weeks) | -0.46% (monotherapy), -0.56% to -0.92% (combination therapy) | Not reported |
| TIMES 3 | Imeglimin 1000 mg twice daily vs. Placebo (add-on to insulin) (16 weeks) | -0.60% (placebo-corrected) | Not reported |
Data sourced from multiple clinical trial reports.
Safety and Tolerability Profile
Across clinical trials, Imeglimin has demonstrated a favorable safety and tolerability profile.[2][5] The incidence of adverse events has been comparable to placebo, with a low risk of hypoglycemia.[2] The most commonly reported side effects are mild gastrointestinal discomfort.[3][6]
Mechanism of Action: A Dual Approach
Imeglimin's unique mechanism of action targets mitochondrial bioenergetics, addressing two key pathophysiological defects in T2DM: impaired insulin secretion and increased insulin resistance.[7]
-
Enhancing Insulin Secretion: Imeglimin improves glucose-stimulated insulin secretion from pancreatic β-cells.
-
Improving Insulin Sensitivity: It has been shown to increase insulin sensitivity in the liver and skeletal muscle.
This dual mechanism is distinct from other classes of oral antidiabetic agents.
Caption: Imeglimin's dual mechanism targeting both insulin secretion and insulin sensitivity.
Experimental Protocols
The efficacy and safety of Imeglimin have been established through a series of rigorous clinical trials. The general methodology for these trials is outlined below.
TIMES 1: Monotherapy Efficacy and Safety
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group phase 3 trial.[1]
-
Participants: Patients with type 2 diabetes inadequately controlled with diet and exercise.
-
Intervention: Patients were randomized to receive either Imeglimin 1000 mg twice daily or a placebo for 24 weeks.
-
Primary Endpoint: The change in HbA1c from baseline at week 24.
-
Secondary Endpoints: Included changes in fasting plasma glucose, other glycemic parameters, and safety assessments.
Caption: Simplified workflow of the TIMES 1 clinical trial.
Logical Relationship of Imeglimin's Effects
Imeglimin's action on mitochondrial function leads to a cascade of beneficial effects for glycemic control in T2DM.
Caption: The logical pathway from Imeglimin's mechanism to its clinical outcomes.
Conclusion
This compound presents a promising new therapeutic option for the management of type 2 diabetes with a unique mechanism of action that addresses key underlying pathologies of the disease. Its demonstrated efficacy in improving glycemic control, both as a monotherapy and in combination with other agents, coupled with a favorable safety profile, makes it a valuable addition to the antidiabetic armamentarium. Further research, particularly in the area of pharmacoeconomics, will be crucial to fully delineate its position in the evolving landscape of diabetes care.
References
- 1. A Multicenter, Retrospective Study to Evaluate the Effectiveness and Safety of Imeglimin in Patients with Type 2 Diabetes Mellitus in a Real-World Clinical Setting (INDI-TIMES Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. bjd-abcd.com [bjd-abcd.com]
- 4. ijraset.com [ijraset.com]
- 5. researchgate.net [researchgate.net]
- 6. Imeglimin: A New Promising and Effective Weapon in the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Imeglimin Hydrochloride Against Next-Generation Diabetes Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of type 2 diabetes (T2D) therapeutics is rapidly evolving, moving beyond traditional glucose-lowering agents to encompass therapies with multifaceted benefits, including weight management and cardio-renal protection. This guide provides an objective comparison of Imeglimin hydrochloride, a first-in-class oral glimin, against leading next-generation diabetes therapies. We will delve into their distinct mechanisms of action, compare their performance based on clinical trial data, and provide standardized experimental protocols relevant to their evaluation.
Mechanisms of Action: A Divergent Approach to Glycemic Control
The current therapeutic arsenal for T2D targets various pathophysiological defects. Imeglimin offers a unique mechanism centered on mitochondrial function, distinguishing it from incretin-based and SGLT2-inhibition strategies.
This compound
Imeglimin is a novel oral antidiabetic agent that targets mitochondrial bioenergetics.[1][2][3] Its unique mechanism of action involves a dual effect: improving pancreatic β-cell function and enhancing insulin action in the liver and skeletal muscle.[1][2][3] At a molecular level, Imeglimin modulates mitochondrial function by partially inhibiting Complex I and correcting deficient Complex III activity in the respiratory chain.[1][2][3] This rebalancing of respiratory chain activity leads to reduced reactive oxygen species (ROS) formation, thereby decreasing oxidative stress, and prevents the opening of the mitochondrial permeability transition pore, which is implicated in cell death.[1][2][3] In pancreatic islets, Imeglimin enhances glucose-stimulated insulin secretion (GSIS) and boosts the synthesis of nicotinamide adenine dinucleotide (NAD+), which is linked to improved cellular energy metabolism and Ca++ mobilization.[1][2] This mechanism is distinct from other major therapeutic classes.[1][2]
Next-Generation Therapies
GLP-1 Receptor Agonists (GLP-1 RAs)
GLP-1 RAs (e.g., semaglutide) mimic the effects of the endogenous incretin hormone GLP-1.[4][5] They activate GLP-1 receptors in the pancreas, leading to glucose-dependent insulin release and suppression of glucagon secretion.[4][6] Beyond glycemic control, they slow gastric emptying and act on the hypothalamus to increase satiety and reduce appetite, contributing to significant weight loss.[4][5][6]
References
- 1. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 6. droracle.ai [droracle.ai]
Safety Operating Guide
Navigating the Disposal of Imeglimin Hydrochloride: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential guidance on the proper disposal procedures for Imeglimin hydrochloride, a novel oral antidiabetic agent. Aimed at researchers, scientists, and drug development professionals, this guide synthesizes safety data and regulatory considerations to ensure the safe and compliant disposal of this compound.
While some suppliers classify this compound as non-hazardous for transport, at least one Safety Data Sheet (SDS) indicates it is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1] Given this conflicting information, and in the absence of a definitive hazardous waste classification from the Environmental Protection Agency (EPA), a cautious approach to disposal is recommended.
Summary of Safety and Disposal Recommendations
| Parameter | Recommendation | Source |
| Hazard Classification | Conflicting data exists. Treat as potentially hazardous. | [1][2][3] |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including gloves, safety goggles, and a lab coat. In case of dust formation, use a self-contained breathing apparatus. | [3][4][5] |
| Spill Management | For spills, avoid dust formation. Absorb solutions with inert material. Decontaminate surfaces with alcohol. | [5] |
| Disposal of Unused/Expired Material | Dispose of as pharmaceutical waste in accordance with local, state, and federal regulations. Do not dispose of in household trash or down the drain. | [4][5] |
| Contaminated Materials Disposal | All materials that have come into contact with this compound should be treated as potentially hazardous waste and disposed of accordingly. | [4] |
Detailed Disposal Protocol
The recommended disposal procedure for this compound follows a multi-step process to ensure safety and regulatory compliance.
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
Regulatory Context
Pharmaceutical waste disposal is regulated by federal and state agencies, including the EPA and the Drug Enforcement Administration (DEA). The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste. While this compound is not currently listed as a hazardous waste by the EPA, facilities should adhere to their internal chemical hygiene plans and consult with their environmental health and safety (EHS) department to ensure compliance with all applicable regulations.
Handling of Cytotoxic Agents
Although there is no definitive classification of this compound as a cytotoxic agent, a 2024 in-vitro study demonstrated that it exerts a cytotoxic effect on human breast cancer cell lines. In the absence of conclusive data, and as a matter of best practice, it is prudent to handle this compound with the same precautions as other potentially hazardous compounds. Any material that comes into contact with a substance being investigated for cytotoxic properties should be treated as cytotoxic waste, which typically requires incineration or chemical neutralization.[4]
Accidental Release Measures
In the event of an accidental release, the following steps should be taken:
-
Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation.
-
Utilize PPE: Use full personal protective equipment, including respiratory protection, to avoid breathing dust or vapors.[5]
-
Containment: Prevent further leakage or spillage.
-
Clean-up: Absorb solutions with a non-combustible absorbent material. For solid spills, carefully sweep or vacuum to avoid creating dust.
-
Decontamination: Decontaminate the spill area and cleaning equipment.
-
Disposal: Dispose of all contaminated materials as hazardous waste.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel and the environment.
References
Personal protective equipment for handling Imeglimin hydrochloride
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling of Imeglimin hydrochloride. The following procedural guidance is designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step operational plan from receipt of the compound to its final disposal.
Personal Protective Equipment (PPE)
While some safety data sheets (SDS) classify this compound as a non-hazardous substance, others indicate that it may cause skin, eye, and respiratory irritation[1][2]. Therefore, a cautious approach to handling is recommended, and the use of appropriate personal protective equipment is essential.
| PPE Category | Specification | Citation(s) |
| Eye Protection | Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards should be worn. | [1][3][4][5] |
| Hand Protection | Wear protective gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Wash and dry hands after handling. For compounding hazardous drugs, wearing two pairs of chemotherapy gloves is recommended. | [1][3][5][6] |
| Body Protection | A disposable, lint-free, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is recommended. Impervious clothing should be worn. | [4] |
| Respiratory Protection | If a risk assessment indicates that air-purifying respirators are necessary, use a full-face particle respirator type N99 (US) or type P2 (EN 143) as a backup to engineering controls. For primary protection, a full-face supplied air respirator should be used.[3] A NIOSH-approved N100 or CEN-approved FFP3 particulate respirator is also recommended as a backup to local exhaust ventilation.[5] | [3][4][5] |
Operational Plan: Handling and Disposal
Receipt and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area[2][3].
-
Recommended long-term storage temperature is -20°C, and short-term storage is at 2-8°C[3].
Handling and Experimental Procedures:
-
All handling should be conducted in a well-ventilated area, preferably within a laboratory fume hood[1][5].
-
Avoid contact with skin, eyes, and clothing[2][3]. Do not ingest or inhale[3].
-
Do not eat, drink, or smoke in the handling area[1].
Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations[3][7].
-
Contaminated packaging should be disposed of in the same manner as the substance itself[7].
-
Excess and expired materials should be handled by a licensed hazardous material disposal company[5].
Emergency Procedures:
-
In case of skin contact: Immediately flush the skin with plenty of water. Remove contaminated clothing and shoes. Seek medical attention.[1][3][7]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[1][2][3][7]
-
In case of inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek medical attention.[1][3][7]
-
In case of ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3][7]
Experimental Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
